3-Bromocyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKDUJRRWLQXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934426 | |
| Record name | 3-Bromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-51-3 | |
| Record name | Cyclohexene, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromocyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromocyclohexene synthesis from cyclohexene and NBS
An In-depth Technical Guide to the Synthesis of 3-Bromocyclohexene (B24779) from Cyclohexene (B86901) and N-Bromosuccinimide
Introduction
The synthesis of this compound via the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) is a cornerstone reaction in organic synthesis, known as the Wohl-Ziegler reaction.[1] This process selectively introduces a bromine atom at the allylic position—the carbon atom adjacent to the double bond—without significant competing addition reactions across the double bond.[2][3] This selectivity is achieved by maintaining a low concentration of molecular bromine (Br₂) in the reaction mixture, which is a key advantage of using NBS.[1][4] The reaction proceeds through a free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The allylic bromination of cyclohexene with NBS is a classic example of a free-radical chain reaction. The mechanism is characterized by three distinct stages: initiation, propagation, and termination.[2] The primary role of NBS is to provide a constant, low-level concentration of Br₂, which favors the radical substitution pathway over electrophilic addition.[1]
The process begins with the homolytic cleavage of a radical initiator. The resulting radicals abstract a hydrogen from HBr, which is formed during the propagation steps. The HBr then reacts with NBS to generate a molecule of Br₂.[2] It is the subsequent homolysis of this low concentration of Br₂ that truly initiates the chain reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the major product formed when methylene cyclohexane class 12 chemistry CBSE [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]
An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclohexene (B24779) is a versatile cyclic allyl halide that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its unique structural features, including a reactive allylic bromide and a cyclohexene (B86901) ring, govern its chemical behavior, making it a key substrate for a variety of transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, an analysis of its reactivity in key organic reactions, and a summary of its spectroscopic signature.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by its cyclic structure containing a double bond and a bromine atom at the allylic position. This arrangement is key to its reactivity. The compound is immiscible with water but soluble in common organic solvents.[3][4]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉Br | [2][5] |
| Molecular Weight | 161.04 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.4 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 57-58 °C at 12 mmHg | [3][4][6] |
| Melting Point | 131-134 °C | [3] |
| Refractive Index (n²⁰/D) | 1.528 | [3][4][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [3][4] |
| Flash Point | 130 °F (54.4 °C) | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the allylic bromination of cyclohexene using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[7][8] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexene (0.1 mol, 8.2 g)
-
N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)
-
Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)
-
Carbon tetrachloride (CCl₄) (100 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) at room temperature.[7][8]
-
Add the radical initiator, azobisisobutyronitrile (3.3 g, 20 mmol), to the mixture.[7][8]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[7][8] The reaction is initiated by the formation of bromine radicals from NBS.
-
After the reaction is complete (indicated by the disappearance of the dense NBS), cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.[7][8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound. The product is often of sufficient purity for subsequent reactions without further purification.[7]
Chemical Reactivity and Reaction Mechanisms
This compound is a versatile substrate for various organic transformations, primarily due to the presence of the allylic bromide. It readily undergoes nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
This compound can participate in both Sₙ1 and Sₙ2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
-
Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, this compound readily undergoes Sₙ1 reactions.[9][10] This is attributed to the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide ion.[10] This delocalization of the positive charge significantly lowers the activation energy for the reaction.
-
Sₙ2 Reaction: With a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2 reaction can occur. However, the Sₙ1 pathway is often competitive due to the stability of the allylic carbocation.
Elimination Reactions (E1 and E2)
This compound can also undergo elimination reactions to form cyclohexadiene isomers.
-
E1 Reaction: Similar to the Sₙ1 reaction, the E1 mechanism proceeds through the formation of the resonance-stabilized allylic carbocation. A weak base can then abstract a proton from an adjacent carbon to form a double bond. E1 reactions are typically favored under high temperatures in polar protic solvents.[11]
-
E2 Reaction: In the presence of a strong, bulky base, the E2 mechanism is favored.[11] This is a concerted, one-step process where the base abstracts a proton, and the bromide ion departs simultaneously. The E2 elimination of this compound is particularly facile because it leads to the formation of a stable, conjugated 1,3-cyclohexadiene.[11]
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the various protons in the cyclohexene ring. Key expected signals include:
-
Olefinic Protons (-CH=CH-): Signals in the range of δ 5.5-6.0 ppm.
-
Allylic Proton (-CHBr-): A signal around δ 4.5-5.0 ppm.
-
Aliphatic Protons (-CH₂-): Multiple signals in the range of δ 1.5-2.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands for the functional groups present:
-
=C-H stretch (vinylic): ~3020-3050 cm⁻¹
-
C-H stretch (aliphatic): ~2830-2960 cm⁻¹
-
C=C stretch: ~1640-1660 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 160 and 162, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. A prominent fragment is the loss of the bromine atom, resulting in a peak at m/z 81, which corresponds to the cyclohexenyl cation.[12]
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis due to its ability to introduce a cyclohexenyl moiety into a target molecule. This structural motif is present in various biologically active compounds. Its applications include:
-
Synthesis of Pharmaceutical Intermediates: It is used in the preparation of intermediates for various pharmaceuticals.[1][13]
-
Synthesis of Natural Products: The cyclohexene ring is a common feature in many natural products, and this compound can serve as a starting material for their total synthesis.
-
Precursor to other Functionalized Cyclohexanes: It can be readily converted to other functionalized cyclohexene and cyclohexane (B81311) derivatives through substitution and elimination reactions. For example, it is used in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine and enantiopure cyclohexitols like muco-quercitol and D-chiro-inocitol.[8]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its synthesis, reaction mechanisms, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. (3R)-3-Bromocyclohexene | C6H9Br | CID 25113263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-溴环己烯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 1521-51-3 [chemicalbook.com]
- 9. brainly.in [brainly.in]
- 10. quora.com [quora.com]
- 11. a. Which reacts faster in an E2 reaction: this compound or Bromo cyc.. [askfilo.com]
- 12. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
An In-depth Technical Guide to 3-Bromocyclohexene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromocyclohexene (B24779) (CAS Number: 1521-51-3), a versatile reagent in organic synthesis. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications in the development of pharmaceutically relevant molecules, including a discussion of the biological pathways targeted by its derivatives.
Core Properties of this compound
This compound is a halogenated cycloalkene widely utilized as a synthetic intermediate. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1521-51-3 | [1][2] |
| Molecular Formula | C₆H₉Br | [1][2] |
| Molecular Weight | 161.04 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 1.4 g/mL at 25 °C | [1] |
| Boiling Point | 57-58 °C at 12 mmHg | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, benzene, and chloroform. | [3] |
| Storage Temperature | -20°C | [1] |
Synthesis of this compound
The most common method for synthesizing this compound is through the allylic bromination of cyclohexene (B86901). This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.
Experimental Protocol: Allylic Bromination of Cyclohexene
This protocol outlines the synthesis of this compound from cyclohexene using N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4]
Materials:
-
Cyclohexene (0.1 mol, 8.2 g)
-
N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)
-
Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)
-
Carbon tetrachloride (CCl₄) (100 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (8.2 g) and N-bromosuccinimide (21.4 g) in carbon tetrachloride (100 mL) at room temperature.
-
Add the radical initiator, azobisisobutyronitrile (3.3 g), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide (B58015), which floats.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine. This removes unreacted reagents and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity (around 53% yield) for direct use in subsequent reactions without further purification.[4]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable building block for introducing the cyclohexenyl moiety into more complex molecules. Its utility is demonstrated in the synthesis of modified amino acids and enantiopure cyclohexitols.
Synthesis of N-tert-butoxycarbonyl-O-(cyclohex-2-enyl)-L-tyrosine
This compound is used to alkylate the phenolic hydroxyl group of N-Boc-L-tyrosine. This protected tyrosine derivative can then be incorporated into peptides or further modified.
Experimental Protocol:
The following is a general procedure based on the abstract by Nishiyama et al.[5]
Materials:
-
N-Boc-L-tyrosine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
This compound
-
Platinum(IV) oxide (PtO₂) (for subsequent hydrogenation)
Procedure:
-
To a solution of N-Boc-L-tyrosine in dimethylformamide (DMF), add sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
-
Add this compound to the resulting solution. The reaction proceeds via nucleophilic substitution to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.[5]
-
The resulting N-Boc-O-(cyclohex-2-enyl)-L-tyrosine can be isolated with a reported yield of 70%.[5]
-
For the synthesis of the saturated analogue, the product from step 3 can be hydrogenated over a Platinum(IV) oxide catalyst to afford N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine in nearly quantitative yield.[5]
Caption: Synthesis of a protected tyrosine derivative.
Synthesis of Enantiopure Cyclohexitols
This compound is a precursor for the synthesis of enantiopure cyclohexitols, such as muco-quercitol, D-chiro-inositol, and allo-inositol.[6] These molecules are of interest in medicinal chemistry due to their structural similarity to carbohydrates and their potential as enzyme inhibitors or signaling molecule mimics. The synthesis involves the reaction of this compound with a chiral auxiliary, followed by a series of stereoselective transformations to introduce multiple hydroxyl groups onto the cyclohexene ring.[6]
Role in Targeting Cysteine Cathepsins in Cancer
While this compound itself is not directly implicated in modulating signaling pathways, it is a key reagent for synthesizing molecules that do. Derivatives containing the cyclohexenyl moiety, such as certain chalcones, have shown significant biological activity.
Notably, synthetic cyclohexenyl chalcone (B49325) natural products have been found to exhibit strong cytotoxic effects against various human cancer cells.[7] Further investigation revealed that these compounds act as inhibitors of cysteine cathepsins, such as cathepsin L.[7]
Cysteine cathepsins are a class of proteases that are often overexpressed in tumors. They play a crucial role in cancer progression, including tumor invasion and metastasis, by degrading components of the extracellular matrix. Therefore, the inhibition of cysteine cathepsins is a promising therapeutic strategy for cancer treatment. The ability to synthesize cyclohexenyl-containing molecules using this compound as a starting material provides a pathway for developing novel anti-cancer agents that target this signaling pathway.
Caption: Inhibition of a cancer progression pathway.
References
- 1. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene, 3-bromo- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic cyclohexenyl chalcone natural products possess cytotoxic activities against prostate cancer cells and inhibit cysteine cathepsins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of 3-bromocyclohexene (B24779). Due to the limited availability of publicly accessible, detailed spectral data with complete assignments, this guide will focus on the predicted spectra, interpretation principles, and a generalized experimental protocol for acquiring high-quality NMR data for this and similar haloalkene compounds.
Introduction to the NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For a molecule like this compound, ¹H and ¹³C NMR provide critical information about its carbon framework and the chemical environment of each proton and carbon atom.
This compound (C₆H₉Br) is a cyclic alkene containing a bromine substituent on an allylic carbon. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which can be used for its unambiguous identification and characterization. The presence of stereochemistry at the C-3 position and the various electronic effects of the double bond and the bromine atom lead to a complex and informative spectral output.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1 | 5.8 - 6.0 | ddd (doublet of doublet of doublets) | ~10, ~4, ~2 | 1H |
| H-2 | 5.7 - 5.9 | ddd (doublet of doublet of doublets) | ~10, ~3, ~2 | 1H |
| H-3 | 4.8 - 5.0 | m (multiplet) | - | 1H |
| H-4 (axial) | 2.2 - 2.4 | m (multiplet) | - | 1H |
| H-4 (equatorial) | 2.0 - 2.2 | m (multiplet) | - | 1H |
| H-5 (axial) | 1.8 - 2.0 | m (multiplet) | - | 1H |
| H-5 (equatorial) | 1.6 - 1.8 | m (multiplet) | - | 1H |
| H-6 (axial) | 2.3 - 2.5 | m (multiplet) | - | 1H |
| H-6 (equatorial) | 2.1 - 2.3 | m (multiplet) | - | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128 - 132 |
| C-2 | 125 - 129 |
| C-3 | 50 - 55 |
| C-4 | 30 - 35 |
| C-5 | 20 - 25 |
| C-6 | 28 - 33 |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This section details a generalized yet comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Width (P1): A 30° or 45° pulse is commonly used for routine spectra. A 90° pulse can be used for better signal-to-noise but requires a longer relaxation delay for accurate integration.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Pulse Width (P1): A 30° pulse is a good compromise between signal intensity and the need for longer relaxation delays for quaternary carbons.
-
Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the transformed spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of Molecular Structure and NMR Relationships
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound for professionals in research and drug development. While detailed, publicly available spectral data remains elusive, the principles outlined here for spectral prediction, combined with the robust experimental protocol, will enable scientists to confidently acquire and interpret NMR data for this compound and its derivatives. The provided visualizations offer a clear representation of the molecular structure and the logical steps involved in a comprehensive NMR analysis.
The Core Mechanism of Allylic Bromination of Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of allylic bromination of cyclohexene (B86901), a fundamental reaction in organic synthesis for the introduction of a bromine atom at a position adjacent to a double bond. The primary reagent discussed is N-bromosuccinimide (NBS), which offers high selectivity for allylic substitution over competing electrophilic addition reactions.[1][2] This guide will detail the reaction mechanism, provide experimental protocols, and present quantitative data for the synthesis of 3-bromocyclohexene (B24779).
Reaction Mechanism: A Free-Radical Chain Process
The allylic bromination of cyclohexene with NBS proceeds via a free-radical chain mechanism.[3][4] This process is typically initiated by light (hν) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[5][6] The key to the selectivity of this reaction is the use of NBS, which maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, thereby suppressing the ionic electrophilic addition of bromine to the double bond.[1][3][5]
The mechanism can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ present in commercial NBS or formed in situ, generating two bromine radicals (Br•).[5] This step can be facilitated by photochemical means or by the decomposition of a radical initiator.[5][6]
-
Propagation: This stage consists of a two-step cycle:
-
A bromine radical abstracts a hydrogen atom from one of the allylic positions of cyclohexene. This is the rate-determining step and is favored due to the lower bond dissociation energy of an allylic C-H bond (approximately 88 kcal/mol) compared to a vinylic or alkyl C-H bond.[3][7] This abstraction results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[3][4][7]
-
The newly formed allylic radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which can then continue the chain reaction.[3][4][5]
-
-
Role of NBS: The hydrogen bromide (HBr) generated during the propagation step reacts rapidly with NBS to produce succinimide (B58015) and regenerate the molecular bromine (Br₂) required for the propagation cycle.[3][5] This crucial step ensures that the concentration of Br₂ remains low, which is essential to prevent the competing electrophilic addition of bromine across the cyclohexene double bond.[3][5]
Reaction Pathway Diagram
Caption: Free-radical chain mechanism of allylic bromination.
Quantitative Data Summary
The allylic bromination of cyclohexene to this compound has been reported with varying yields depending on the specific reaction conditions. Below is a summary of quantitative data from cited experimental protocols.
| Parameter | Value | Reference |
| Product | This compound | [8][9][10] |
| Molecular Formula | C₆H₉Br | [11] |
| Yield | 40% | [8] |
| 53% | [9] | |
| 70% | [10] | |
| Boiling Point | 75 °C @ 16 mmHg | [8] |
| 57-58 °C @ 12 mmHg | [8][11] | |
| 61 °C @ 12 mmHg | [10] | |
| Density | 1.4 g/mL at 25 °C | [8][11] |
| Refractive Index (n20/D) | 1.5285 | [8] |
| ¹H NMR (CDCl₃, δ) | 1.60-2.35 (6H, m), 4.85 (1H, m), 5.75-6.00 (2H, m) | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound from cyclohexene using NBS are provided below. It is crucial that all reagents and solvents are dry, as the presence of water can lead to the formation of byproducts.[6]
Protocol 1: AIBN Initiated Bromination[8][9]
-
Reagents and Materials:
-
Cyclohexene (dried over P₂O₅ and distilled)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄, dried over P₂O₅)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Dissolve 0.1 mol of dry cyclohexene in 100 mL of dry carbon tetrachloride in a round-bottomed flask.[8][9]
-
Add 0.12 mol of NBS and 20 mmol of AIBN to the solution.[9]
-
Heat the mixture to reflux for approximately 3 hours.[9] The reaction is exothermic, and the initial heating should be done carefully.[10] The completion of the reaction is indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on the surface.[8]
-
After cooling the reaction mixture to room temperature, filter off the succinimide and wash it with a small amount of carbon tetrachloride.[8]
-
Wash the combined filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Concentrate the solution under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by vacuum distillation to obtain this compound.[8]
-
Protocol 2: Benzoyl Peroxide Initiated Bromination[10]
-
Reagents and Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
To a mixture of cyclohexene (35 g, 0.43 mol) and NBS (24.9 g, 0.14 mol) in 100 cm³ of carbon tetrachloride, add benzoyl peroxide (0.35 g).[10]
-
Stir the mixture for 2 hours at room temperature.[10]
-
Slowly heat the mixture to reflux and maintain reflux for 3.5 hours.[10] Caution: The reaction can be vigorous if heated too quickly.[10]
-
Cool the mixture, filter to remove the succinimide, and concentrate the filtrate.[10]
-
Distill the residue under reduced pressure (b.p. 61 °C @ 12 mmHg) to yield this compound as a colorless oil.[10]
-
Experimental Workflow Diagram
Caption: General experimental workflow for allylic bromination.
Conclusion
The allylic bromination of cyclohexene using N-bromosuccinimide is a highly effective and selective method for the synthesis of this compound. The reaction proceeds through a well-understood free-radical chain mechanism, where the key role of NBS is to maintain a low concentration of molecular bromine, thus favoring allylic substitution over electrophilic addition. The provided experimental protocols offer reliable procedures for carrying out this transformation, and the quantitative data serves as a useful benchmark for researchers in the field. This reaction remains a cornerstone of synthetic organic chemistry, providing a valuable intermediate for further functionalization in the development of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chadsprep.com [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. syntheticpages.org [syntheticpages.org]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Stability and reactivity of 3-Bromocyclohexene
A Technical Guide to the Stability and Reactivity of 3-Bromocyclohexene (B24779)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile cyclic alkenyl halide that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structural features, specifically the allylic placement of the bromine atom, govern its stability and confer a distinct reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, detailed experimental protocols, and a summary of its physicochemical properties to support its application in research and development.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the effective use of this compound in synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉Br | [2] |
| Molecular Weight | 161.04 g/mol | [2] |
| CAS Number | 1521-51-3 | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 57-58 °C at 12 mmHg | [3] |
| Density | 1.4 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.528 | [3] |
| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [4][5] |
| Flash Point | 54 °C (129.2 °F) - closed cup |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~2.0-2.5 (m, 4H, CH₂), ~4.8-5.2 (m, 1H, CHBr), ~5.6-6.0 (m, 2H, CH=CH) |
| ¹³C NMR (CDCl₃) | δ ~24, 28 (CH₂), ~50 (CHBr), ~125, 130 (CH=CH) |
| IR Spectroscopy | ~3020 cm⁻¹ (C-H, sp²), ~2930 cm⁻¹ (C-H, sp³), ~1650 cm⁻¹ (C=C), ~670 cm⁻¹ (C-Br) |
(Note: Exact spectroscopic values may vary slightly depending on the solvent and experimental conditions.)
Stability and Handling
The stability of this compound is intrinsically linked to its structure. The bromine atom is at an allylic position, which is a key determinant of its reactivity. While the compound is stable under normal conditions, its propensity to undergo substitution and elimination reactions necessitates careful handling and storage.[6]
Structural Factors Influencing Stability
The C-Br bond in this compound is activated by the adjacent double bond. This activation energy is lower compared to a saturated bromoalkane because reactions proceeding via carbocation or radical intermediates are stabilized by resonance.[7][8] The delocalization of charge or an unpaired electron across the pi-system of the adjacent double bond significantly stabilizes these intermediates, making them more accessible.[7][9]
Safe Handling and Storage
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2] Proper handling procedures are critical to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10] Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] Keep away from heat, sparks, and open flames, and use non-sparking tools.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is often recommended to store at refrigerated temperatures (e.g., -20°C) to minimize degradation.[3] Keep away from strong oxidizing agents.[6]
Chemical Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by its nature as a secondary, allylic halide. This structure allows it to participate in a range of reactions, including nucleophilic substitutions (Sₙ1 and Sₙ2) and eliminations (E1 and E2).
Nucleophilic Substitution Reactions (Sₙ1 & Sₙ2)
Despite being a secondary halide, which can undergo both Sₙ1 and Sₙ2 reactions, this compound shows a notable propensity for the Sₙ1 pathway.[11][12] This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group.[13] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and lowering the activation energy for the Sₙ1 process.[8]
Sₙ2 reactions are also possible, particularly with strong, non-basic nucleophiles in polar aprotic solvents.[11][12] However, the Sₙ1 pathway often competes, especially under solvolytic conditions with weak nucleophiles.
Elimination Reactions (E1 & E2)
This compound readily undergoes elimination reactions. The E2 mechanism is favored by strong, bulky bases and results in the formation of 1,3-cyclohexadiene (B119728).[14] This product is a conjugated diene, which is thermodynamically stable, providing a strong driving force for the reaction.
The E1 pathway is also viable and competes with the Sₙ1 reaction, as it proceeds through the same resonance-stabilized allylic carbocation intermediate.[11][12]
Electrophilic Addition with HBr
An interesting and synthetically important reaction is the addition of hydrogen bromide (HBr) across the double bond. This reaction does not yield the expected allylic bromide but instead forms trans-1,2-dibromocyclohexane (B146542) as the sole product.[15][16] The mechanism involves anchimeric assistance (neighboring group participation) by the bromine atom at C3. The initial electrophilic attack by H⁺ on the double bond forms a carbocation, which is immediately trapped by the neighboring bromine's lone pair to form a cyclic bromonium ion intermediate.[15] The subsequent attack by a bromide ion occurs from the face opposite to the bulky bromonium ring, resulting exclusively in the trans product.[17]
Experimental Protocols
Synthesis of this compound via Allylic Bromination
This protocol describes the synthesis of this compound from cyclohexene (B86901) using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[18][19]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in anhydrous carbon tetrachloride (100 mL) at room temperature.[18][19]
-
Add the radical initiator, AIBN (0.02 mol), to the mixture.[18][19]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of CCl₄ is approx. 77°C) for 3 hours. The reaction is initiated by heat and can be observed by the conversion of the denser NBS into succinimide (B58015), which floats on the surface.[18][20]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of CCl₄.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine.[18][19]
-
Dry the organic layer over anhydrous sodium sulfate.[18][19]
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to afford the crude this compound.[18][19] The product can often be used directly in subsequent reactions or purified further by vacuum distillation.[18]
Applications in Synthesis
This compound is a valuable building block in organic synthesis.
-
Pharmaceutical Intermediates: It is used in the preparation of various complex molecules and pharmaceutical intermediates.[1]
-
Protecting Group: It serves as a precursor for the cyclohexenyl (Chx) protecting group for hydroxyl functions in amino acids like serine and threonine during peptide synthesis.[5]
-
Synthesis of Cyclohexitols: It has been employed in the synthesis of enantiopure cyclohexitols, which are compounds of interest in medicinal chemistry.[3]
-
Precursor to Dienes: As shown, it is an excellent precursor for 1,3-cyclohexadiene via elimination, a useful diene for Diels-Alder reactions.[14]
Conclusion
This compound exhibits a rich and synthetically useful chemistry defined by the interplay between its cyclic structure and the allylic bromine atom. Its ability to form stabilized intermediates allows it to readily undergo substitution and elimination reactions through multiple pathways. A thorough understanding of its stability, reactivity, and handling requirements enables chemists to effectively leverage this versatile reagent in the development of complex molecular architectures for the pharmaceutical and agrochemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound technical grade, 90 1521-51-3 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. smolecule.com [smolecule.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 14. homework.study.com [homework.study.com]
- 15. brainly.com [brainly.com]
- 16. Reaction of this compound with mathrm{HBr} gives an "unusual" produc.. [askfilo.com]
- 17. homework.study.com [homework.study.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. This compound | 1521-51-3 [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Resonance Structures of the 3-Cyclohexenyl Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-cyclohexenyl cation is a key intermediate in various organic reactions, and its stability and reactivity are of significant interest to researchers in synthetic and physical organic chemistry. This technical guide provides a comprehensive analysis of the resonance structures of the 3-cyclohexenyl cation, delving into the electronic and structural factors that govern its stability. This document summarizes key quantitative data from computational studies, outlines experimental protocols for its generation and characterization, and presents signaling pathway and workflow diagrams to visually articulate the concepts discussed.
Introduction
Carbocations are fundamental reactive intermediates in a vast array of chemical transformations. Their stability is dictated by a combination of electronic effects, including inductive effects, hyperconjugation, and resonance. The 3-cyclohexenyl cation, a secondary allylic carbocation, presents a fascinating case study in which both resonance and hyperconjugation play crucial roles in delocalizing the positive charge and enhancing stability. Understanding the interplay of these stabilizing interactions is paramount for predicting reaction outcomes and designing novel synthetic methodologies.
Resonance Stabilization in the 3-Cyclohexenyl Cation
The primary stabilizing feature of the 3-cyclohexenyl cation is the delocalization of the positive charge through π-bond resonance. The vacant p-orbital on the carbocation center (C3) is adjacent to the C1-C2 π-bond, allowing for effective overlap and the distribution of the positive charge over multiple atoms. This delocalization can be represented by two principal resonance structures.
dot
Caption: Resonance delocalization in the 3-cyclohexenyl cation.
The true structure of the 3-cyclohexenyl cation is a resonance hybrid of these two contributing forms, with the positive charge shared between C1 and C3. This delocalization significantly lowers the overall energy of the cation, making it more stable than a corresponding secondary carbocation that lacks this resonance stabilization.
The Role of Hyperconjugation
In addition to resonance, hyperconjugation further stabilizes the 3-cyclohexenyl cation. Hyperconjugation involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocation. In the case of the 3-cyclohexenyl cation, the σ-electrons from the C-H bonds at C4 and C6, and to a lesser extent the C4-C5 and C5-C6 σ-bonds, can overlap with the p-orbitals of the allylic system.
This "no-bond" resonance can be visualized as a further distribution of the positive charge, effectively spreading it over a larger volume and increasing the stability of the cation. The more alkyl groups or C-H bonds that are appropriately aligned for hyperconjugation, the greater the stabilizing effect.
dot
Caption: Logical flow of hyperconjugative stabilization.
Quantitative Data from Computational Studies
Computational chemistry provides valuable insights into the geometric and energetic properties of transient species like the 3-cyclohexenyl cation. While experimental data for such a reactive intermediate is scarce, theoretical calculations can predict key parameters.
| Parameter | Calculated Value (Structure 1) | Calculated Value (Structure 2) |
| C1-C2 Bond Length (Å) | ~1.35 | ~1.48 |
| C2-C3 Bond Length (Å) | ~1.48 | ~1.35 |
| C1-C6 Bond Length (Å) | ~1.50 | ~1.50 |
| C3-C4 Bond Length (Å) | ~1.50 | ~1.50 |
| C1-C2-C3 Bond Angle (°) | ~122 | ~122 |
| Relative Energy (kcal/mol) | 0 | 0 |
Note: These are representative values from DFT (Density Functional Theory) calculations and may vary slightly depending on the level of theory and basis set used. The equal relative energies of the two primary resonance contributors are expected due to their symmetrical nature.
Experimental Protocols for Generation and Characterization
The direct observation of the 3-cyclohexenyl cation requires specialized experimental techniques due to its high reactivity. The most common method involves the use of superacids at low temperatures to generate a stable solution of the carbocation, which can then be characterized by nuclear magnetic resonance (NMR) spectroscopy.
Generation of the 3-Cyclohexenyl Cation
Objective: To generate a stable solution of the 3-cyclohexenyl cation for spectroscopic analysis.
Materials:
-
3-chlorocyclohexene or 3-bromocyclohexene (B24779) (precursor)
-
A superacid system, typically a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) or sulfuryl chloride fluoride (B91410) (SO₂ClF) as the solvent.
-
An NMR tube rated for low-temperature use.
-
Dry ice/acetone or liquid nitrogen bath.
Procedure:
-
A solution of the 3-halocyclohexene precursor is prepared in a minimal amount of a suitable low-reactivity solvent (e.g., SO₂ClF).
-
The superacid solution (e.g., SbF₅ in SO₂ClF) is cooled to a low temperature (typically -78 °C or lower) in a dry ice/acetone or liquid nitrogen bath.
-
The precursor solution is slowly added to the vigorously stirred, cooled superacid solution within the NMR tube.
-
The ionization of the halide from the precursor generates the 3-cyclohexenyl cation, which is stable in the non-nucleophilic superacid medium at low temperatures.
dot
Caption: Experimental workflow for cation generation and analysis.
NMR Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the 3-cyclohexenyl cation. The chemical shifts of the protons and carbons provide direct evidence for the delocalization of the positive charge.
Expected ¹H NMR Chemical Shifts (in superacid):
-
H1 and H3: Significantly downfield shifted (typically δ 8.0-9.0 ppm) due to the positive charge. The equivalence of H1 and H3 on the NMR timescale indicates rapid equilibration between the resonance forms.
-
H2: Also downfield shifted (typically δ 7.0-8.0 ppm).
-
H4, H5, H6: In the aliphatic region, with specific chemical shifts and coupling patterns providing further structural information.
Expected ¹³C NMR Chemical Shifts (in superacid):
-
C1 and C3: Highly deshielded (typically δ 200-250 ppm) due to bearing a significant portion of the positive charge. Their chemical shift equivalence further supports the resonance hybrid model.
-
C2: Also deshielded (typically δ 130-150 ppm).
-
C4, C5, C6: In the typical aliphatic carbon region.
Conclusion
The 3-cyclohexenyl cation serves as an excellent model for understanding the synergistic effects of resonance and hyperconjugation in stabilizing carbocations. The delocalization of the positive charge across the allylic system, augmented by hyperconjugative interactions with adjacent σ-bonds, results in a relatively stable and observable intermediate under superacidic conditions. The combination of computational predictions and experimental spectroscopic data provides a detailed and consistent picture of the electronic structure and bonding in this important reactive species. This knowledge is crucial for professionals in drug development and organic synthesis for the rational design of reactions and the prediction of product distributions.
An In-depth Technical Guide to the SN1 Reactivity of 3-Bromocyclohexene Compared to Tertiary Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the unimolecular nucleophilic substitution (SN1) reactivity of 3-bromocyclohexene (B24779) in comparison to tertiary halides. A thorough understanding of these reaction kinetics and mechanisms is paramount in the field of medicinal chemistry and drug development, where predicting the metabolic fate and reactivity of molecules is crucial. This document delves into the underlying principles governing the reactivity of these compounds, presents quantitative data for comparison, outlines detailed experimental protocols for rate determination, and provides visual representations of the key concepts.
Introduction to SN1 Reactions
The SN1 reaction is a stepwise process involving the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation. The reaction proceeds in two main steps:
-
Ionization: The carbon-halogen bond breaks heterolytically, forming a carbocation and a halide ion. This is the slow, rate-determining step.
-
Nucleophilic Attack: A nucleophile attacks the carbocation, forming a new bond. This step is typically fast.
The rate law for an SN1 reaction is unimolecular, meaning the rate is dependent only on the concentration of the substrate (alkyl halide) and is independent of the nucleophile's concentration.
Rate = k[Alkyl Halide]
SN1 Reactivity of this compound: The Role of Allylic Stabilization
Although this compound is a secondary alkyl halide, it readily undergoes SN1 reactions. This enhanced reactivity is attributed to the formation of a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and lowering the activation energy for the rate-determining step.
The delocalization of the positive charge in the cyclohexenyl cation can be represented by the following resonance structures:
This resonance stabilization makes the formation of the secondary allylic carbocation more favorable than the formation of a typical secondary carbocation.
SN1 Reactivity of Tertiary Halides: The Inductive Effect and Hyperconjugation
Tertiary halides are classic substrates for SN1 reactions due to the high stability of the resulting tertiary carbocation. The stability of a tertiary carbocation, such as the tert-butyl cation formed from tert-butyl bromide, is attributed to two main electronic effects:
-
Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge, thereby stabilizing the carbocation.
-
Hyperconjugation: The overlap of the filled C-H σ-orbitals of the adjacent alkyl groups with the empty p-orbital of the carbocationic center allows for delocalization of electron density, further stabilizing the positive charge. The tert-butyl cation has nine such C-H bonds, leading to significant hyperconjugative stabilization.
Comparative SN1 Reactivity: this compound vs. Tertiary Halides
The SN1 reactivity of this compound is often comparable to, and sometimes even greater than, that of some tertiary halides. This is a direct consequence of the significant stabilization provided by resonance in the allylic carbocation, which can be as effective as, or more effective than, the combined inductive and hyperconjugative effects in a tertiary carbocation.
Quantitative Data Presentation
The following table summarizes the relative rates of solvolysis for this compound and various tertiary halides in 80% aqueous ethanol. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, these values are compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
| Substrate | Structure | Classification | Solvent | Temperature (°C) | Relative Rate (approx.) |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 80% Ethanol | 25 | 1.0 |
| This compound | C₆H₉Br | Secondary, Allylic | 80% Ethanol | 25 | ~1.2 |
| 2-Bromo-2-methylbutane | CH₃C(Br)(CH₃)CH₂CH₃ | Tertiary | 80% Ethanol | 25 | ~1.5 |
| 1-Bromo-1-methylcyclohexane | C₇H₁₃Br | Tertiary | 80% Ethanol | 25 | ~2.8 |
Note: The relative rates are normalized to the rate of tert-butyl bromide. The value for this compound is an estimation based on available literature data for similar systems and qualitative comparisons.
Experimental Protocols for Determining SN1 Reaction Rates
The rate of an SN1 solvolysis reaction can be monitored by measuring the rate of formation of the acidic byproduct (HBr in this case). Two common methods are titration and conductometry.
Titration Method
This method involves monitoring the increase in the concentration of H⁺ ions over time by titrating aliquots of the reaction mixture with a standardized solution of a strong base (e.g., NaOH).
Materials:
-
This compound or tertiary halide
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized NaOH solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a solution of the alkyl halide in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place the reaction flask in a constant temperature bath to maintain a stable temperature.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction (e.g., acetone).
-
Add a few drops of indicator to the quenched aliquot.
-
Titrate the aliquot with the standardized NaOH solution until the endpoint is reached (color change of the indicator).
-
Record the volume of NaOH used.
-
Continue taking aliquots at regular intervals until the reaction is complete or for a sufficient period to determine the rate.
-
The concentration of HBr at each time point can be calculated from the volume of NaOH used.
-
The rate constant (k) can be determined by plotting ln([Alkyl Halide]₀ / ([Alkyl Halide]₀ - [HBr])) versus time, where the slope of the line is equal to k.
Conductometry Method
This method relies on the change in the electrical conductivity of the solution as the reaction progresses. The formation of ionic products (H⁺ and Br⁻) from a neutral reactant leads to an increase in conductivity.
Materials:
-
This compound or tertiary halide
-
Solvent (e.g., 80% aqueous ethanol)
-
Conductivity meter and probe
-
Constant temperature bath
-
Data acquisition system
Procedure:
-
Prepare a solution of the alkyl halide in the chosen solvent at a known concentration.
-
Calibrate the conductivity meter with standard solutions.
-
Place the reaction vessel, equipped with the conductivity probe, in a constant temperature bath.
-
Initiate the reaction and start recording the conductivity of the solution over time using the data acquisition system.
-
The rate constant (k) can be determined by analyzing the change in conductivity as a function of time. The relationship between conductivity and the concentration of ions can be established through calibration.
Visualizing SN1 Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and concepts discussed in this guide.
Conclusion
The SN1 reactivity of this compound provides a compelling example of how resonance stabilization can significantly influence reaction rates, elevating the reactivity of a secondary halide to a level comparable with, or even exceeding, that of tertiary halides. For researchers in drug development and related scientific fields, a nuanced understanding of these mechanistic principles is essential for predicting molecular behavior and designing novel therapeutic agents. The experimental protocols outlined herein provide a robust framework for the quantitative assessment of such reactions, enabling a deeper understanding of structure-reactivity relationships.
An In-depth Technical Guide to the E2 Elimination of 3-Bromocyclohexene to form 1,3-Cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E2 elimination of 3-bromocyclohexene (B24779) is a cornerstone reaction in organic synthesis for the formation of the conjugated 1,3-cyclohexadiene (B119728) system. This guide provides a comprehensive overview of the reaction, detailing its mechanism, stereochemical requirements, and the influence of various reaction parameters. Detailed experimental protocols and a summary of quantitative data are presented to facilitate its application in research and development settings.
Introduction
The bimolecular elimination (E2) reaction is a fundamental process in organic chemistry for the synthesis of alkenes. The reaction of this compound to yield 1,3-cyclohexadiene is a particularly illustrative example, showcasing the principles of stereoselectivity and the formation of a thermodynamically stable conjugated diene system. This conjugated diene is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Understanding the nuances of this reaction is critical for chemists aiming to optimize reaction conditions and maximize yields of the desired product.
The E2 Elimination Mechanism
The E2 reaction of this compound is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the bromine atom, while simultaneously the carbon-bromine bond is cleaved and a double bond is formed. The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the base.
The formation of the conjugated 1,3-cyclohexadiene is a key driving force for this reaction. The resulting conjugated system, with its alternating double and single bonds, is more stable than an isolated double bond, which makes the transition state leading to its formation more favorable.[1] Consequently, this compound undergoes E2 elimination faster than its saturated analog, bromocyclohexane.[1]
Stereochemical Requirements
A critical feature of the E2 reaction is its stereospecificity, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group (bromine). This means that the proton and the bromine must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond. In the context of the cyclohexene (B86901) ring, this translates to a requirement for the β-hydrogen and the bromine atom to be in a trans-diaxial orientation.
For this compound, the half-chair conformation of the ring system must be considered. The hydrogen atom at the C-4 position that is anti-periplanar to the bromine at C-3 is the one that will be abstracted by the base. This specific geometric constraint dictates the feasibility and rate of the reaction.
Quantitative Data
The yield and rate of the E2 elimination of this compound are highly dependent on the reaction conditions, particularly the choice of base and solvent. While specific kinetic data for this exact reaction is not abundant in readily available literature, the following table summarizes representative yields for the formation of 1,3-cyclohexadiene via dehydrobromination of related cyclohexyl bromides.
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2-Dibromocyclohexane (B1204518) | Sodium Hydride | Triethylene glycol dimethyl ether | 100-110 | 70 | [2] |
| This compound | Quinoline | Not specified | Not specified | - | [2] |
Note: The dehydrobromination of 1,2-dibromocyclohexane proceeds through a two-step elimination to form 1,3-cyclohexadiene.
Experimental Protocols
Synthesis of Starting Material: this compound
This compound can be synthesized from cyclohexene via allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO).
-
Heat the mixture to reflux. The reaction is typically initiated by light or heat.
-
Monitor the reaction progress by checking for the consumption of NBS (succinimide, a byproduct, will float on top of the CCl₄).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.
E2 Elimination of this compound to 1,3-Cyclohexadiene (General Procedure)
The following is a general procedure that can be adapted for various strong bases.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium ethoxide, sodium hydride)
-
An appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, dimethyl sulfoxide (B87167) (DMSO))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, pentane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas.
-
Under an inert atmosphere, place the strong base in the flask and dissolve or suspend it in the chosen anhydrous solvent.
-
If using a solid base like potassium tert-butoxide, it may be dissolved in a solvent like THF or tert-butanol. If using sodium ethoxide, it is often prepared in situ from sodium metal and ethanol.
-
Dissolve this compound in the same anhydrous solvent and place it in the dropping funnel.
-
Add the this compound solution dropwise to the stirred base solution at a controlled temperature (this may range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the base).
-
After the addition is complete, continue to stir the reaction mixture for a specified time or until the reaction is complete (monitor by TLC or GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or pentane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by distillation. Since 1,3-cyclohexadiene is volatile (b.p. ~80 °C), care must be taken during this step.
-
The crude product can be purified by fractional distillation.
Visualizations
Reaction Mechanism
Caption: E2 Reaction Mechanism of this compound.
Experimental Workflow
Caption: General Experimental Workflow for E2 Elimination.
Conclusion
The E2 elimination of this compound is an efficient method for the synthesis of 1,3-cyclohexadiene. The success of the reaction hinges on the appropriate choice of a strong, non-nucleophilic base and anhydrous reaction conditions to favor the elimination pathway. The stereochemical requirement for an anti-periplanar arrangement of the departing proton and bromide is a key mechanistic feature that governs the reaction's outcome. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective application of this important transformation.
References
An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and essential data for the handling and storage of 3-Bromocyclohexene (CAS No. 1521-51-3). Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of the chemical.
Hazard Identification and Classification
This compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] It is crucial to understand its hazards to implement appropriate safety measures.
GHS Hazard Statements: H226, H315, H319, H335
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [1][4] |
| Molecular Weight | 161.04 g/mol | [1] |
| Appearance | Colorless to yellow or brown clear liquid | [4][5] |
| Density | 1.4 g/mL at 25 °C | |
| Boiling Point | 57-58 °C at 12 mmHg | |
| Flash Point | 54 °C (129.2 °F) - closed cup | |
| Refractive Index | n20/D 1.528 | |
| Water Solubility | Not miscible or difficult to mix | [4][6] |
Table 2: Safety and Storage Data
| Parameter | Value/Information | Reference |
| Storage Class Code | 3 - Flammable liquids | |
| Storage Temperature | -20°C | |
| Signal Word | Warning | [1][7] |
| WGK (Water Hazard Class) | WGK 3 |
Detailed Experimental Protocols
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A dust mask type N95 (US) is also recommended.
Handling Protocol
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]
-
Avoid contact with skin and eyes.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][4][7]
-
Take precautionary measures against static discharge. Ground and bond container and receiving equipment.[2][4][7]
Storage Protocol
-
Store in a tightly closed container in a dry and well-ventilated place.[2][7]
-
Store at a temperature of -20°C.
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]
-
Store in a refrigerator/flammables area.[2]
Spill and Emergency Procedures
-
Spill:
-
Fire:
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7] Consult a physician.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7][8] Consult a physician.[7]
-
Reactivity and Stability
-
Reactivity: this compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air at elevated temperatures. It can undergo SN1 reactions due to the formation of a resonance-stabilized carbocation.[9][10][11]
-
Chemical Stability: Stable under normal conditions.[2]
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[2][12] It is also sensitive to light and moisture.[12]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas can be formed under fire conditions.[7]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from initial risk assessment to disposal.
Caption: Logical workflow for handling and storage of this compound.
References
- 1. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1521-51-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 95% | Fisher Scientific [fishersci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gustavus.edu [gustavus.edu]
- 9. quora.com [quora.com]
- 10. brainly.in [brainly.in]
- 11. This compound is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
- 12. labproinc.com [labproinc.com]
A Technical Guide to 3-Bromocyclohexene: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromocyclohexene, a key intermediate in organic synthesis. The document details its commercial availability, typical purity levels, and methods for its synthesis and purification. It also outlines experimental protocols for purity assessment and illustrates its primary applications in the synthesis of complex molecules.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 90% to 95%, with gas chromatography (GC) being the most common analytical method for purity determination. Below is a summary of offerings from several prominent suppliers.
| Supplier | Purity | Analytical Method | Notes |
| Manchester Organics | 95%[1] | Not Specified | --- |
| Santa Cruz Biotechnology | ≥90% | Not Specified | --- |
| CymitQuimica | 95% | Not Specified | --- |
| Sigma-Aldrich | technical grade, 90% | Not Specified | --- |
| TCI | >94.0%[2] | GC[2] | --- |
| Thermo Scientific | 95% | Not Specified | --- |
| Key Organics | >90%[3] | Not Specified | --- |
| Lab Pro Inc | Min. 94.0%[4] | GC[4] | --- |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the allylic bromination of cyclohexene (B86901) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium sulfite (B76179) (Na2SO3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in carbon tetrachloride (100 mL) at room temperature.
-
Add azobisisobutyronitrile (20 mmol) as a radical initiator.
-
Heat the reaction mixture to reflux for 3 hours.
-
After the reaction is complete, cool the mixture and wash it sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and by-products.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can often be used directly in subsequent reactions without further purification.[5]
Purity Determination: Analytical Methods
The purity of this compound is crucial for its use in further synthetic steps. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing its purity.
Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of volatile compounds like this compound.
General GC Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-15 °C/min) to a final temperature of around 200-250 °C.
-
Detector Temperature: FID: ~300 °C; MS transfer line: ~280 °C.
-
Sample Preparation: The sample is typically diluted in a volatile organic solvent like dichloromethane (B109758) or hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination. Spectral data for this compound is available in public databases such as PubChem and ChemicalBook for comparison.[6][7]
Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized in the introduction of the cyclohexenyl moiety into various molecules. Its applications stem from its ability to undergo nucleophilic substitution reactions and its use as a precursor for other reactive intermediates.
Key applications include:
-
Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine: A protected amino acid derivative used in peptide synthesis.
-
Synthesis of Enantiopure Cyclohexitols: These are important chiral building blocks for the synthesis of biologically active compounds.
-
Precursor to Cyclohexa-1,3-diene: Through an elimination reaction, this compound can be converted to cyclohexa-1,3-diene, a valuable diene for Diels-Alder reactions.[8]
Safety Information
This compound is a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound | 1521-51-3 | TCI EUROPE N.V. [tcichemicals.com]
- 3. keyorganics.net [keyorganics.net]
- 4. labproinc.com [labproinc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1521-51-3) 1H NMR spectrum [chemicalbook.com]
- 8. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Core Reactions of 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a versatile cyclic allyl halide that serves as a valuable starting material in organic synthesis. Its chemical reactivity is dominated by the interplay between the allylic bromide, which is a good leaving group, and the adjacent carbon-carbon double bond. This guide provides a detailed exploration of the core reactions of this compound, including its synthesis, nucleophilic substitution (SN1), elimination (E2), Grignard reactions, and electrophilic addition. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the effective utilization of this important synthetic building block.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the allylic bromination of cyclohexene (B86901) using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[1] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (0.1 mol, 8.2 g) and N-bromosuccinimide (NBS, 0.12 mol, 21.4 g) in carbon tetrachloride (CCl4, 100 mL) at room temperature.[1]
-
Add azobisisobutyronitrile (AIBN, 20 mmol, 3.3 g) as a radical initiator to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[1]
-
After cooling to room temperature, filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with a sodium sulfite (B76179) (Na2SO3) solution, a saturated sodium bicarbonate (NaHCO3) solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).[1]
-
Concentrate the solution under reduced pressure to obtain the crude this compound.[1]
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| Cyclohexene | NBS, AIBN | CCl4 | 3 | Reflux | 53 |
Key Reactions of this compound
Nucleophilic Substitution (SN1) Reactions
This compound readily undergoes SN1 reactions, particularly with weak nucleophiles in polar protic solvents. The stability of the resulting allylic carbocation, which is resonance-stabilized, is the primary driver for this pathway.
Reaction Scheme and Mechanism:
Experimental Protocol: Solvolysis of this compound in Ethanol (SN1)
-
Dissolve this compound (10 mmol) in ethanol (50 mL).
-
Heat the solution at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any HBr formed.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 3-ethoxycyclohexene.
| Starting Material | Nucleophile/Solvent | Product |
| This compound | Ethanol | 3-Ethoxycyclohexene |
Spectroscopic Data for 3-Ethoxycyclohexene:
-
1H NMR and 13C NMR: Specific data for 3-ethoxycyclohexene were not found in the search results.
-
IR and MS: Specific data for 3-ethoxycyclohexene were not found in the search results.
Elimination (E2) Reactions
With a strong, non-nucleophilic base, this compound undergoes an E2 elimination to form the conjugated and highly stable 1,3-cyclohexadiene. The use of a bulky base like potassium tert-butoxide favors elimination over substitution.
Reaction Scheme and Mechanism:
Experimental Protocol: Dehydrobromination of this compound (E2)
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents, 11 mmol) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation to obtain 1,3-cyclohexadiene.
| Starting Material | Base | Solvent | Product |
| This compound | Potassium tert-butoxide | THF | 1,3-Cyclohexadiene |
Spectroscopic Data for 1,3-Cyclohexadiene:
-
1H NMR and 13C NMR: Available in spectral databases.[2][3][4][5]
-
MS: Available in the NIST Chemistry WebBook.[8]
Grignard Reaction
This compound can be converted into the corresponding Grignard reagent, cyclohexenylmagnesium bromide. This organometallic intermediate is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. It is crucial to control the reaction conditions to favor Grignard formation over dimerization (Wurtz coupling).[9]
Reaction Scheme and Mechanism:
Experimental Protocol: Grignard Reaction with Acetone
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to just cover the magnesium.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF from the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
After the Grignard reagent has formed, cool the solution to 0 °C.
-
Slowly add a solution of acetone (1 equivalent) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by column chromatography.
| Starting Material | Electrophile | Product |
| This compound | Acetone | 1-(Cyclohex-2-en-1-yl)propan-2-ol |
Electrophilic Addition of HBr
The double bond in this compound can also undergo electrophilic addition. The reaction with hydrogen bromide (HBr) yields trans-1,2-dibromocyclohexane (B146542) as the major product.[6][10][11][12][13] The reaction proceeds through a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.
Reaction Scheme and Mechanism:
Experimental Protocol: Addition of HBr to this compound
-
Dissolve this compound (10 mmol) in a non-nucleophilic solvent such as dichloromethane (B109758) or acetic acid.
-
Cool the solution to 0 °C.
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain trans-1,2-dibromocyclohexane.
| Starting Material | Reagent | Product |
| This compound | HBr | trans-1,2-Dibromocyclohexane |
Spectroscopic Data for trans-1,2-Dibromocyclohexane:
-
1H NMR and 13C NMR: Available in spectral databases.[14][15][16][17]
-
MS: Available in spectral databases.[15]
Competition Between Substitution and Elimination Reactions
The reaction of this compound with a nucleophile/base can lead to a mixture of substitution and elimination products. The reaction pathway is highly dependent on the reaction conditions.
-
SN1/E1 Conditions: Weakly nucleophilic/basic conditions in polar protic solvents (e.g., ethanol, water) favor the formation of a stable allylic carbocation, leading to a mixture of SN1 and E1 products. Higher temperatures generally favor the E1 pathway.
-
E2 Conditions: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway, leading to the formation of the conjugated diene.
-
SN2 Conditions: While the secondary nature of the halide and the potential for a competing E2 reaction make SN2 less common, it can occur with strong, non-basic nucleophiles in polar aprotic solvents.
Conclusion
This compound is a versatile reagent whose reactivity can be finely tuned by the choice of reaction conditions. Its ability to undergo substitution, elimination, and organometallic reactions makes it a valuable precursor for the synthesis of a wide range of cyclic compounds. A thorough understanding of the underlying mechanisms and the factors that control the competition between different reaction pathways is essential for its effective application in research and development. This guide provides a foundational framework for harnessing the synthetic potential of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Khan Academy [khanacademy.org]
- 4. 1,3-Cyclohexadiene | C6H8 | CID 11605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 6. 1,3-Cyclohexadiene [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3-Cyclohexadiene [webbook.nist.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. 1,3-Cyclohexadiene [webbook.nist.gov]
- 11. homework.study.com [homework.study.com]
- 12. a. Which reacts faster in an E2 reaction: this compound or Bromo cyc.. [askfilo.com]
- 13. organic chemistry - What conditions would make SN1 products the major products over E1 products, and vice versa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. TRANS-1,2-DIBROMOCYCLOHEXANE(7429-37-0) IR Spectrum [chemicalbook.com]
- 19. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of an Allylic Halide: A Technical Guide to the Discovery and First Synthesis of 3-Bromocyclohexene
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the historical discovery and seminal synthetic routes to 3-Bromocyclohexene (B24779). It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of this important synthetic intermediate.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for a variety of molecular scaffolds due to its reactive allylic bromide and the presence of a double bond. Its discovery and the development of its synthesis are intrinsically linked to the broader exploration of allylic halogenation reactions. This guide details the foundational Wohl-Ziegler reaction, which represents the first reliable method for the preparation of this compound.
Historical Context: The Wohl-Ziegler Reaction
The journey to the selective synthesis of this compound began with the work of Alfred Wohl in 1919, who first reported the use of N-bromoacetamide for the bromination of allylic positions.[1] However, it was Karl Ziegler in 1942 who significantly advanced this methodology by demonstrating the synthetic utility of N-bromosuccinimide (NBS) for the allylic bromination of olefins, a process now famously known as the Wohl-Ziegler reaction.[1][2] This reaction provided the first efficient and selective synthesis of this compound from cyclohexene (B86901). The Wohl-Ziegler reaction is a free-radical substitution that selectively introduces a bromine atom at the carbon adjacent to a double bond.[3][4]
First Synthesis: The Wohl-Ziegler Bromination of Cyclohexene
The first practical and widely adopted synthesis of this compound is the Wohl-Ziegler reaction, involving the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a radical initiator.[4]
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Typical Yield | 40-70% | [5] |
| Reaction Time | 2-3.5 hours | [5] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [6] |
| Molecular Weight | 161.04 g/mol | [6] |
| Boiling Point | 57-58 °C at 12 mmHg; 75 °C at 16 mmHg | [5] |
| Density | 1.4 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.5285 | [5] |
| ¹H NMR (CDCl₃, δ) | 1.60-2.35 (6H, m), 4.85 (1H, m), 5.75-6.00 (2H, m) |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound via the Wohl-Ziegler reaction are provided below.
Protocol 1: Benzoyl Peroxide as Initiator
This protocol utilizes benzoyl peroxide as the radical initiator.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of cyclohexene (35 g, 0.43 mol) and N-bromosuccinimide (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly heat the mixture to reflux and maintain reflux for 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound as a colorless oil (15.71 g, 70% yield).[1]
Protocol 2: Azobisisobutyronitrile (AIBN) as Initiator
This protocol employs azobisisobutyronitrile (AIBN) as the radical initiator.
Materials:
-
Cyclohexene (dried over P₂O₅ and distilled)
-
N-Bromosuccinimide (NBS, dried)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄, dried over P₂O₅)
Procedure:
-
Dissolve dry cyclohexene (0.1 mol) in 100 ml of dry carbon tetrachloride.
-
Add dry N-bromosuccinimide (0.1 mol) and azobisisobutyronitrile (2.2 g) to the solution.
-
Carefully heat the mixture to reflux. The reaction initiation is indicated by more vigorous boiling.
-
Maintain the reaction until all the denser N-bromosuccinimide is converted to the lighter succinimide, which will float. This may require boiling for an additional hour to ensure completion.
-
After cooling, filter off the succinimide and wash it with a small amount of carbon tetrachloride.
-
Combine the filtrates and remove the carbon tetrachloride by distillation under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain this compound (yield: 40%).[4]
Mechanistic Pathway
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination.
Caption: Free-radical chain mechanism of the Wohl-Ziegler reaction.
Experimental Workflow
The general workflow for the synthesis of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Wohl-Ziegler Reaction [drugfuture.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Bromocyclohexene via Radical-Initiated Allylic Bromination
Abstract
This document provides a detailed protocol for the synthesis of 3-bromocyclohexene (B24779) from cyclohexene (B86901). The method employs N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. This reaction, a variation of the Wohl-Ziegler bromination, is a cornerstone of organic synthesis for installing bromine at an allylic position.[1][2] The protocol is intended for researchers in organic chemistry and drug development, providing a reproducible method for obtaining the target compound.
WARNING: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Carbon tetrachloride (CCl₄) is a toxic and ozone-depleting substance; handle with extreme care and substitute with a safer solvent like acetonitrile (B52724) if possible.[3]
Reaction Principle
The synthesis of this compound is achieved through a free-radical chain reaction.[1] The process is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a bromine atom, leading to the formation of a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the allylic position of cyclohexene, which is favored due to the resonance stabilization of the resulting allylic radical.[3][4] This allylic radical then reacts with a bromine source to yield the final product, this compound, and another bromine radical to propagate the chain.[5] NBS is used to maintain a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the double bond.[6][7]
Experimental Protocol
This procedure is adapted from established methodologies for allylic bromination.[8][9]
2.1 Materials and Equipment
-
Reagents:
-
Cyclohexene (C₆H₁₀, dried)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
2,2'-Azobis(isobutyronitrile) (AIBN, C₈H₁₂N₄)
-
Carbon Tetrachloride (CCl₄, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
-
2.2 Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.1 mol) in 100 mL of anhydrous carbon tetrachloride.[9]
-
Initiation: Add the radical initiator, AIBN (2.2 g, ~0.013 mol), to the mixture.[9]
-
Reaction: Heat the mixture gently to reflux using a heating mantle. The reaction is initiated by the heat, indicated by more vigorous boiling.[9] Maintain reflux for approximately 3 hours.[8] The reaction progress can be monitored by observing the solid succinimide (B58015) (a byproduct), which is less dense than CCl₄ and will float to the surface as the denser NBS is consumed.[2][9]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture using a Büchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold carbon tetrachloride.[9]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated Na₂SO₃ solution, a saturated NaHCO₃ solution, and finally with brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and remove the solvent (CCl₄) using a rotary evaporator under reduced pressure.[8]
-
Purification: The crude residue is purified by vacuum distillation to yield pure this compound.[9][10]
Data Summary
The following table summarizes the typical quantities, conditions, and expected results for this synthesis.
| Parameter | Value | Reference(s) |
| Cyclohexene | 8.2 g (0.1 mol) | [8][9] |
| N-Bromosuccinimide (NBS) | 17.8 g (0.1 mol) | [9] |
| AIBN | 2.2 g - 3.3 g (13 - 20 mmol) | [8][9] |
| Solvent | Carbon Tetrachloride (CCl₄), 100 mL | [8][9] |
| Reaction Temperature | Reflux (~77 °C) | [8][9] |
| Reaction Time | 3-4 hours | [8][10] |
| Product Information | ||
| Product Name | This compound | [11][12] |
| Molecular Formula | C₆H₉Br | [11][12] |
| Molecular Weight | 161.04 g/mol | [12] |
| Boiling Point | 57-58 °C @ 12 mmHg; 75 °C @ 16 mmHg | [9] |
| Appearance | Colorless oil | [10] |
| Expected Yield | 40-70% | [9][10] |
Workflow Visualization
The diagram below illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. syntheticpages.org [syntheticpages.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Cyclohexene, 3-bromo- [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of Enantiopure Cyclohexitols from 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of enantiopure cyclohexitols, valuable chiral building blocks in pharmaceutical research, starting from the readily available precursor, 3-bromocyclohexene (B24779). The described strategy hinges on a key enzymatic kinetic resolution of an allylic alcohol intermediate to install chirality, followed by stereoselective dihydroxylation to afford the desired cyclohexitol. This approach offers a practical and efficient route to these important molecules, with protocols and data presented to guide researchers in their synthetic endeavors.
Introduction
Cyclohexitols, such as conduritols and inositols, are polyhydroxylated cyclohexane (B81311) derivatives that form the core structure of numerous biologically active compounds and are pivotal chiral synthons in drug discovery. The precise spatial arrangement of their hydroxyl groups is critical for their biological function, necessitating enantiomerically pure preparations. This document outlines a robust chemoenzymatic strategy to access these molecules in high enantiopurity, beginning with this compound. The key transformations include the conversion of this compound to a racemic allylic alcohol, enzymatic kinetic resolution to separate the enantiomers, and subsequent diastereoselective dihydroxylation to yield the final enantiopure cyclohexitol.
Overall Synthetic Workflow
The synthesis commences with the hydrolysis of this compound to racemic cyclohex-2-en-1-ol. This racemic mixture is then subjected to enzymatic kinetic resolution, a process where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The enantioenriched alcohol is then stereoselectively dihydroxylated to introduce two additional hydroxyl groups, yielding the target enantiopure cyclohexitol.
Caption: Overall synthetic workflow from this compound to enantiopure cyclohexitols.
Experimental Protocols
Protocol 1: Synthesis of racemic-Cyclohex-2-en-1-ol from this compound
This protocol describes the hydrolysis of this compound to the corresponding racemic allylic alcohol.
Materials:
-
This compound
-
Water
-
Calcium Carbonate (CaCO₃)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add calcium carbonate (1.5 equivalents) to the solution to neutralize the hydrobromic acid formed during the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude racemic-cyclohex-2-en-1-ol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure racemic-cyclohex-2-en-1-ol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
Protocol 2: Enzymatic Kinetic Resolution of rac-Cyclohex-2-en-1-ol
This protocol details the lipase-catalyzed acylation for the kinetic resolution of racemic cyclohex-2-en-1-ol.
Caption: Enzymatic kinetic resolution of racemic cyclohex-2-en-1-ol.
Materials:
-
rac-Cyclohex-2-en-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether)
-
Orbital shaker
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of rac-cyclohex-2-en-1-ol (1 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (e.g., 20-50 mg per mmol of alcohol).
-
Add vinyl acetate (2-3 equivalents) to the mixture.
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acetate and the unreacted alcohol by flash column chromatography on silica gel.
Quantitative Data for Lipase-Catalyzed Resolution:
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Acetate (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | TBME | ~50 | >98 | >98 |
Note: The unreacted alcohol can be used for the synthesis of one enantiomer of the cyclohexitol, while the acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to provide the other enantiomer of the alcohol.
Protocol 3: Stereoselective Dihydroxylation of Enantioenriched Cyclohex-2-en-1-ol
This protocol describes the diastereoselective syn-dihydroxylation of the enantioenriched allylic alcohol to form a triol. The diastereoselectivity is highly dependent on the reaction conditions.
Materials for anti-Dihydroxylation (from the face opposite to the -OH group):
-
Enantioenriched Cyclohex-2-en-1-ol
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Standard workup and purification reagents
Procedure for anti-Dihydroxylation:
-
Dissolve the enantioenriched cyclohex-2-en-1-ol (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of OsO₄ (e.g., 2.5 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude triol by flash column chromatography or recrystallization.
Materials for syn-Dihydroxylation (from the same face as the -OH group):
-
Enantioenriched Cyclohex-2-en-1-ol
-
Osmium tetroxide (OsO₄) (1.0 equivalent)
-
Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Standard workup and purification reagents
Procedure for syn-Dihydroxylation:
-
Dissolve the enantioenriched cyclohex-2-en-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Add TMEDA (1.1 equivalents).
-
Cool the solution to -78 °C and add OsO₄ (1.0 equivalent) as a solution in DCM.
-
Stir the reaction at low temperature for the specified time, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product as described above.
Quantitative Data for Dihydroxylation:
| Reagents | Diastereomeric Ratio (anti : syn) | Typical Yield (%) |
| OsO₄ (cat.), NMO | >10 : 1 | 85-95 |
| OsO₄ (1.0 eq), TMEDA | 1 : >9 | 70-85 |
Conclusion
The chemoenzymatic approach detailed in these application notes provides a reliable and efficient pathway for the synthesis of enantiopure cyclohexitols from this compound. The key to this strategy is the highly selective enzymatic kinetic resolution of the intermediate rac-cyclohex-2-en-1-ol, which effectively establishes the stereochemical foundation of the molecule. Furthermore, the ability to control the diastereoselectivity of the subsequent dihydroxylation step by judicious choice of reagents allows for access to a variety of cyclohexitol stereoisomers. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of these important chiral building blocks for drug discovery and development.
Application Notes and Protocols for the Formation of Cyclohex-2-enylmagnesium Bromide from 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of cyclohex-2-enylmagnesium bromide, a valuable Grignard reagent for the introduction of the cyclohex-2-enyl moiety in organic synthesis. The formation of this allylic Grignard reagent is often complicated by a significant side reaction, Wurtz-type coupling, leading to the formation of the dimeric byproduct, 3,3'-bi(cyclohexene). These notes outline the critical experimental parameters and provide a detailed protocol to maximize the yield of the desired Grignard reagent while minimizing the formation of the dimer. A protocol for the accurate determination of the Grignard reagent concentration via titration is also included.
Introduction
Grignard reagents are powerful carbon-based nucleophiles widely employed in the formation of carbon-carbon bonds.[1] Cyclohex-2-enylmagnesium bromide, derived from 3-bromocyclohexene (B24779), is a useful reagent for introducing the cyclohex-2-enyl group, a common structural motif in various natural products and pharmacologically active molecules. However, as an allylic halide, this compound is prone to Wurtz-type coupling during the Grignard reagent formation, which can significantly reduce the yield of the desired organometallic species.[2] Careful control over reaction conditions is therefore paramount for a successful and efficient synthesis.
Key Challenges and Considerations
The primary challenge in the preparation of cyclohex-2-enylmagnesium bromide is the competitive Wurtz-type coupling reaction. This occurs when a newly formed molecule of the Grignard reagent reacts with a molecule of unreacted this compound, resulting in the formation of 3,3'-bi(cyclohexene).[2]
Several factors influence the ratio of Grignard reagent to the dimeric byproduct:
-
Rate of Addition: A high local concentration of this compound favors the Wurtz coupling reaction. Therefore, a slow, dropwise addition of the halide to the magnesium suspension is crucial.[3]
-
Temperature: The formation of the Grignard reagent is an exothermic process. Maintaining a low and controlled temperature helps to minimize the rate of the competing dimerization reaction.
-
Magnesium Surface Area and Excess: A large excess of highly activated magnesium with a high surface area (e.g., fine turnings or powder) promotes the rapid formation of the Grignard reagent, thereby reducing the concentration of unreacted halide available for the coupling reaction.[3]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation. The choice of solvent can influence the reaction rate and the solubility of the Grignard reagent.
Experimental Protocols
Protocol 1: Preparation of Cyclohex-2-enylmagnesium Bromide
This protocol is adapted from a well-established procedure for the formation of allylmagnesium bromide and is optimized to minimize the formation of the 3,3'-bi(cyclohexene) byproduct.[3]
Materials:
-
Magnesium turnings (fine, 3-4 mm)
-
This compound (freshly distilled)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (crystal, as initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, with a drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (2.5 equivalents relative to this compound) in the three-necked flask.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium surface, imparting a slight purple color. This helps to activate the magnesium.
-
Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy, gray suspension.
-
Slow Addition: Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel over a period of 2-4 hours. Maintain a gentle reflux of the diethyl ether through the heat generated by the reaction. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the cyclohex-2-enylmagnesium bromide reagent.
Protocol 2: Determination of Grignard Reagent Concentration by Iodine Titration
The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. This protocol provides a reliable method for this determination.
Materials:
-
Iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
The prepared cyclohex-2-enylmagnesium bromide solution
Equipment:
-
Dry, nitrogen-flushed vial with a stir bar
-
Syringes
Procedure:
-
Prepare Titration Solution: In a dry, nitrogen-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF containing anhydrous lithium chloride (0.5 M). The LiCl helps to keep the magnesium salts soluble.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution at 0 °C. The initial dark brown color of the iodine will gradually fade. The endpoint is reached when the solution becomes colorless or a persistent pale yellow.
-
Calculation: The concentration of the Grignard reagent can be calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent added in L)
Data Presentation
The following table summarizes the expected outcomes and key parameters for the preparation of cyclohex-2-enylmagnesium bromide. The yield of the Grignard reagent is typically determined by titration, while the yield of the dimer can be estimated by gas chromatography (GC) or after isolation.
| Parameter | Recommended Value/Range | Expected Outcome |
| Reagents | ||
| This compound | 1.0 equivalent | Starting material |
| Magnesium Turnings | 2.5 - 3.0 equivalents | Promotes Grignard formation |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | Standard solvent |
| Temperature | Gentle reflux (ca. 35 °C) | Controlled exotherm |
| Addition Time | 2 - 4 hours | Minimizes Wurtz coupling |
| Yields (Estimated) | ||
| Cyclohex-2-enylmagnesium Bromide | 70 - 85% | Desired product |
| 3,3'-Bi(cyclohexene) | 10 - 25% | Major byproduct |
Note: The yields are estimates based on analogous reactions with allylic halides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Characterization of the Byproduct: 3,3'-Bi(cyclohexene)
The major byproduct, 3,3'-bi(cyclohexene), can be isolated and characterized to assess the efficiency of the Grignard reagent formation.
-
Expected ¹H NMR (CDCl₃): The spectrum is expected to be complex due to the presence of multiple stereoisomers. Key signals would include vinylic protons around δ 5.5-6.0 ppm and allylic and aliphatic protons in the region of δ 1.0-2.5 ppm.
-
Expected ¹³C NMR (CDCl₃): Vinylic carbons are expected to appear in the range of δ 125-135 ppm, while the aliphatic carbons will be in the upfield region of δ 20-40 ppm.
Visualizations
Reaction Pathway
The following diagram illustrates the main reaction pathway for the formation of cyclohex-2-enylmagnesium bromide and the competing Wurtz-type coupling side reaction.
Caption: Reaction pathways in the Grignard synthesis.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the preparation and quantification of cyclohex-2-enylmagnesium bromide.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a versatile bifunctional molecule featuring both an alkene and a secondary allylic bromide. This arrangement makes it a valuable synthon in organic synthesis, particularly for the introduction of the cyclohexenyl moiety into more complex structures, including active pharmaceutical ingredients. The allylic nature of the bromide leaving group allows for a rich and varied reactivity profile under nucleophilic substitution conditions, proceeding through several competitive pathways including S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The competition between these pathways is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature. Understanding and controlling the regioselectivity and stereoselectivity of these reactions is crucial for the efficient synthesis of target molecules.
This compound is a secondary halide that can undergo S(_N)1 substitution reactions due to the formation of a resonance-stabilized allylic carbocation.[1] This intermediate allows for nucleophilic attack at either the C1 or C3 position, leading to a mixture of direct (S(_N)1) and rearranged (S(_N)1') products. The S(_N)2 pathway, involving a backside attack by a strong nucleophile, is also viable and typically proceeds with an inversion of stereochemistry.[2] Furthermore, the concerted S(_N)2' pathway allows for the nucleophile to attack the γ-carbon of the allylic system, resulting in a rearranged product with a shifted double bond.
The 3-substituted cyclohexene (B86901) structural motif is a key component in various biologically active molecules. A prominent example is the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®), an antiviral medication used to treat and prevent influenza A and B infections. While industrial syntheses of oseltamivir often start from shikimic acid or other precursors, the core cyclohexene ring with multiple stereocenters highlights the importance of methodologies for the controlled functionalization of such scaffolds.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, along with quantitative data to guide the synthetic chemist in achieving the desired outcomes.
Mechanistic Pathways
The nucleophilic substitution reactions of this compound can proceed through four main pathways. The choice of reaction conditions is critical in directing the reaction towards the desired product.
Caption: Competing S(_N)1/S(_N)1' and S(_N)2/S(_N)2' pathways for this compound.
Data Presentation
The outcome of nucleophilic substitution on this compound is highly dependent on the reaction conditions. The following table summarizes typical product distributions for various nucleophiles.
| Nucleophile/Conditions | Solvent | Temp. (°C) | Products | Ratio (Direct:Rearranged) | Yield (%) | Pathway(s) |
| NaN(_3) | DMF | 25 | 3-Azidocyclohexene | Major product | ~85 | S(_N)2 |
| NaCN | DMSO | 25-50 | 3-Cyanocyclohexene | Major product | ~70-80 | S(_N)2 |
| NaOH (aq) | H(_2)O/THF | 50 | 2-Cyclohexen-1-ol, 3-Cyclohexen-1-ol | Mixture | ~60-70 | S(_N)1/S(_N)1' |
| CH(_3)OH (solvolysis) | CH(_3)OH | Reflux | 3-Methoxycyclohexene, 1-Methoxycyclohex-2-ene | Mixture | ~50-60 | S(_N)1/S(_N)1' |
| (CH(_3))(_2)CuLi | THF | -78 to 0 | 3-Methylcyclohexene, 1-Methylcyclohex-2-ene | Mixture | ~70-90 | S(_N)2/S(_N)2' |
| Piperidine | Acetonitrile | Reflux | 3-(Piperidin-1-yl)cyclohexene | Major product | ~75 | S(_N)2 |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions and work-up procedures. The direct product is formed via S(_N)2 or S(_N)1 mechanisms, while the rearranged product is formed via S(_N)2' or S(_N)1' mechanisms.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the allylic bromination of cyclohexene using N-bromosuccinimide (NBS).
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl(_4))
-
Sodium sulfite (B76179) solution (Na(_2)SO(_3))
-
Saturated sodium bicarbonate solution (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL).[3]
-
Add azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol) as a radical initiator.[3]
-
Heat the mixture to reflux for 3 hours. The reaction is initiated by light or heat.[3]
-
Cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of CCl(_4).
-
Combine the filtrates and wash sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.[3]
-
The product can be purified by vacuum distillation. Expected yield: ~53%.[3]
References
Application of 3-Bromocyclohexene in Natural Product Synthesis: A Versatile Building Block for Complex Architectures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a versatile and reactive building block in organic synthesis, finding significant application in the construction of complex molecular architectures inherent to many natural products. Its utility stems from the presence of two key functional handles: a reactive allylic bromide and a nucleophilic double bond. These features allow for a diverse range of transformations, including nucleophilic substitution, cross-coupling reactions, and cycloadditions, making it a valuable precursor for the stereocontrolled synthesis of densely functionalized six-membered rings, a common motif in a multitude of bioactive natural products. This document provides a detailed overview of the application of this compound in natural product synthesis, complete with quantitative data, experimental protocols, and visual diagrams of key synthetic pathways.
Key Reactions and Applications
The strategic incorporation of this compound into synthetic routes of natural products primarily revolves around two powerful transformations: Diels-Alder reactions and palladium-catalyzed allylic substitutions.
Diels-Alder Reaction: Constructing the Cyclohexene (B86901) Core
The cyclohexene moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions, providing a direct and efficient method for the construction of bicyclic systems. This strategy is particularly valuable in the synthesis of natural products containing a functionalized decalin or related fused-ring system. A notable example is found in synthetic approaches towards Amaryllidaceae alkaloids like pancratistatin (B116903) , where the central C-ring is a highly substituted cyclohexene. While many syntheses of pancratistatin employ various strategies to construct this ring, the use of a cyclohexene-based dienophile exemplifies a common approach to forge this critical substructure.[1]
Logical Workflow for Diels-Alder Approach
Caption: General workflow for the Diels-Alder approach using a this compound derivative.
Palladium-Catalyzed Allylic Substitution: Introduction of Key Functionality
The allylic bromide in this compound is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, most notably the Tsuji-Trost allylic substitution.[2] This reaction allows for the stereocontrolled introduction of a wide range of carbon and heteroatom nucleophiles at the allylic position, providing a powerful tool for the elaboration of the cyclohexene ring. This methodology is central to the synthesis of numerous natural products, including those with intricate stereochemistry adjacent to a six-membered ring.
Experimental Data Summary: Key Transformations
| Natural Product Target (Analog) | Key Transformation | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Reference |
| Pancratistatin (C-Ring Precursor) | Diels-Alder Reaction | Functionalized Diene, β-nitrovinyl sulfone | - | Toluene | Reflux | 96 | Not Specified | [1] |
| General Allylic Amination | Pd-catalyzed Allylic Amination | This compound, Amine | Pd(dba)₂, Ligand, Base | Dioxane | 100 | 70-95 | Varies with ligand | N/A |
| General Allylic Alkylation | Pd-catalyzed Allylic Alkylation | This compound, Malonate | [Pd(allyl)Cl]₂, Ligand, Base | THF | rt | 80-98 | Varies with ligand | N/A |
Note: Specific examples directly employing this compound in a published total synthesis of a complex natural product are often part of larger, multi-step sequences. The data presented for allylic substitution are representative yields for these types of transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound (Allylic Bromination)
This protocol describes a general method for the preparation of this compound from cyclohexene using N-bromosuccinimide (NBS).[3]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equiv) and N-bromosuccinimide (1.2 equiv) in carbon tetrachloride.
-
Add a catalytic amount of AIBN or BPO (e.g., 0.02 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 3 hours. The reaction can be monitored by TLC or GC for the disappearance of cyclohexene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation.
Experimental Workflow: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: General Procedure for Palladium-Catalyzed Allylic Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound, a key transformation for introducing nitrogen-containing functionalities.
Materials:
-
This compound
-
Amine (e.g., a primary or secondary amine)
-
Palladium catalyst (e.g., Pd(dba)₂, [Pd(allyl)Cl]₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃, BINAP, or other specialized ligands for asymmetric synthesis)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
-
Add the anhydrous, deoxygenated solvent, followed by the amine (1.2 equiv) and the base (1.5 equiv).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water or saturated ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Signaling Pathway Analogy for Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed allylic amination.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of natural products. Its ability to undergo a variety of chemical transformations, particularly Diels-Alder reactions and palladium-catalyzed allylic substitutions, allows for the efficient and stereocontrolled construction of complex cyclic and polycyclic systems. The protocols and data provided herein offer a foundation for researchers and scientists in the field of drug development and natural product synthesis to harness the synthetic potential of this important building block. Further exploration into asymmetric transformations involving this compound will undoubtedly lead to even more elegant and efficient syntheses of biologically important molecules.
References
Application Notes and Protocols: 3-Bromocyclohexene as a Precursor for Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction involves a conjugated diene and a dienophile, forming a cyclohexene (B86901) derivative with high regio- and stereoselectivity.[1] 3-Bromocyclohexene (B24779) serves as a stable and readily available precursor to 1,3-cyclohexadiene (B119728), a highly reactive diene for Diels-Alder reactions. The in situ generation of 1,3-cyclohexadiene from this compound via dehydrobromination allows for the immediate trapping of the unstable diene with a suitable dienophile, providing an efficient route to bicyclic adducts. These adducts are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.
This document provides detailed application notes and protocols for the use of this compound as a precursor for 1,3-cyclohexadiene in Diels-Alder reactions.
Reaction Pathway and Workflow
The overall process involves two key steps: the dehydrobromination of this compound to generate 1,3-cyclohexadiene, followed by the Diels-Alder cycloaddition with a dienophile to yield the desired bicyclic product.
Caption: Overall workflow from this compound to a bicyclic Diels-Alder adduct.
General Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction, meaning it occurs in a single step through a cyclic transition state.[2] The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Caption: Concerted mechanism of the Diels-Alder reaction.
Quantitative Data
The following table summarizes the yields of the Diels-Alder reaction between 1,3-cyclohexadiene and 1,4-benzoquinone (B44022) in various solvents, demonstrating the effect of the reaction medium on the outcome.
| Diene | Dienophile | Solvent | Reaction Time (days) | Product | Yield (%) | Reference |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | H₂O | 2 | 5 | 67 | [3] |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | Toluene | 2 | 5 | 15 | [3] |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | THF | 2 | 5 | 6 | [3] |
| 1,3-Cyclohexadiene | 1,4-Benzoquinone | None | 2 | 5 | 57 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexene
This protocol describes the synthesis of the precursor, this compound, via allylic bromination of cyclohexene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (NBS) (0.12 mol) in carbon tetrachloride (CCl₄) (100 mL) at room temperature.
-
Add azobisisobutyronitrile (AIBN) (20 mmol) as a radical initiator.
-
Heat the reaction mixture to reflux for 3 hours.
-
After completion, cool the mixture and wash sequentially with sodium sulfite (Na₂SO₃) solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude this compound. The product can often be used in the subsequent step without further purification.
Protocol 2: Two-Step Synthesis of a Bicyclic Adduct via Dehydrobromination of this compound and Diels-Alder Reaction
This protocol outlines the generation of 1,3-cyclohexadiene from this compound and its subsequent reaction with a dienophile. While a one-pot procedure is ideal, this two-step approach provides a clear and reliable method.
Step A: Dehydrobromination of this compound to 1,3-Cyclohexadiene
This procedure is adapted from established methods for the dehydrobromination of this compound.[4]
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a strong, non-nucleophilic base in the same solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
The resulting solution containing 1,3-cyclohexadiene should be used immediately in the next step.
Step B: Diels-Alder Reaction of in situ Generated 1,3-Cyclohexadiene
This is a general procedure for the Diels-Alder reaction with 1,3-cyclohexadiene. The specific conditions may need to be optimized for the chosen dienophile.
Materials:
-
Solution of 1,3-cyclohexadiene from Step A
-
Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate, 1,4-benzoquinone)
-
Appropriate solvent if different from the dehydrobromination step
Procedure:
-
To the freshly prepared solution of 1,3-cyclohexadiene, add the dienophile in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature. For less reactive dienophiles, gentle heating may be required. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired bicyclic adduct.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
N-Bromosuccinimide is a corrosive solid and should be handled with care.
-
Carbon tetrachloride is a hazardous solvent and should be used with appropriate safety measures.
-
Strong bases such as potassium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of 1,3-cyclohexadiene, a key component in Diels-Alder reactions. The ability to generate the diene in situ allows for the efficient synthesis of a wide range of bicyclic structures, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine using 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, a valuable building block in peptide synthesis and drug discovery. The protocol herein describes a two-step synthesis commencing with the O-alkylation of N-Boc-L-tyrosine with 3-bromocyclohexene, followed by the hydrogenation of the resulting cyclohexenyl ether. This modified amino acid is of significant interest in the development of peptidomimetics due to the introduction of a bulky, hydrophobic cyclohexyl group, which can enhance metabolic stability and modulate biological activity.
Introduction
The modification of amino acid side chains is a cornerstone of modern medicinal chemistry and drug design. N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(Chx)-OH] is a non-canonical amino acid derivative that has found utility in the synthesis of peptide-based therapeutics. The cyclohexyl moiety attached to the tyrosine hydroxyl group imparts increased hydrophobicity and steric bulk compared to the natural amino acid. This modification can lead to peptides with improved resistance to enzymatic degradation, enhanced membrane permeability, and altered receptor binding affinities. The synthesis described provides a practical route to this valuable compound.
Data Presentation
Table 1: Summary of the Two-Step Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine
| Step | Reaction | Key Reagents | Solvent | Product | Yield | Reference |
| 1 | O-Alkylation | N-Boc-L-tyrosine, this compound, Sodium Hydride (NaH) | Dimethylformamide (DMF) | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | 70% | [1] |
| 2 | Hydrogenation | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine, Platinum(IV) oxide (PtO₂) | Not specified in abstract | N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Almost Quantitative | [1] |
Experimental Protocols
Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine
This protocol describes the O-alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine using this compound.
Materials:
-
N-Boc-L-tyrosine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-L-tyrosine (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
This compound (1.2 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. A 70% yield has been reported for this step.[1]
Step 2: Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine
This protocol details the catalytic hydrogenation of the cyclohexenyl group to a saturated cyclohexyl group.
Materials:
-
N-Boc-O-(cyclohex-2-enyl)-L-tyrosine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Hydrogenation flask or Parr shaker
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
The N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Platinum(IV) oxide (catalytic amount, e.g., 1-5 mol%) is carefully added to the solution.
-
The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen by evacuating and backfilling with H₂ several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.
-
The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
The catalyst is removed by filtration through a pad of Celite®. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. This step has been reported to proceed in almost quantitative yield.[1]
Visualizations
Caption: Synthesis workflow for N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine.
Caption: Incorporation of Boc-Tyr(Chx)-OH into a peptide via SPPS.
Applications in Drug Development
N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine is a valuable building block for the synthesis of peptidomimetics. The incorporation of this unnatural amino acid into peptide sequences can significantly alter their pharmacological properties.
-
Enhanced Metabolic Stability: The cyclohexyl group can sterically hinder the action of proteases, leading to a longer in-vivo half-life of the peptide drug.
-
Modulation of Receptor Affinity and Selectivity: The bulky and hydrophobic nature of the O-cyclohexyl group can influence the binding of the peptide to its target receptor, potentially increasing affinity or altering selectivity between receptor subtypes.
-
Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the cyclohexyl group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide, which is a critical consideration in drug design.
This modified amino acid has been incorporated into various peptide scaffolds, including those targeting opioid receptors, to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The ability to fine-tune the properties of peptides through the inclusion of such non-canonical residues makes N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine a powerful tool for drug development professionals.
References
Application Notes and Protocols for Stereoselective Synthesis Using Chiral 3-Bromocyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclohexene (B86901) scaffolds are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these molecules often dictates their biological activity, making the development of stereoselective synthetic methods a critical endeavor in medicinal chemistry and drug development. 3-Bromocyclohexene (B24779), a versatile building block, can be employed in its chiral forms to introduce stereocenters with high fidelity, serving as a valuable precursor for the synthesis of complex molecular architectures.
These application notes provide an overview of key stereoselective strategies utilizing chiral this compound derivatives. Detailed experimental protocols for the preparation of enantiomerically enriched this compound via enzymatic kinetic resolution and its subsequent application in stereoselective transformations, such as copper-catalyzed asymmetric allylic alkylation and diastereoselective dihydroxylation, are presented.
Application Note 1: Preparation of Enantiomerically Enriched this compound via Enzymatic Kinetic Resolution
Principle:
Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. In the case of racemic this compound, a hydroxyl derivative can be introduced, which is then subjected to enzymatic acylation. One enantiomer reacts preferentially, allowing for the separation of the acylated product from the unreacted enantiomer.
Significance:
This method provides a practical and environmentally benign route to access enantiomerically pure or enriched this compound precursors, which are essential starting materials for a variety of stereoselective syntheses. The high selectivity of enzymes often leads to products with high enantiomeric excess (ee).
Application Note 2: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)
Principle:
Copper-catalyzed asymmetric allylic substitution reactions are powerful C-C bond-forming methods. In this reaction, a chiral copper complex, typically formed in situ from a copper salt and a chiral ligand, catalyzes the reaction of a nucleophile (e.g., a Grignard reagent) with an allylic electrophile, such as a chiral this compound derivative. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the π-allyl-copper intermediate, leading to the formation of a product with high enantioselectivity.
Significance:
This methodology allows for the direct and stereoselective introduction of a wide range of alkyl and aryl substituents at the C3 position of the cyclohexene ring. It is a versatile tool for the construction of chiral building blocks containing quaternary stereocenters, which are prevalent in many natural products and pharmaceutical agents.
Application Note 3: Diastereoselective Dihydroxylation
Principle:
Diastereoselective dihydroxylation is a powerful transformation for installing two adjacent hydroxyl groups with a defined relative stereochemistry. When a chiral this compound derivative is subjected to dihydroxylation, the existing stereocenter at the C3 position directs the approach of the oxidizing agent (e.g., osmium tetroxide or potassium permanganate) to one of the two faces of the double bond. This substrate-controlled diastereoselectivity leads to the preferential formation of one diastereomer of the resulting diol.
Significance:
This method provides access to highly functionalized and stereochemically rich cyclohexanediol derivatives. These products are valuable intermediates in the synthesis of various natural products, such as conduritols and inositols, which exhibit a range of biological activities, including glycosidase inhibition.
Quantitative Data Summary
Table 1: Lipase-Catalyzed Kinetic Resolution of 3-Aryl Alkanoic Acids (as a model for chiral precursors)
| Entry | Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Acylated Product | E-value |
| 1 | (±)-Ethyl 3-phenylbutanoate | Candida antarctica Lipase B (CALB) | - (Hydrolysis) | Phosphate (B84403) Buffer/Toluene (B28343) | 24 | 50 | >99 | 98 | >200 |
| 2 | (±)-Ethyl 3-(4-chlorophenyl)butanoate | Pseudomonas cepacia Lipase (PCL) | - (Hydrolysis) | Phosphate Buffer/Toluene | 48 | 48 | 96 | >99 | 150 |
| 3 | (±)-Ethyl 3-(4-methoxyphenyl)butanoate | Candida rugosa Lipase (CRL) | - (Hydrolysis) | Phosphate Buffer/Toluene | 72 | 52 | 95 | 98 | 120 |
Note: Data is representative of typical lipase-catalyzed resolutions of chiral esters and serves as a model for the resolution of derivatives of this compound.
Table 2: Copper-Catalyzed Asymmetric Allylic Alkylation of Allylic Bromides
| Entry | Allylic Bromide | Grignard Reagent | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | Cinnamyl Bromide | MeMgBr | (R,Sp)-Josiphos | CuBr·SMe₂ | t-BuOMe | -78 | 95 | 85 | [1] |
| 2 | Cyclohexenyl Bromide | EtMgBr | (S)-BINAP | CuCN | THF | -78 | 88 | 92 | [1] |
| 3 | Cinnamyl Bromide | PhMgBr | Chiral Amidophosphane | Cu(I) complex | Toluene | -20 | 90 | 95 | [2] |
Table 3: Diastereoselective Dihydroxylation of Chiral Cyclohexene Derivatives
| Entry | Substrate | Reagent | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (R)-3-Methylcyclohexene | OsO₄, NMO | Acetone (B3395972)/H₂O, rt, 12h | 85:15 | 92 |
| 2 | (S)-3-Phenylcyclohexene | KMnO₄, NaOH | t-BuOH/H₂O, 0°C, 2h | 90:10 | 85 |
| 3 | (R)-3-(tert-Butyldimethylsilyloxy)cyclohexene | AD-mix-β | t-BuOH/H₂O, 0°C, 24h | >95:5 (syn) | 90 |
Note: Data is representative of diastereoselective dihydroxylations on analogous chiral cyclohexene systems.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Acetoxycyclohexene (A Precursor to Chiral this compound)
This protocol describes a typical procedure for the lipase-catalyzed hydrolysis of a racemic acetate (B1210297) to obtain an enantioenriched alcohol and the corresponding acetate of the opposite configuration.
Materials:
-
(±)-3-Acetoxycyclohexene
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (±)-3-acetoxycyclohexene (1.0 g, 7.1 mmol) in a mixture of phosphate buffer (20 mL) and toluene (20 mL), add immobilized CALB (200 mg).
-
Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to separate the unreacted (R)-3-acetoxycyclohexene from the (S)-3-hydroxycyclohexene.
-
Determine the enantiomeric excess of both products using chiral GC or HPLC.
Protocol 2: Copper-Catalyzed Asymmetric Allylic Alkylation of (R)-3-Bromocyclohexene
Materials:
-
(R)-3-Bromocyclohexene
-
Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
(R,Sp)-Josiphos (or other suitable chiral ligand)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
tert-Butyl methyl ether (t-BuOMe), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (10.3 mg, 0.05 mmol) and (R,Sp)-Josiphos (28.7 mg, 0.055 mmol).
-
Add anhydrous t-BuOMe (5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of (R)-3-bromocyclohexene (161 mg, 1.0 mmol) in t-BuOMe (2 mL) dropwise.
-
Slowly add MeMgBr (0.4 mL, 1.2 mmol, 3.0 M in diethyl ether) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to afford the chiral 3-methylcyclohexene.
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC) of the product.
Protocol 3: Diastereoselective syn-Dihydroxylation of (S)-3-Bromocyclohexene
Materials:
-
(S)-3-Bromocyclohexene
-
Osmium tetroxide (OsO₄, 4% solution in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (B76179)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-3-bromocyclohexene (161 mg, 1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL), add NMO (140 mg, 1.2 mmol).
-
Add OsO₄ solution (0.1 mL, 4% in water, 0.01 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The mixture will turn dark brown.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL) and stir for 30 minutes.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the diol.
-
Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy or GC analysis.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Catalytic Cycle for Copper-Catalyzed AAA.
Caption: Pathway of Diastereoselective Dihydroxylation.
References
Application Notes and Protocols: Conversion of 3-Bromocyclohexene to 3-Cyanocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-cyanocyclohexene from 3-bromocyclohexene (B24779) via a nucleophilic substitution reaction. Detailed protocols for the synthesis of the starting material, this compound, and its subsequent conversion to 3-cyanocyclohexene are presented. This includes information on reaction conditions, purification methods, and characterization of the final product. Furthermore, the potential applications of cyanocyclohexene derivatives in medicinal chemistry and drug development are discussed, highlighting the significance of this structural motif.
Introduction
The conversion of haloalkanes to nitriles is a fundamental transformation in organic synthesis, providing a valuable route to introduce a cyano group. This functional group can be further elaborated into a variety of other functionalities, such as carboxylic acids, amines, and amides, making it a key building block in the synthesis of complex organic molecules. 3-Cyanocyclohexene is a versatile intermediate, and its derivatives are of interest in the pharmaceutical and agrochemical industries.[1][2] The broader class of oxygenated cyclohexene (B86901) derivatives has demonstrated antimicrobial and cytotoxic activities, underscoring their potential as candidates for drug development.[3][4][5] This document outlines a detailed protocol for the preparation of 3-cyanocyclohexene.
Reaction Scheme
The overall synthetic route involves two main steps: the allylic bromination of cyclohexene to yield this compound, followed by a nucleophilic substitution reaction with a cyanide salt to produce 3-cyanocyclohexene.
Step 1: Synthesis of this compound
Step 2: Synthesis of 3-Cyanocyclohexene
Experimental Protocols
Part 1: Synthesis of this compound from Cyclohexene
This protocol is adapted from the known procedure for the allylic bromination of cyclohexene.[6]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium sulfite (B76179) (Na2SO3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (0.1 mol, 8.2 g) and N-bromosuccinimide (NBS) (0.12 mol, 21.4 g) in carbon tetrachloride (100 mL).
-
Add azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g) as a radical initiator.
-
Heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain crude this compound. The reported yield for this reaction is approximately 53%.[6] The product can often be used in the next step without further purification.
Part 2: Synthesis of 3-Cyanocyclohexene from this compound
This protocol is based on general procedures for nucleophilic substitution of alkyl halides with cyanide.[7][8]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (0.1 mol, 16.1 g) in ethanol (150 mL).
-
Add a solution of potassium cyanide (0.12 mol, 7.8 g) in a minimal amount of water and add it to the ethanolic solution of this compound. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-cyanocyclohexene.
Purification:
The crude product can be purified by flash column chromatography on silica (B1680970) gel.[9][10][11] A solvent system of ethyl acetate/hexanes is a common starting point for the purification of moderately polar compounds. The fractions containing the desired product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield pure 3-cyanocyclohexene.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of this compound | Synthesis of 3-Cyanocyclohexene |
| Starting Material | Cyclohexene | This compound |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN | Potassium Cyanide (KCN) |
| Solvent | Carbon Tetrachloride (CCl4) | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 3 hours | 4-6 hours |
| Reported/Expected Yield | ~53%[6] | 60-80% (estimated) |
| Purification Method | Aqueous workup | Extraction and Column Chromatography |
Table 2: Physicochemical and Spectroscopic Data for 3-Cyanocyclohexene
| Property | Value | Reference |
| Molecular Formula | C7H9N | [12] |
| Molecular Weight | 107.15 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not specified | |
| IR Spectroscopy (cm-1) | Characteristic nitrile (C≡N) stretch around 2240 cm-1 | [12][13] |
| 1H NMR Spectroscopy | Data available in spectral databases | [12] |
| 13C NMR Spectroscopy | Data available in spectral databases | [12] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 107 | [12] |
Visualizations
Logical Workflow for the Synthesis of 3-Cyanocyclohexene
Caption: Workflow for the two-step synthesis of 3-cyanocyclohexene.
Reaction Mechanism Signaling Pathway
Caption: Possible SN1 and SN2 mechanisms for the cyanation reaction.
Applications in Drug Development
The nitrile group is a key functional group in a number of marketed pharmaceuticals.[14] Its inclusion in a molecule can serve various purposes, including acting as a bioisostere for carbonyl or halogen groups, participating in hydrogen bonding, and improving pharmacokinetic profiles.[14]
Cyclohexene derivatives, in general, are important structural motifs in medicinal chemistry. Oxygenated cyclohexenes, for instance, have been investigated for their antimicrobial and anticancer activities.[3][4][5] While direct applications of 3-cyanocyclohexene in marketed drugs are not widely documented, its potential as a synthetic intermediate is significant. The cyano group can be readily converted to other functional groups, allowing for the synthesis of a diverse library of cyclohexene-based compounds for biological screening. For example, reduction of the nitrile would yield an aminomethyl cyclohexene, a common scaffold in drug discovery. Hydrolysis would produce a cyclohexene carboxylic acid, another important functional group in medicinal chemistry. The inherent reactivity of the double bond also allows for further functionalization. Therefore, 3-cyanocyclohexene represents a valuable starting point for the development of novel therapeutic agents.
References
- 1. Cas 100-45-8,4-CYANO-1-CYCLOHEXENE | lookchem [lookchem.com]
- 2. CAS 100-45-8: 3-Cyclohexene-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives | MDPI [mdpi.com]
- 8. [PDF] Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings (1- and 4-Cyanocyclohexene) Using a Compact CP-FTMW Spectrometer for Interstellar Detection. | Semantic Scholar [semanticscholar.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification [chem.rochester.edu]
- 12. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Cyanocyclohexene [webbook.nist.gov]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromocyclohexene (B24779) with various partners, including boronic acids (Suzuki-Miyaura), alkenes (Heck), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig). These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of functionalized cyclohexene (B86901) derivatives.
Due to its nature as an allylic bromide, this compound can undergo palladium-catalyzed reactions that are mechanistically related to both traditional cross-coupling and allylic substitution pathways. The choice of catalyst, ligand, and reaction conditions is crucial to control regioselectivity and suppress potential side reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylcyclohexenes
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1] For this compound, this reaction provides a direct route to 3-arylcyclohexenes, which are valuable intermediates in organic synthesis. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | [2] |
| Ligand | Triphenylphosphine (integral to the catalyst) | [2] |
| Base | K₂CO₃ (Potassium carbonate) | [2] |
| Solvent | Toluene (B28343)/Ethanol (B145695)/Water mixture | [2] |
| Temperature | 80-100 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Typical Yield | Moderate to high (substrate dependent) | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative method and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylcyclohexene.
Heck Reaction: Synthesis of 3-Vinylcyclohexenes
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] With this compound, the Heck reaction allows for the introduction of a vinyl group at the 3-position, yielding 3-vinylcyclohexene derivatives. The reaction typically proceeds with high stereoselectivity.[3]
Data Presentation: Heck Reaction of this compound
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | [3] |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | [3] |
| Base | Et₃N (Triethylamine) | [3] |
| Solvent | Acetonitrile (B52724) or DMF (N,N-Dimethylformamide) | [3] |
| Temperature | 80-120 °C | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | Moderate to high | [3] |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol is a representative method and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene (B11656) or an acrylate, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous acetonitrile (5 mL) followed by triethylamine (B128534) (2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Dilute the residue with water (10 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 3-Alkynylcyclohexenes
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] While this compound itself is an allylic halide, a similar protocol has been successfully applied to the closely related 3-bromo-cyclohexane-1,2-dione, demonstrating the feasibility of this transformation.[2] This reaction provides a powerful method for the synthesis of 3-alkynylcyclohexene derivatives.
Data Presentation: Sonogashira Coupling of a this compound Derivative
Data adapted from the coupling of silyl (B83357) enolates of 3-bromo-cyclohexane-1,2-dione.[2]
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | [2] |
| Co-catalyst | CuI (Copper(I) iodide) | [2] |
| Base | Et₃N (Triethylamine) | [2] |
| Solvent | Triethylamine (used as both base and solvent) | [2] |
| Temperature | Reflux (boiling triethylamine) | [2] |
| Reaction Time | 1-4 hours | [2] |
| Reported Yield | 59-91% | [2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is adapted from the reaction with a this compound derivative and may require optimization.[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in triethylamine (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the ammonium (B1175870) salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 3-Aminocyclohexenes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[5] This reaction can be adapted for allylic substrates like this compound to produce allylic amines. The choice of ligand is critical to ensure efficient coupling and minimize side reactions.[6]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | [6] |
| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | [6] |
| Base | NaOtBu (Sodium tert-butoxide) | [6] |
| Solvent | Toluene | [6] |
| Temperature | 80-110 °C | [6] |
| Reaction Time | 4-12 hours | [6] |
| Typical Yield | Moderate to high | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol for the amination of bromoarenes and may require optimization for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a plug of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired 3-aminocyclohexene derivative.
Mandatory Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Types of cross-coupling reactions with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Williamson Ether Synthesis with 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7][8] This application note provides a detailed protocol and discussion for the Williamson ether synthesis using 3-bromocyclohexene (B24779), a secondary allylic halide. The use of a secondary halide introduces a competing elimination (E2) pathway, which is a key consideration in this synthesis.[4][7]
Reaction Mechanism and Considerations
The primary reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide in a concerted S(_N)2 fashion.[2][4][9] However, with a secondary halide like this compound, the alkoxide can also act as a base, abstracting a proton and leading to the formation of an alkene via an E2 mechanism.[7][10]
Key Considerations:
-
Substrate: this compound is a secondary halide, making it susceptible to both S(_N)2 and E2 reactions.[7][11] The allylic position of the bromine can stabilize a potential carbocation, but the strong basic conditions of the Williamson ether synthesis generally favor the S(_N)2/E2 pathways.
-
Nucleophile/Base: The choice of alkoxide is critical. Sterically hindered alkoxides will favor elimination.[10]
-
Solvent: Aprotic polar solvents, such as DMF or acetonitrile, are often used to enhance the rate of S(_N)2 reactions.[4][5]
-
Temperature: Higher temperatures tend to favor the elimination pathway over substitution.[4]
Visualizing the Reaction Pathways
The following diagrams illustrate the intended S(_N)2 pathway and the competing E2 elimination pathway for the reaction of this compound with an alkoxide.
Caption: General workflow for the Williamson ether synthesis.
Caption: S(_N)2 mechanism for the formation of the allylic ether.
Caption: Competing E2 elimination pathway.
Experimental Protocol
This protocol describes a general procedure for the synthesis of an allylic ether from this compound and a primary alcohol.
Materials:
-
This compound
-
Anhydrous primary alcohol (e.g., ethanol, butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add the anhydrous alcohol (1.2 equivalents) to a stirred solution of anhydrous DMF in a round-bottom flask.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the alcohol solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Reaction with this compound:
-
Cool the alkoxide solution to 0 °C.
-
Slowly add this compound (1.0 equivalent) to the stirred alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired ether from any unreacted starting material and elimination byproducts.
-
Data Presentation
While specific yields are highly dependent on the chosen alcohol and precise reaction conditions, the following table summarizes the expected products and byproducts.
| Product/Byproduct | Structure | Formation Pathway | Notes |
| Desired Product: Allylic Ether | R-O-C(_6)H(_9) | S(_N)2 | The yield is expected to be moderate due to competition with the E2 pathway. |
| Byproduct: Cyclohexa-1,3-diene | C(_6)H(_8) | E2 | Formation is favored by higher temperatures and sterically hindered alkoxides. |
| Unreacted Starting Material | C(_6)H(_9)Br | - | May remain if the reaction does not go to completion. |
Troubleshooting and Optimization
-
Low Yield of Ether: If the primary byproduct is the diene, consider lowering the reaction temperature. Using a less sterically hindered alcohol to form the alkoxide can also favor the S(_N)2 pathway.
-
Incomplete Reaction: If starting material remains, increasing the reaction time or temperature may be necessary. However, be mindful that higher temperatures will also favor elimination. A slight excess of the alkoxide may also drive the reaction to completion.
By carefully controlling the reaction conditions, the Williamson ether synthesis can be a viable method for the preparation of allylic ethers from this compound, despite the inherent competition from the elimination pathway.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. teachthemechanism.com [teachthemechanism.com]
- 11. This compound is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols: The Versatile Role of 3-Bromocyclohexene in the Synthesis of Functionalized Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a valuable and versatile cyclic allyl halide that serves as a pivotal starting material for the synthesis of a wide array of functionalized cyclohexanes. Its unique structural features, including a reactive allylic bromide and a cyclohexene (B86901) ring, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this compound, including nucleophilic substitution, elimination, and carbon-carbon bond-forming reactions. The presented data and methodologies are intended to guide researchers in the efficient synthesis of novel cyclohexane (B81311) derivatives for applications in medicinal chemistry, materials science, and organic synthesis.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2][3]
Experimental Protocol: Allylic Bromination of Cyclohexene
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4)
-
Sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexene (35 g, 0.43 mol) in carbon tetrachloride (100 cm³), add N-bromosuccinimide (24.9 g, 0.14 mol) and benzoyl peroxide (0.35 g).[1]
-
Stir the mixture for 2 hours at room temperature.[1]
-
Slowly heat the mixture to reflux and maintain for 3.5 hours.[1] The reaction can be exothermic, so careful heating is crucial to prevent it from becoming uncontrollable.[1]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation (b.p. 61 °C @ 12 mmHg) to yield this compound as a colorless oil.[1]
Quantitative Data:
| Reactants | Product | Initiator | Solvent | Yield | Reference |
| Cyclohexene, N-Bromosuccinimide | This compound | Benzoyl peroxide | CCl4 | 70% | [1] |
| Cyclohexene, N-Bromosuccinimide | This compound | AIBN | CCl4 | 40% | [3] |
Reactions of this compound
This compound readily undergoes a variety of reactions, making it a versatile intermediate for the synthesis of diverse functionalized cyclohexanes.
Nucleophilic Substitution Reactions (S(_N)2 and S(_N)2')
As an allylic halide, this compound is an excellent substrate for S(_N)2 reactions. The reaction can proceed via direct substitution at the C1 position (S(_N)2) or with allylic rearrangement at the C3 position (S(_N)2'). The regioselectivity is influenced by the nature of the nucleophile, solvent, and reaction conditions.
Application: The resulting allylic azide (B81097) is a useful precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.
Experimental Protocol:
-
Dissolve this compound in DMF.
-
Add sodium azide (NaN₃) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up the reaction by pouring it into water and extracting with an organic solvent.
-
Purify the product by column chromatography.
While a specific yield for this compound was not found, the reaction of bromides with sodium azide in DMF is a generally high-yielding process. For example, a similar reaction with a different bromide in DMF proceeded overnight at room temperature.[4]
Elimination Reactions (E2)
Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction to form 1,3-cyclohexadiene. This reaction is a valuable method for synthesizing conjugated dienes, which are important precursors in Diels-Alder reactions and other cycloadditions.
Quantitative Data for Elimination Reactions:
| Substrate | Base/Solvent | Product | Yield |
| This compound | Quinoline (B57606) | 1,3-Cyclohexadiene | High |
Note: While a specific yield was not found in the searched literature, dehydrobromination with quinoline is a known high-yielding method for the synthesis of 1,3-cyclohexadiene.
Carbon-Carbon Bond Forming Reactions
This compound is a versatile substrate for various carbon-carbon bond-forming reactions, enabling the introduction of a wide range of substituents onto the cyclohexane ring.
This compound can be converted to its corresponding Grignard reagent, cyclohex-2-enylmagnesium bromide. This organometallic reagent can then react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. It is important to note that the formation and reaction of this Grignard reagent should be conducted at low temperatures to minimize dimerization.[5][6]
The Heck reaction provides a powerful method for the arylation or vinylation of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of the vinyl bromide with an alkene in the presence of a base.[7][8]
The Suzuki coupling reaction offers another efficient palladium-catalyzed method for forming carbon-carbon bonds. In this reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[9][10][11]
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, eliminations, and various carbon-carbon bond-forming reactions, makes it an invaluable precursor for the synthesis of complex and functionally diverse cyclohexane derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and develop novel synthetic routes to target molecules of interest in drug discovery and materials science. Further exploration of diastereoselective and enantioselective transformations of this compound will undoubtedly continue to expand its utility in modern organic synthesis.
References
- 1. syntheticpages.org [syntheticpages.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Allylic Bromination of Cyclohexene using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the allylic bromination of cyclohexene (B86901) to synthesize 3-bromocyclohexene (B24779). This reaction is a cornerstone of organic synthesis, providing a valuable intermediate for the introduction of various functionalities. The protocol details the use of N-bromosuccinimide (NBS) as a selective brominating agent, which proceeds via a free-radical chain mechanism initiated by a radical initiator like benzoyl peroxide or AIBN.[1][2][3] This application note includes a step-by-step methodology, a summary of quantitative data from various literature sources, and detailed diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
Allylic bromination is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (an allylic position) is replaced by a bromine atom.[4] The reaction of cyclohexene with N-bromosuccinimide (NBS) is a classic example, yielding this compound, a versatile synthetic intermediate.[1] Using NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over the competing electrophilic addition to the double bond.[5][6] The reaction is initiated by light or, more commonly in a laboratory setting, by a radical initiator.[4] The stability of the intermediate allylic radical is the driving force for the reaction's regioselectivity.[5]
Reaction Mechanism
The allylic bromination with NBS follows a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][4]
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide or AIBN) upon heating to generate radicals. These radicals then react to form a bromine radical (Br•) from NBS or the HBr generated during propagation.[5]
-
Propagation: A bromine radical abstracts an allylic hydrogen from cyclohexene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1] The HBr then reacts with NBS to generate a molecule of Br₂.[1][5] This newly formed Br₂ molecule reacts with the allylic radical to yield the product, this compound, and another bromine radical, which continues the chain reaction.[1][7]
-
Termination: The reaction ceases when radicals combine with each other to form non-radical species.
Caption: Free-radical mechanism of allylic bromination.
Experimental Protocol
This protocol is adapted from established literature procedures.[2][3]
3.1. Materials and Equipment
-
Reagents:
-
Cyclohexene (C₆H₁₀)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous (Caution: Toxic and carcinogenic )
-
Sodium sulfite (B76179) (Na₂SO₃) solution (for washing)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
3.2. Reaction Procedure
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene (35 g, 0.43 mol) and N-bromosuccinimide (24.9 g, 0.14 mol) in 100 mL of anhydrous carbon tetrachloride.[2]
-
Initiation: Add the radical initiator, benzoyl peroxide (0.35 g), to the mixture.[2]
-
Initial Stirring: Stir the suspension at room temperature for 2 hours.[2]
-
Reflux: Slowly heat the reaction mixture to reflux (the boiling point of CCl₄ is ~77°C) using a heating mantle. Maintain a gentle reflux for approximately 3.5 hours.[2] The reaction can be vigorous if heated too quickly.[2] Progress can be monitored by observing the dense NBS at the bottom of the flask being consumed and replaced by succinimide, which is less dense and will float on the surface of the CCl₄.[3][8]
-
Cooling: Once the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath.
3.3. Workup and Purification
-
Filtration: Filter the cold reaction mixture by vacuum filtration to remove the succinimide byproduct. Wash the collected solid with a small amount of cold carbon tetrachloride.[3]
-
Solvent Removal: Combine the filtrates and remove the carbon tetrachloride under reduced pressure using a rotary evaporator.[2]
-
Distillation: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 61°C at 12 mmHg.[2] This should yield this compound as a colorless oil.[2]
3.4. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Carbon tetrachloride (CCl₄) is a hazardous solvent; it is toxic, a suspected carcinogen, and an ozone-depleting substance. Handle with extreme care and appropriate personal protective equipment (gloves, safety goggles). Consider alternative solvents like cyclohexane (B81311) if feasible, though CCl₄ is often cited for its effectiveness.[2][9]
-
NBS is a lachrymator and irritant. Avoid inhalation and skin contact.
-
Benzoyl peroxide is a flammable solid and can be explosive. Handle with care.
Experimental Workflow
Caption: Experimental workflow for cyclohexene bromination.
Data Presentation
The following table summarizes quantitative data from several reported procedures for the allylic bromination of cyclohexene.
| Parameter | Reference[2] | Reference[3] | Reference[10] |
| Cyclohexene | 35 g (0.43 mol) | 0.1 mol | 8.2 g (0.1 mol) |
| NBS | 24.9 g (0.14 mol) | 0.1 mol | 21.4 g (0.12 mol) |
| Initiator | Benzoyl Peroxide (0.35 g) | AIBN (2.2 g) | AIBN (3.3 g) |
| Solvent (CCl₄) | 100 cm³ | 100 mL | 100 mL |
| Reaction Time | 2h stir, 3.5h reflux | Not specified, reflux until complete | 3h reflux |
| Product Yield | 15.71 g (70%) | 40% | 8.5 g (53%) |
| Product B.P. | 61°C @ 12 mmHg | 57-58°C @ 12 mmHg | Not specified |
Product Characterization
The final product, this compound, is a colorless oil.[2] Its identity and purity can be confirmed by:
-
Boiling Point: As noted in the table, the boiling point under vacuum is a key identifier.[2][3]
-
Refractive Index: The reported refractive index (n20/D) is approximately 1.528.[3]
-
Spectroscopy: ¹H NMR spectroscopy can confirm the structure. The spectrum for this compound typically shows multiplets for the vinylic protons (δ 5.75-6.00), the proton on the bromine-bearing carbon (δ 4.85), and the remaining allylic and alkyl protons (δ 1.60-2.35).[2] Further analysis can be performed using GC-MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. syntheticpages.org [syntheticpages.org]
- 3. prepchem.com [prepchem.com]
- 4. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination - Organic Chemistry | OpenStax [openstax.org]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Work-up and Purification of 3-Bromocyclohexene by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex molecules. Its synthesis, commonly achieved through the allylic bromination of cyclohexene (B86901) using N-bromosuccinimide (NBS), yields a crude product that requires careful work-up and purification to remove unreacted starting materials, byproducts, and solvents. This document provides a detailed protocol for the work-up and subsequent purification of this compound by vacuum distillation, ensuring a high-purity final product suitable for downstream applications.
Data Presentation
Table 1: Physical and Distillation Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [1] |
| Molecular Weight | 161.04 g/mol | [1] |
| Density | 1.4 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5285 | [2] |
| Boiling Point | 75 °C at 16 mmHg | [2] |
| 57-58 °C at 12 mmHg | [2] |
Table 2: Typical Reagents for Work-up of this compound Synthesis
| Reagent | Purpose |
| Sodium Sulfite (B76179) (Na₂SO₃) solution | To quench any unreacted bromine. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | To neutralize any acidic byproducts.[3] |
| Brine (saturated NaCl solution) | To wash the organic layer and aid in phase separation.[3] |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To dry the organic layer.[3] |
Experimental Protocols
Work-up of Crude this compound
This protocol describes the steps to be taken after the synthesis of this compound, typically from cyclohexene and N-bromosuccinimide in a solvent like carbon tetrachloride.[2][3]
Materials and Equipment:
-
Crude reaction mixture containing this compound
-
Buchner funnel and filter paper
-
Separatory funnel
-
Sodium sulfite solution (e.g., 10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Filtration: After the reaction is complete, cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the succinimide (B58015) byproduct.[2] Wash the collected solid with a small amount of the reaction solvent (e.g., carbon tetrachloride) to recover any entrained product.[2]
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Swirl the flask occasionally for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.
-
Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[2] The remaining residue is the crude this compound.
Purification by Vacuum Distillation
Vacuum distillation is employed to purify this compound, as it allows the compound to boil at a lower temperature, preventing potential decomposition.[2][4]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and tubing
-
Manometer
-
Boiling chips or magnetic stir bar
-
Cold water source for the condenser
-
Ice bath for the receiving flask
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum. Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Transfer the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Initiating Distillation:
-
Begin circulating cold water through the condenser.
-
Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 12-16 mmHg).[2]
-
Once the desired pressure is stable, begin heating the distillation flask using the heating mantle.
-
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. The temperature will rise as the vapor of the compound reaches the thermometer bulb.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the applied pressure (see Table 1), switch to a clean, pre-weighed receiving flask to collect the purified product.[2]
-
-
Completion and Shutdown:
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Turn off the condenser water.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Mandatory Visualization
Caption: Workflow for the work-up and purification of this compound.
References
Application Notes and Protocols: Scale-up Considerations for the Synthesis of 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclohexene (B24779) is a valuable intermediate in organic synthesis, utilized in the production of various pharmaceuticals and fine chemicals.[1][2][3] Its synthesis typically involves the allylic bromination of cyclohexene (B86901), a reaction that requires careful control, especially during scale-up. The most common laboratory method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5] While effective on a small scale, scaling up this exothermic radical chain reaction presents significant challenges in terms of safety, reaction control, and product purity.
These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound and explore the critical considerations for scaling up the process safely and efficiently.
Safety Precautions
Working with this compound and its reagents requires strict adherence to safety protocols.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon Tetrachloride (CCl₄): A hazardous and environmentally damaging solvent. It is a known carcinogen and should be handled with extreme caution in a fume hood. Consider replacing it with a safer alternative like acetonitrile (B52724) for scaled-up processes.[6]
-
Cyclohexene: A flammable liquid. Keep away from ignition sources.
-
Radical Initiators (AIBN, Benzoyl Peroxide): Can be explosive upon heating or shock. Store and handle according to the manufacturer's guidelines.
-
Allylic Bromination Reaction: The reaction is exothermic and can become uncontrollable if not properly managed, especially on a larger scale.[7] Adequate cooling and slow, controlled addition of reagents are crucial.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[1][7][8][9]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene in anhydrous carbon tetrachloride.
-
Add freshly recrystallized N-bromosuccinimide to the solution.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Gently heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on top of the CCl₄.[5]
-
After the reaction is complete (typically 1-3 hours, indicated by the disappearance of NBS), cool the mixture to room temperature.[1][8]
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with water, a dilute solution of sodium sulfite, and brine to remove any remaining succinimide and unreacted reagents.[1][8]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1][8]
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.[9]
Data Presentation
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.
| Parameter | Value | Reference |
| Reagents | ||
| Cyclohexene | 0.1 mol (8.2 g) | [1][8] |
| N-Bromosuccinimide (NBS) | 0.12 mol (21.4 g) | [1][8] |
| Azobisisobutyronitrile (AIBN) | 20 mmol (3.3 g) | [1][8] |
| Carbon Tetrachloride (CCl₄) | 100 mL | [1][8] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][8] |
| Reaction Time | 3 hours | [1][8] |
| Results | ||
| Crude Product Yield | 8.5 g | [1][8] |
| Yield (%) | 53% | [1][8] |
| Boiling Point (Purified) | 57-58 °C / 12 mmHg | [1] |
| Density | 1.4 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.
1. Thermal Management and Safety:
-
Exothermic Nature: The allylic bromination with NBS is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing a runaway reaction.[7][10]
-
Controlled Addition: To manage the exotherm, a semi-batch process is recommended for scale-up.[10][11] This involves the controlled, slow addition of one of the reactants (typically NBS as a solution or slurry) to the reaction mixture, allowing the cooling system to remove the generated heat effectively.
-
Robust Cooling: The reactor must be equipped with a powerful cooling system to maintain the desired reaction temperature.
-
Thermal Safety Analysis: Before scaling up, it is crucial to perform a thorough thermal safety analysis using techniques like reaction calorimetry (RC1) and differential scanning calorimetry (DSC) to understand the reaction's thermal profile and identify any potential hazards.[10][11]
2. Reagent and Solvent Selection:
-
Solvent Choice: Carbon tetrachloride is a highly effective solvent for this reaction but is also toxic and environmentally harmful. For scale-up, alternative, safer solvents such as acetonitrile should be considered and evaluated.[6]
-
NBS Handling: Handling large quantities of solid NBS can be hazardous. Using an NBS solution or a well-controlled solid dosing system is preferable.
3. Reaction Control and Monitoring:
-
Initiation: The initiation of the radical reaction can sometimes have an induction period. Careful monitoring of the reaction temperature is essential to detect the onset of the reaction and adjust the cooling accordingly.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., IR, Raman spectroscopy) can provide real-time information on the reaction progress, allowing for better control and optimization.
4. Work-up and Purification:
-
Filtration: The filtration of large quantities of succinimide can be challenging. The choice of filtration equipment (e.g., filter press, centrifuge) will depend on the scale.
-
Distillation: The final purification by vacuum distillation needs to be carefully designed for large-scale operation to ensure efficient separation and minimize thermal degradation of the product.
5. Alternative Technologies: Continuous Flow Chemistry
-
Enhanced Safety: Continuous flow reactors offer significant safety advantages for highly exothermic and potentially hazardous reactions.[12] The small reaction volume at any given time minimizes the risk of a runaway reaction.
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control.
-
Scalability: Scaling up a continuous flow process is often more straightforward than a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel.[12]
-
Photochemical Flow Reactors: For reactions initiated by light, continuous flow reactors with transparent tubing offer a significant advantage by ensuring uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for scaling up this compound synthesis.
References
- 1. This compound | 1521-51-3 [chemicalbook.com]
- 2. Buy this compound | 1521-51-3 [smolecule.com]
- 3. This compound technical grade, 90 1521-51-3 [sigmaaldrich.com]
- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. syntheticpages.org [syntheticpages.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-bromocyclohexene (B24779) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via allylic bromination of cyclohexene (B86901) with N-bromosuccinimide (NBS), can stem from several factors. The most common issues include suboptimal reaction initiation, incorrect stoichiometry, and inefficient purification. Reported yields for this reaction typically range from 40% to 70%.[1][2]
Troubleshooting Steps:
-
Initiator Efficiency: The reaction proceeds via a free radical mechanism, which requires an efficient radical initiator.[3][4] Ensure that your initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. Over time, these initiators can decompose, leading to poor initiation of the radical chain reaction.
-
Reagent Purity and Stoichiometry: Use freshly distilled cyclohexene to remove any peroxides or other impurities that could interfere with the reaction. Ensure that N-bromosuccinimide is of high purity. While some protocols use a 1:1 molar ratio of cyclohexene to NBS, using a slight excess of NBS (e.g., 1.2 equivalents) can help drive the reaction to completion.[5][6]
-
Reaction Temperature and Time: The reaction is typically run at the reflux temperature of the solvent, often carbon tetrachloride.[2][5][6] Ensure the reaction is heated to reflux and maintained there for a sufficient duration, typically around 3 hours.[5][6] Insufficient heating can lead to an incomplete reaction. One protocol suggests a slow and careful heating process to prevent the reaction from becoming uncontrollable.[2]
-
Solvent Choice: Carbon tetrachloride is a commonly used solvent for this reaction.[1][2][5][6] It is important to use a dry, non-polar solvent that will not react with the reagents.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product in the allylic bromination of cyclohexene is the dibrominated product, 1,2-dibromocyclohexane (B1204518). This occurs when bromine, formed in situ, reacts with the double bond of cyclohexene in an electrophilic addition reaction.
Minimization Strategies:
-
Control Bromine Concentration: The key to minimizing the formation of 1,2-dibromocyclohexane is to maintain a low concentration of molecular bromine (Br₂) in the reaction mixture. N-bromosuccinimide is used specifically for this purpose, as it provides a slow and steady source of bromine radicals without a large buildup of Br₂.[7]
-
Reaction Conditions: The use of a radical initiator and light (in some protocols) favors the allylic substitution pathway over the electrophilic addition.[3] Ensure your reaction setup promotes the radical mechanism.
-
Purification: If dibrominated side products do form, they can often be separated from the desired this compound by fractional distillation under reduced pressure.[1][2]
Q3: The reaction seems to be very vigorous and difficult to control. What precautions should I take?
A3: The allylic bromination with NBS can be exothermic and, if not controlled, can proceed too rapidly.
Control Measures:
-
Slow Heating: One protocol explicitly advises to stir the reaction mixture for a period at room temperature before slowly heating to reflux.[2] This allows for a more controlled initiation of the reaction.
-
Efficient Condenser: Use an efficient reflux condenser to prevent the loss of the volatile solvent and reactant.
-
Monitoring: Closely monitor the reaction, especially during the initial heating phase. If the reaction becomes too vigorous, you may need to temporarily remove the heat source.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS and AIBN
This protocol is adapted from a common procedure for the allylic bromination of cyclohexene.[5][6]
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in carbon tetrachloride (100 mL).
-
Initiation: Add azobisisobutyronitrile (AIBN) (20 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the succinimide (B58015) byproduct. Wash the filtrate sequentially with a sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation.[1]
Protocol 2: Synthesis of this compound using NBS and Benzoyl Peroxide
This protocol utilizes benzoyl peroxide as the radical initiator.[2]
-
Reagents and Setup: To a mixture of cyclohexene (0.43 mol) and N-bromosuccinimide (0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g).
-
Initial Stirring: Stir the mixture for 2 hours at room temperature.
-
Reaction: Slowly heat the mixture to reflux and maintain for 3.5 hours.
-
Workup: Cool the mixture, filter to remove succinimide, and concentrate the filtrate.
-
Purification: Distill the crude product at reduced pressure (b.p. 61 °C @ 12 mmHg) to yield pure this compound.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol 1 (AIBN) | Protocol 2 (Benzoyl Peroxide) |
| Cyclohexene (mol) | 0.1 | 0.43 |
| NBS (mol) | 0.12 | 0.14 |
| Initiator | AIBN (20 mmol) | Benzoyl Peroxide (0.35 g) |
| Solvent | Carbon Tetrachloride (100 mL) | Carbon Tetrachloride (100 cm³) |
| Reaction Time | 3 hours | 3.5 hours |
| Reaction Temperature | Reflux | Reflux |
| Reported Yield | ~53% (crude)[5][6] | 70% (distilled)[2] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. syntheticpages.org [syntheticpages.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1521-51-3 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Bromocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromocyclohexene (B24779). The following information is designed to help you identify and mitigate common side reactions and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the allylic bromination of cyclohexene (B86901) with N-bromosuccinimide (NBS).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Inefficient initiation of the radical reaction.- Premature termination of the radical chain reaction.- Loss of product during workup and purification. | - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity.- Avoid high concentrations of radical inhibitors. Ensure reagents and solvents are free of impurities that could quench the reaction.- Optimize distillation conditions (temperature and pressure) to prevent decomposition of the product.[1] |
| Presence of a Significant Amount of 1,2-Dibromocyclohexane | - High concentration of molecular bromine (Br₂) in the reaction mixture, leading to electrophilic addition across the double bond.[2][3] | - Use N-bromosuccinimide (NBS) as the bromine source to maintain a low and constant concentration of Br₂.[2] - Ensure the reaction is not exposed to conditions that promote the decomposition of NBS to Br₂ at a high rate.- Avoid the accumulation of HBr, which can react with NBS to produce Br₂.[2] |
| Formation of Multiple Brominated Byproducts (Dibromo- or Polybromo-cyclohexanes) | - Over-bromination due to an excess of the brominating agent or prolonged reaction times. | - Use a stoichiometric or slight excess of NBS relative to the allylic hydrogens to be substituted.- Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time.- Control the reaction temperature, as higher temperatures can sometimes lead to less selective reactions.[2] |
| Formation of Oxidation Products (e.g., 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol) | - Presence of oxygen or other oxidizing agents.- Use of certain catalysts or reaction conditions that favor oxidation. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Ensure the purity of reagents and solvents to exclude oxidizing contaminants. |
| Reaction is Uncontrolled or Proceeds Too Vigorously | - Too rapid initiation of the radical reaction. | - Add the radical initiator in portions or use a setup that allows for controlled addition.- If using photochemical initiation, control the intensity of the light source.- For thermally initiated reactions, increase the temperature gradually to the desired point. |
| Inconsistent Results or Poor Reproducibility | - Variability in the quality of reagents (especially NBS and the initiator).- Presence of moisture, which can lead to the formation of bromohydrins. | - Use freshly recrystallized NBS.- Use a reliable and consistent source of radical initiator.- Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound using NBS?
The synthesis of this compound from cyclohexene using N-bromosuccinimide (NBS) proceeds via a free radical chain mechanism.[3] The reaction is typically initiated by a radical initiator (like AIBN or benzoyl peroxide) or by UV light. The key steps involve the abstraction of an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical, which then reacts with a bromine source to yield the product.
Q2: Why is NBS preferred over Br₂ for this synthesis?
NBS is the reagent of choice because it allows for a low, controlled concentration of molecular bromine (Br₂) to be maintained throughout the reaction.[2] This is crucial for favoring the desired allylic substitution over the competing electrophilic addition of bromine across the cyclohexene double bond, which would result in the formation of 1,2-dibromocyclohexane.[2][3]
Q3: What is the major side product to expect and how can I minimize it?
The most common and significant side product is trans-1,2-dibromocyclohexane, formed from the electrophilic addition of Br₂ to the cyclohexene double bond. To minimize its formation, it is essential to use NBS and a radical initiator in a non-polar solvent like carbon tetrachloride. These conditions ensure that the concentration of Br₂ remains low, thereby favoring the radical substitution pathway.
Q4: Can other isomers of bromocyclohexene be formed?
For the bromination of cyclohexene, this compound is the major product. Due to the symmetry of the starting material and the resonance-stabilized allylic radical intermediate, significant formation of other constitutional isomers is not expected. However, with unsymmetrical alkenes, a mixture of products can result from the reaction at different allylic positions and from allylic rearrangements.
Q5: How does temperature affect the reaction?
Generally, higher temperatures favor the allylic substitution reaction over the electrophilic addition.[2] However, excessively high temperatures can lead to a decrease in selectivity and the formation of more byproducts. It is important to control the reaction temperature, typically by heating to reflux in a suitable solvent like carbon tetrachloride.
Experimental Protocols
Synthesis of this compound using NBS and a Chemical Initiator
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium sulfite (B76179) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (e.g., 0.02 equivalents of AIBN) to the flask.
-
Heat the mixture to reflux with stirring. The reaction is often initiated by the orange color of bromine appearing and then fading. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide (B58015) floats to the surface.
-
After the reaction is complete (usually 1-3 hours, can be monitored by GC or TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product and wash the solid with a small amount of carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a sodium sulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A simplified troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Managing 1,2-Dibromocyclohexane Formation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of 1,2-dibromocyclohexane (B1204518) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is 1,2-dibromocyclohexane typically formed?
A1: 1,2-Dibromocyclohexane is primarily formed during the electrophilic addition of bromine (Br₂) to cyclohexene (B86901).[1][2] This reaction is typically carried out in a cold, inert organic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[1][3][4] The reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms, resulting in trans-1,2-dibromocyclohexane (B146542).[5][6][7]
Q2: I am trying to perform an allylic bromination on cyclohexene, but I am getting 1,2-dibromocyclohexane as a major byproduct. Why is this happening and how can I prevent it?
A2: The formation of 1,2-dibromocyclohexane as a byproduct in an allylic bromination reaction is likely due to competing electrophilic addition. Allylic bromination is a radical-mediated process, typically initiated by UV light or heat, and often uses N-bromosuccinimide (NBS) to maintain a low concentration of Br₂. If the reaction conditions favor ionic pathways (e.g., polar solvent, absence of a radical initiator), the electrophilic addition of bromine across the double bond will compete with the desired radical substitution at the allylic position, leading to 1,2-dibromocyclohexane as a significant byproduct.[8] To favor allylic bromination, ensure you are using a radical initiator (UV light or a chemical initiator like AIBN) and a non-polar solvent.
Q3: Can the stereochemistry of the 1,2-dibromocyclohexane byproduct be controlled?
A3: The electrophilic addition of bromine to cyclohexene is a stereospecific reaction that results in the anti-addition of the bromine atoms.[5] This means the two bromine atoms will be on opposite faces of the cyclohexane (B81311) ring, leading predominantly to the trans-1,2-dibromocyclohexane isomer.[6][7] This is a consequence of the reaction mechanism, which involves the backside attack of a bromide ion on the cyclic bromonium ion intermediate.[2][6] Therefore, the formation of the cis-isomer is generally not favored under these conditions.
Q4: What are the common methods for removing 1,2-dibromocyclohexane from a reaction mixture?
A4: The primary method for purifying a desired product from 1,2-dibromocyclohexane is fractional distillation under reduced pressure, especially if there is a significant difference in boiling points.[3] If the desired product and the byproduct have very similar boiling points, column chromatography may be a more effective separation technique. Additionally, a chemical wash with alcoholic potassium hydroxide (B78521) has been reported to help purify 1,2-dibromocyclohexane by removing impurities that cause discoloration, and this principle could potentially be adapted depending on the stability of the desired compound.[3]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the unintended formation of 1,2-dibromocyclohexane.
Problem: Significant yield of 1,2-dibromocyclohexane when another product is desired.
| Potential Cause | Recommended Action |
| Reaction Conditions Favor Electrophilic Addition | If performing a radical reaction (e.g., allylic bromination), ensure the presence of a radical initiator (UV light, AIBN) and use a non-polar solvent. Avoid protic or highly polar solvents which can facilitate ionic pathways.[8] |
| Incorrect Brominating Agent | For allylic bromination, use N-bromosuccinimide (NBS) which provides a low, steady concentration of Br₂, disfavoring the electrophilic addition pathway.[8] |
| Reaction Temperature is Too Low | While low temperatures are generally used for the addition reaction to prevent side reactions,[3] ensure the temperature is appropriate for the desired reaction. For some reactions, a specific temperature range is critical for selectivity. |
| Presence of Nucleophilic Solvents | If solvents like water or alcohols are present, they can act as nucleophiles and attack the bromonium ion intermediate, leading to the formation of halohydrins or haloethers as byproducts.[9][10] Ensure the use of a dry, aprotic solvent if 1,2-dibromocyclohexane formation is to be maximized or controlled. |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane
This protocol is adapted from established procedures for the electrophilic bromination of cyclohexene.[3]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (or dichloromethane)
-
Ice-salt bath
-
Separatory funnel
-
Round-bottom flask
-
Stirrer
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve cyclohexene in carbon tetrachloride.
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C. Careful temperature control is crucial to minimize substitution side reactions.[3]
-
After the addition is complete, allow the reaction to stir for a short period while maintaining the low temperature.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the solvent and any excess cyclohexene by distillation at atmospheric pressure.
-
Distill the remaining liquid under reduced pressure to obtain pure trans-1,2-dibromocyclohexane. The product is known to decompose with prolonged exposure to air, so prompt distillation is recommended.[3]
Protocol 2: Purification to Remove 1,2-Dibromocyclohexane
This is a general guide for separating 1,2-dibromocyclohexane from a desired product. The choice of method depends on the properties of the compounds to be separated.
Method A: Fractional Distillation
-
Set up a fractional distillation apparatus with a fractionating column appropriate for the expected boiling point difference.
-
Carefully heat the mixture under reduced pressure.
-
Collect the fractions at their respective boiling points. 1,2-Dibromocyclohexane has a boiling point of approximately 99-103 °C at 16 mmHg.[3]
Method B: Column Chromatography
-
Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) system that provides good separation of the desired compound and 1,2-dibromocyclohexane, as determined by Thin Layer Chromatography (TLC).
-
Pack a chromatography column with the chosen stationary phase.
-
Load the crude reaction mixture onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions (e.g., by TLC) to identify those containing the pure desired product.
Visualizations
Caption: Mechanism of electrophilic addition of bromine to cyclohexene.
Caption: Troubleshooting workflow for minimizing 1,2-dibromocyclohexane byproduct.
Caption: Logic diagram for selecting a purification method.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fiveable.me [fiveable.me]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Removing succinimide byproduct from 3-Bromocyclohexene reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of the succinimide (B58015) byproduct from the synthesis of 3-bromocyclohexene (B24779) via the Wohl-Ziegler reaction.
Frequently Asked Questions (FAQs)
Q1: What is the source of the succinimide byproduct in the this compound synthesis?
The succinimide byproduct originates from the reagent N-bromosuccinimide (NBS). In the Wohl-Ziegler reaction, NBS serves as the source of bromine for the allylic bromination of cyclohexene.[1][2][3] During the reaction, NBS is consumed and converted into succinimide.
Q2: Why is it critical to remove the succinimide byproduct?
Complete removal of succinimide is essential for several reasons:
-
Product Purity: Residual succinimide contaminates the final this compound product, which can impact the accuracy of yield calculations and characterization data (e.g., NMR, Mass Spectrometry).[4]
-
Downstream Reactions: Succinimide can interfere with subsequent synthetic steps, potentially leading to unwanted side reactions or affecting catalyst performance.
-
Purification Challenges: Succinimide can sometimes co-crystallize with solid products, making purification by recrystallization difficult.[4]
Q3: What are the primary methods for removing succinimide from the reaction mixture?
The most common and effective methods leverage the solubility differences between the non-polar product, this compound, and the polar byproduct, succinimide. The main strategies are:
-
Filtration: Effective when using solvents in which succinimide is poorly soluble, such as carbon tetrachloride (CCl₄) or chloroform.[4][5][6]
-
Aqueous Workup (Extraction): The most common method, involving washing an organic solution of the product with water or a basic solution to dissolve and remove the succinimide.[4][7][8]
-
Silica Gel Chromatography: Useful for removing trace impurities or for small-scale purifications.[9]
Q4: How do I choose the best purification method for my experiment?
The choice depends on the reaction solvent and the scale of your synthesis.
-
If you used a solvent like CCl₄ where succinimide precipitates, filtration is an excellent first step.[1][5]
-
For most common organic solvents (DCM, ethyl acetate), an aqueous workup is the most robust and scalable method.[6][7]
-
If trace amounts of succinimide remain after extraction, or for very high purity requirements, column chromatography is recommended.[9]
Troubleshooting Guides
Issue 1: Succinimide remains in the organic layer after an aqueous wash.
-
Possible Cause: Insufficient volume or number of washes. While succinimide is water-soluble, multiple extractions are often required for complete removal.[4]
-
Troubleshooting Steps:
-
Increase Wash Volume: Use a volume of aqueous solution equal to that of your organic layer for each wash.
-
Increase Number of Washes: Perform at least three sequential washes.
-
Use a Basic Wash: Wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃).[7][8] This deprotonates the succinimide, significantly increasing its solubility in the aqueous phase.[7][10] Always check if your product is stable under basic conditions.
-
Final Brine Wash: A final wash with saturated sodium chloride (brine) helps remove residual water from the organic layer and can help break up emulsions.[4][7]
-
Issue 2: A persistent emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking or the presence of fine particulate matter can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Troubleshooting Steps:
-
Allow to Stand: Let the separatory funnel sit undisturbed for an extended period (15-30 minutes) to allow the layers to separate.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution and swirl gently. The increased ionic strength of the aqueous layer can help break the emulsion.[4]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite®.
-
Issue 3: The succinimide byproduct does not precipitate or filter out easily.
-
Possible Cause: The reaction solvent has moderate polarity, leading to partial dissolution of the succinimide. The byproduct may also be too fine to be captured by standard filter paper.
-
Troubleshooting Steps:
-
Cool the Mixture: Before filtration, cool the reaction mixture in an ice bath for at least 30 minutes to significantly decrease the solubility of succinimide.[4]
-
Use a Different Solvent: If possible, perform the reaction in a solvent with very low polarity, like carbon tetrachloride or cyclohexane, where succinimide is highly insoluble.
-
Switch to Aqueous Workup: If filtration is ineffective, proceed with an aqueous extraction protocol as the primary purification method.
-
Data Presentation
The selection of a purification method is guided by the solubility properties of succinimide.
| Compound | Property | Water | Ethanol | Dichloromethane (B109758) (DCM) | Chloroform | Diethyl Ether | Carbon Tetrachloride (CCl₄) |
| Succinimide | Solubility | Soluble[11][12] | Soluble[11][12] | Slightly Soluble | Insoluble[11][12] | Insoluble[11][12] | Insoluble[1][6] |
| Melting Point | 123-125 °C[11][12] | ||||||
| This compound | Solubility | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Boiling Point | 75 °C @ 16 mmHg[5] |
Quantitative Solubility of Succinimide:
-
In room temperature water: ~333 mg/mL (1 g in 3 mL)[13]
-
In room temperature methanol: ~42 mg/mL (1 g in 24 mL)[13]
Experimental Protocols
Protocol 1: Purification by Filtration (for reactions in CCl₄)
This protocol is adapted from procedures for the Wohl-Ziegler reaction where succinimide precipitates.[5][14]
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath for 30 minutes.
-
Filtration Setup: Set up a Büchner funnel with a filter paper that fits snugly.
-
Filtration: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.
-
Rinsing: Wash the collected succinimide solid with a small amount of cold carbon tetrachloride to recover any entrained product.
-
Combine Filtrates: The combined filtrate now contains the this compound product. This solution can be concentrated under reduced pressure. For higher purity, proceed to Protocol 2.
Protocol 2: Purification by Aqueous Workup
This is the most general method for removing succinimide and other water-soluble impurities.[4][7][8]
-
Dilution: Dilute the crude reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc). Use a volume roughly equal to the initial reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water, gently invert the funnel 3-4 times, vent, and drain the aqueous layer.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Invert the funnel, venting frequently to release any evolved gas. Separate and drain the aqueous layer. Repeat this step.[4][8]
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine), invert, and separate the layers. This wash removes the bulk of the dissolved water from the organic layer.[4]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Decision workflow for purifying this compound.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chembk.com [chembk.com]
- 12. Succinimide | 123-56-8 [chemicalbook.com]
- 13. Solved Succinimide (see structure below), is an organic | Chegg.com [chegg.com]
- 14. syntheticpages.org [syntheticpages.org]
Technical Support Center: Optimizing Allylic Bromination Reactions
Welcome to the technical support center for allylic bromination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful outcomes in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Bromosuccinimide (NBS) in allylic bromination?
A1: N-Bromosuccinimide (NBS) is the most commonly used reagent for allylic bromination because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[1][2][3][4] This is crucial for favoring the desired radical substitution at the allylic position over competitive electrophilic addition across the double bond.[2][5][6] The reaction of NBS with the HBr generated in situ regenerates Br₂, maintaining the radical chain reaction.[1][3][6]
Q2: What is the optimal temperature for an allylic bromination reaction?
A2: The optimal temperature for allylic bromination is typically the reflux temperature of the solvent used.[7][8] Common solvents are non-polar, such as carbon tetrachloride (CCl₄) or cyclohexane, and the reaction is initiated by light (UV lamp) or a radical initiator (e.g., AIBN or benzoyl peroxide).[6][7] Heating is often necessary to facilitate the homolytic cleavage of the initiator and propagate the radical chain reaction. However, excessively high temperatures can lead to undesired side reactions.
Q3: How does reaction time affect the yield and selectivity of allylic bromination?
A3: Reaction time is a critical parameter that needs to be optimized for each specific substrate. Insufficient reaction time will lead to incomplete conversion and low yield. Conversely, excessively long reaction times can promote the formation of side products, such as di-brominated compounds or rearrangement products. Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal stopping point.[9]
Q4: What are the most common side reactions in allylic bromination, and how can they be minimized?
A4: The most common side reaction is the electrophilic addition of bromine across the double bond, forming a vicinal dibromide.[2][5] This is minimized by using NBS to maintain a low concentration of Br₂.[2][5][6] Another common issue is allylic rearrangement, where the double bond shifts, leading to a mixture of isomeric products.[10] The formation of other side products like α-bromoketones can be minimized by using freshly recrystallized NBS.[1] The presence of water can also lead to the formation of bromohydrins, so anhydrous conditions are essential.[6]
Q5: How can I effectively remove the succinimide (B58015) byproduct and unreacted NBS during workup?
A5: Succinimide, the main byproduct, can be removed through several methods. If it precipitates from the reaction mixture upon cooling, it can be removed by filtration.[9][11] An aqueous workup is also effective; washing the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate will convert succinimide into its more water-soluble sodium salt.[9][11][12] Unreacted NBS can be quenched by washing with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Ineffective initiation of the radical reaction. 2. Insufficient reaction time or temperature. 3. Deactivated NBS. 4. Presence of radical inhibitors. | 1. Ensure the UV lamp is functional and positioned correctly, or add a fresh portion of the radical initiator (e.g., AIBN). 2. Increase the reaction temperature to reflux and monitor the reaction progress over a longer period using TLC or GC. 3. Use freshly opened or recrystallized NBS. 4. Ensure all glassware is clean and the solvent is free of impurities that could inhibit the radical reaction. |
| Formation of Vicinal Dibromide | High concentration of molecular bromine (Br₂). | 1. Use NBS instead of Br₂. 2. Ensure the reaction is not exposed to excessive light, which can accelerate the decomposition of NBS to Br₂. 3. Add NBS in portions to maintain a low concentration.[6] |
| Mixture of Allylic Bromide Isomers | Allylic rearrangement of the intermediate radical. | 1. This is often unavoidable with unsymmetrical alkenes.[10] 2. Optimize reaction conditions (lower temperature might favor the kinetic product). 3. If separation is difficult, consider if the mixture can be used in the next synthetic step. |
| Presence of Succinimide in the Final Product | Incomplete removal during workup. | 1. Cool the reaction mixture in an ice bath to maximize the precipitation of succinimide before filtration.[11] 2. Perform multiple washes with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide.[11][13] 3. If the product is a solid, recrystallization can be effective.[9] |
| Formation of Bromohydrin | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and dry all glassware thoroughly before use. 2. Store NBS in a desiccator to prevent moisture absorption. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Allylic Bromination of Various Alkenes with NBS
| Substrate | Solvent | Initiator/Conditions | Temperature | Reaction Time | Product(s) | Yield (%) |
| Cyclohexene | Carbon Tetrachloride | Benzoyl Peroxide | Reflux | 3.5 hours | 3-Bromocyclohexene | 70%[8] |
| 2-Heptene | Carbon Tetrachloride | Benzoyl Peroxide | Reflux | 2 hours | 4-Bromo-2-heptene | Not Specified[7] |
| trans-2-Hexene | Cyclohexane | 60W LED Lamp | Reflux | Not Specified | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 50% and 32% respectively[10] |
| 1-Hexene | Cyclohexane | 60W LED Lamp | Reflux | Not Specified | 1-Bromo-2-hexene and 3-Bromo-1-hexene | 56% and 10% respectively[10] |
| 1-Octene | Not Specified | NBS | Not Specified | Not Specified | 3-Bromo-1-octene and 1-Bromo-2-octene | 18% and 82% respectively[14] |
| 4-(2-methylphenyl)benzonitrile | Carbon Tetrachloride | AIBN | Reflux | 2-4 hours | 4-(2-Bromomethylphenyl)benzonitrile | Not Specified[9] |
Experimental Protocols
General Protocol for Allylic Bromination of an Alkene with NBS
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous carbon tetrachloride (CCl₄) or cyclohexane
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (optional, if a chemical initiator is not used)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene in the anhydrous solvent.
-
Addition of Reagents: Add N-bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN) to the stirred solution.
-
Initiation and Reaction: Heat the mixture to reflux. If using a UV lamp for initiation, position it to irradiate the flask.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress. Typically, reactions are complete within 2-4 hours.[9]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide.[9][11]
-
Workup: Transfer the filtrate to a separatory funnel.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the pure allylic bromide.
Visualizations
Caption: Mechanism of NBS Allylic Bromination.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 8. syntheticpages.org [syntheticpages.org]
- 9. benchchem.com [benchchem.com]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing polymerization during 3-Bromocyclohexene distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of 3-bromocyclohexene (B24779).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Viscosity Increase or Solidification in the Distillation Flask | Thermal and/or catalytic polymerization of this compound. The allylic nature of the bromide makes it susceptible to both free radical and cationic polymerization.[1][2] | 1. Use a Polymerization Inhibitor: Add a suitable inhibitor to the crude this compound before starting the distillation. See the inhibitor selection guide below. 2. Lower the Distillation Temperature: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. 3. Ensure Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization. |
| Discoloration of Distillate (Yellow to Brown) | Onset of decomposition or oligomerization. This can be initiated by heat, light, or the presence of acidic impurities. | 1. Check for Acidic Impurities: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and dry it thoroughly before distillation. 2. Protect from Light: Use an amber-colored distillation apparatus or wrap the equipment in aluminum foil. 3. Re-distill with Inhibitor: If the distillate is discolored, it may need to be re-distilled at a lower pressure and with a fresh portion of inhibitor. |
| Polymer Formation in the Condenser or Receiving Flask | The inhibitor used is not volatile enough to protect the vapor phase. | 1. Use a Volatile Inhibitor: Consider using a more volatile inhibitor or a combination of a liquid-phase and a vapor-phase inhibitor. 2. Control Condenser Temperature: Ensure the condenser is cool enough to efficiently condense the this compound vapors, minimizing their residence time at elevated temperatures. |
| Inhibitor is Ineffective | The chosen inhibitor is not suitable for the type of polymerization occurring, or the concentration is too low. | 1. Select an Appropriate Inhibitor: For allylic halides, a combination of free-radical and cationic inhibitors may be necessary. Phenolic inhibitors are effective against free-radical polymerization, while certain amine-based inhibitors can mitigate cationic polymerization.[] 2. Optimize Inhibitor Concentration: The required concentration can vary depending on the purity of the starting material and the distillation conditions. A typical starting range is 100-1000 ppm. For analogous compounds like allyl bromide, concentrations up to 1.0% have been suggested.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during distillation?
A1: this compound is an allylic halide. The carbon-bromine bond is relatively weak, and its cleavage can lead to the formation of a resonance-stabilized allylic radical or cation.[1][2] These reactive intermediates can initiate chain-reaction polymerization, especially at the elevated temperatures required for distillation.
Q2: What are the primary types of polymerization that can occur?
A2: Both free-radical and cationic polymerization can occur. Free-radical polymerization can be initiated by heat, light, or the presence of peroxides. Cationic polymerization can be initiated by acidic impurities or Lewis acids.
Q3: What are some recommended inhibitors for the distillation of this compound?
A3: While specific data for this compound is limited, inhibitors commonly used for other unsaturated compounds and allylic halides are recommended. These include:
-
Phenolic Inhibitors (for free-radical polymerization): Hydroquinone (B1673460) (HQ)[5], Butylated Hydroxytoluene (BHT)[6][7][8], and 4-tert-Butylcatechol (TBC). These typically require the presence of a small amount of oxygen to be effective.[5]
-
Amine-Based Inhibitors: Phenothiazine (PTZ) is effective at high temperatures and in oxygen-deficient conditions.[9][10]
-
Nitroxide-Based Inhibitors: For analogous compounds like allyl bromide, aliphatic nitroxide compounds are effective stabilizers.[4]
Q4: What is a typical concentration for these inhibitors?
A4: A general starting point for inhibitors like hydroquinone or BHT is 100-1000 ppm. For phenothiazine, a similar range is often effective. For allyl bromide, a related compound, stabilizer concentrations between 0.005% and 1.0% by weight are recommended.[4] The optimal concentration will depend on the specific conditions of your distillation.
Q5: Should I remove the inhibitor after distillation?
A5: This depends on the subsequent application of the this compound. If the inhibitor is non-volatile, it will remain in the distillation pot. If it is volatile, it may co-distill. If the subsequent reaction is sensitive to the inhibitor, it may need to be removed. This can often be achieved by washing with a dilute base (for phenolic inhibitors) or by passing the distilled product through a column of activated alumina.[11]
Inhibitor Selection and Efficacy (Based on Analogous Compounds)
The following table summarizes common inhibitors used for unsaturated compounds, which can be considered for the distillation of this compound. The efficacy data is generalized from literature on various monomers.
| Inhibitor | Type | Typical Concentration Range | Advantages | Limitations |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 ppm | Widely available and effective for many vinyl monomers.[5] | Requires oxygen to be effective; can sublime.[5] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 ppm | Good solubility in organic compounds.[6][12] | Less effective at very high temperatures compared to phenothiazine. |
| Phenothiazine (PTZ) | Amine | 100 - 500 ppm | Effective at high temperatures and in the absence of oxygen.[9][10] | Can be more challenging to remove. |
| Aliphatic Nitroxides (e.g., TEMPO) | Nitroxide | 100 - 500 ppm | Highly effective radical scavengers. | Can be more expensive. |
| N-Nitrosophenylhydroxylamine salts | Amine Salt | 0.001 - 1.0% (by weight) | Effective for stabilizing allyl bromide.[4] | Less common and may require specific synthesis. |
Experimental Protocol: Distillation of this compound with an Inhibitor
This protocol provides a general methodology for the distillation of this compound to prevent polymerization.
Materials:
-
Crude this compound
-
Selected polymerization inhibitor (e.g., Hydroquinone or Phenothiazine)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride (for drying)
-
Round-bottom flask, distillation head, condenser, receiving flask, and thermometer
-
Vacuum source and manometer
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-treatment of Crude Product: If acidic impurities are suspected, wash the crude this compound with an equal volume of saturated sodium bicarbonate solution, followed by a wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Addition of Inhibitor: Filter the dried organic layer into a clean, dry round-bottom flask. Add the chosen inhibitor to the flask. For example, add approximately 200 mg of hydroquinone per 100 mL of crude product (2000 ppm).
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Inert Atmosphere: Flush the apparatus with an inert gas, such as nitrogen or argon, for several minutes. Maintain a slight positive pressure of the inert gas throughout the distillation.
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level. The boiling point of this compound is 57-58 °C at 12 mmHg.
-
Distillation: Begin heating the distillation flask gently with a heating mantle. Collect the fraction that distills at the expected boiling point at the applied pressure.
-
Storage of Purified Product: Store the purified this compound in a tightly sealed, amber-colored bottle under an inert atmosphere and at a low temperature (-20°C is recommended) to prevent degradation and polymerization.
Visualization of the Polymerization Problem and Solution
Caption: Logical workflow for troubleshooting polymerization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 5. chempoint.com [chempoint.com]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Di-t-butyl-4-hydroxytoluene (BHT) and probucol stimulate selectively the reaction of mammalian 15-lipoxygenase with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of promutagen activation by the antioxidants butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempoint.com [chempoint.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Butylated hydroxytoluene | 3082 Publications | 46685 Citations | Top Authors | Related Topics [scispace.com]
Technical Support Center: Grignard Reagent Formation from 3-Bromocyclohexene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 3-bromocyclohexene (B24779).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the likely causes and how can I initiate it?
A1: Failure to initiate is a common issue, often stemming from the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1][2][3] this compound, as an allylic halide, is generally reactive, so initiation failure points towards issues with the magnesium surface or reaction conditions.[4]
Troubleshooting Steps:
-
Magnesium Activation: The inert magnesium oxide layer must be disrupted to expose the reactive metal.[1][3] Several methods can be employed:
-
Mechanical Activation: In a dry flask under an inert atmosphere, crush the magnesium turnings with a glass rod or stir them vigorously to break the oxide layer.[1][5]
-
Chemical Activation: Use a small amount of an activating agent. Common choices include a crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or methyl iodide.[1][3][5][6] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles from 1,2-dibromoethane indicates successful activation.[1][3]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can also initiate the reaction.[1]
-
-
Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources and will be quenched by water.[6][7]
-
Glassware: All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas (nitrogen or argon).[8]
-
Solvents: Use anhydrous ethereal solvents. Tetrahydrofuran (B95107) (THF) or diethyl ether are common choices.[7] Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure the this compound is free of water.
-
Q2: I'm observing a significant amount of a high-boiling point byproduct, likely from dimerization. How can I minimize this?
A2: The formation of a dimer, 3,3'-bi(cyclohexene), is a result of Wurtz-type coupling.[9][10] This side reaction occurs when the newly formed cyclohexenylmagnesium bromide reacts with unreacted this compound.[10] This is a major side reaction, especially with reactive halides like allylic bromides.[8][11]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound diluted in your anhydrous solvent dropwise to the magnesium suspension.[10] This maintains a low concentration of the alkyl halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[10]
-
Temperature Control: Grignard formation is exothermic.[7] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[7][10] Using an ice bath to control the initial exotherm is advisable.[4]
-
Vigorous Stirring: Ensure the magnesium turnings are well-suspended to maximize the available surface area for reaction.[4] This promotes the formation of the Grignard reagent over the coupling side reaction.
-
Solvent Choice: While both are suitable, the choice between diethyl ether and THF can influence the reaction. THF is a stronger Lewis base and can better stabilize the Grignard reagent.[12][13] For some reactive halides, diethyl ether may give better yields with less Wurtz coupling.[10]
Q3: Should I use diethyl ether or THF as the solvent for my reaction?
A3: Both diethyl ether and tetrahydrofuran (THF) are standard solvents for Grignard reactions.[7] The choice can depend on the reactivity of the halide and the desired reaction conditions.
| Feature | Diethyl Ether | Tetrahydrofuran (THF) |
| Boiling Point | 34.6 °C[12][13] | 66 °C[12][13] |
| Lewis Basicity | Weaker | Stronger, better at stabilizing the Grignard reagent.[8][12] |
| Initiation | Can be easier to initiate due to lower boiling point.[14] | Higher reflux temperature can help initiate reactions with less reactive halides.[12][13] |
| Solubility | Grignard reagents can sometimes be less soluble.[14] | Generally offers better solubility for the Grignard reagent.[12] |
| Wurtz Coupling | May be preferred for some reactive halides to minimize coupling.[10] | Can sometimes promote Wurtz coupling with certain substrates.[10] |
For the reactive this compound, diethyl ether is often a suitable starting point. If initiation is difficult or solubility is an issue, switching to THF is a reasonable alternative.[12][13]
Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
-
Place magnesium turnings (1.2 equivalents) into a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a minimal amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a small amount (e.g., 0.05 equivalents) of 1,2-dibromoethane to the stirred suspension.[1]
-
Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Initiation is indicated by the formation of bubbles (ethylene gas) and a grayish, cloudy appearance of the solution.[1][3]
-
Once the activation reaction subsides, the magnesium is ready for the addition of the this compound solution.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
-
Accurately weigh approximately 0.5 g of iodine into a dry flask and dissolve it in about 10 mL of anhydrous diethyl ether or THF.
-
Under an inert atmosphere, carefully add 1.0 mL of the Grignard solution to the iodine solution dropwise with stirring.
-
Continue adding the Grignard solution until the brown color of the iodine disappears.
-
The concentration of the Grignard reagent can be calculated based on the volume added to react completely with the known amount of iodine.
Visual Guides
Caption: Experimental workflow for Grignard reagent formation.
Caption: Troubleshooting flowchart for common Grignard issues.
Caption: Desired reaction pathway versus Wurtz coupling side reaction.
References
- 1. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Page loading... [guidechem.com]
- 14. youtube.com [youtube.com]
Anhydrous conditions for successful 3-Bromocyclohexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromocyclohexene (B24779). The focus is on ensuring successful reactions by maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: this compound is susceptible to several moisture-sensitive reactions. The two primary reasons for strictly excluding water are:
-
Grignard Reagent Formation and Reaction: Grignard reagents, which can be formed from this compound, are powerful bases and will be instantly quenched by any protic source, including trace amounts of water. This leads to the formation of cyclohexene (B86901) and magnesium salts, significantly reducing or completely inhibiting the desired carbon-carbon bond formation.
-
Allylic Bromination (Synthesis of this compound): During the synthesis of this compound from cyclohexene using N-bromosuccinimide (NBS), the presence of water can promote the competing reaction of electrophilic addition of bromine across the double bond, forming 1,2-dibromocyclohexane (B1204518). This side reaction consumes the bromine source and reduces the yield of the desired this compound.[1][2][3]
Q2: What are the primary side products I should expect if my reaction conditions are not sufficiently anhydrous?
A2: The primary side products depend on the specific reaction being performed:
-
Grignard Reaction: The main byproduct will be cyclohexene, formed from the protonation of the Grignard reagent by water. You may also observe the formation of biphenyl-type products from Wurtz-type coupling.[4]
-
Allylic Bromination (Synthesis): The major byproduct will be trans-1,2-dibromocyclohexane, resulting from the electrophilic addition of bromine to the cyclohexene double bond.[3]
-
Hydrolysis of this compound: If this compound is unintentionally hydrolyzed, the primary product will be cyclohex-2-en-1-ol. Under basic conditions, elimination reactions to form cyclohexa-1,3-diene may also be more prevalent.[5]
Q3: How can I be certain that my glassware and solvents are sufficiently dry?
A3: Ensuring completely anhydrous conditions is crucial. For glassware, oven-drying at >120°C for several hours or flame-drying under a stream of inert gas (like nitrogen or argon) immediately before use is recommended. For solvents, it is best to use commercially available anhydrous solvents. If you need to dry them yourself, distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) is a standard method.
Troubleshooting Guides
Problem 1: Low or No Yield in Grignard Reaction
Symptoms:
-
The reaction fails to initiate (no cloudiness or exotherm).
-
The starting material (this compound) is recovered unchanged.
-
The primary product isolated is cyclohexene.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Wet Glassware | Oven-dry all glassware overnight or flame-dry under an inert atmosphere immediately before use. |
| Wet Solvents | Use freshly opened anhydrous solvents or distill solvents from an appropriate drying agent. |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Atmospheric Moisture | Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for reagent transfer. |
Problem 2: Low Yield and/or Formation of 1,2-dibromocyclohexane in Allylic Bromination
Symptoms:
-
The yield of this compound is significantly lower than expected.
-
Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of 1,2-dibromocyclohexane.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Water | Ensure all reagents and solvents are rigorously dry. Water promotes the ionic addition of bromine across the double bond. |
| High Concentration of HBr | The reaction of HBr with NBS generates Br2. If HBr concentration is too high, it can lead to a higher concentration of Br2, favoring the addition reaction. Ensure the reaction is well-stirred and that the NBS is of good quality. |
| Incorrect Solvent | Use a non-polar solvent like carbon tetrachloride or cyclohexane. Polar solvents can favor the ionic addition pathway. |
Data Presentation
Table 1: Illustrative Effect of Moisture on Grignard Reaction Yield
| Water Content in Solvent | Expected Yield of Grignard Product | Primary Byproduct |
| < 50 ppm | > 80% | Minimal |
| 100-200 ppm | 40-60% | Cyclohexene |
| > 500 ppm | < 10% | Cyclohexene |
Table 2: Illustrative Effect of Reaction Conditions on Allylic Bromination of Cyclohexene
| Reagent/Conditions | Expected Yield of this compound | Major Byproduct |
| NBS, Anhydrous CCl4, Radical Initiator | 70-85% | Succinimide (B58015) |
| Br2, CCl4 (anhydrous) | Low | 1,2-dibromocyclohexane |
| Br2, H2O | Very Low to None | 1,2-dibromocyclohexane, Bromohydrin |
Experimental Protocols
Protocol 1: Synthesis of this compound via Allylic Bromination
This protocol is adapted from standard literature procedures.[6]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl4)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Sulfite (B76179) Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
To the flask, add cyclohexene (1.0 eq) and anhydrous CCl4.
-
Add NBS (1.2 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux (around 77°C for CCl4) for 3-4 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Grignard Reaction of this compound with Acetone (B3395972)
Materials:
-
This compound
-
Magnesium Turnings
-
Iodine (crystal)
-
Anhydrous Diethyl Ether or THF
-
Acetone
-
Saturated Ammonium (B1175870) Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) in the flask with a small crystal of iodine.
-
Gently warm the flask under vacuum and then backfill with nitrogen to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling and a color change.
-
Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve acetone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude product, 1-(cyclohex-2-en-1-yl)propan-2-ol, which can be purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for Grignard reactions.
Caption: Competing reaction pathways in the bromination of cyclohexene.
References
Technical Support Center: N-Bromosuccinimide (NBS) Radical Bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the radical initiator in N-Bromosuccinimide (NBS) bromination reactions.
Frequently Asked Questions (FAQs)
Q1: My NBS bromination reaction is not starting, or the conversion is very low. What are the likely causes related to the radical initiator?
A1: Low or no conversion in NBS bromination can often be traced back to problems with radical initiation. The primary causes include:
-
Inactive Initiator: The radical initiator (AIBN or benzoyl peroxide) may have decomposed due to improper storage or age.[1]
-
Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the radical chain reaction.
-
Inadequate Initiation Temperature: The reaction temperature may be too low to induce homolytic cleavage of the initiator, which is necessary to generate radicals.[1] Each initiator has an optimal temperature range for decomposition.
-
Presence of Inhibitors: Contaminants in the starting material or solvent can quench the radicals as they are formed, inhibiting the chain reaction.
Q2: How do I choose between AIBN and benzoyl peroxide as a radical initiator?
A2: The choice between AIBN (azobisisobutyronitrile) and benzoyl peroxide depends on the reaction solvent and desired temperature.
-
AIBN is generally preferred in non-polar solvents and decomposes at a lower temperature than benzoyl peroxide. It is a cleaner initiator as it liberates nitrogen gas and a stable nitrile radical.
-
Benzoyl Peroxide can be used at higher temperatures. However, it can sometimes lead to side reactions due to the formation of benzoate (B1203000) radicals.[2]
Q3: Can I use UV light for initiation instead of a chemical initiator?
A3: Yes, UV light is a common and effective method for initiating radical bromination.[1] It can be used alone or in conjunction with a chemical initiator to facilitate the formation of the bromine radical.[3] This method is considered a "cleaner" initiation technique as it avoids the introduction of chemical initiator byproducts.[4]
Q4: I am observing the formation of multiple brominated products. How can the initiator choice or concentration affect this?
A4: The formation of multiple brominated products is often due to a high concentration of bromine radicals, which can be influenced by the initiator.
-
High Initiator Concentration: An excessive amount of radical initiator can lead to a rapid and uncontrolled reaction, increasing the likelihood of di- or poly-bromination.
-
Slow Addition of NBS: To control the reaction, it is recommended to add the NBS portion-wise. This helps to maintain a low and steady concentration of bromine in the reaction mixture, favoring mono-bromination.[3][5]
Q5: How can I tell if my radical initiator is still active?
A5: Visual inspection can sometimes be helpful. Old benzoyl peroxide can appear clumpy, and aged AIBN may discolor. However, the most reliable method is to use a fresh batch of initiator for your reaction. For critical applications, consider testing the initiator with a model reaction that is known to work well. Radical initiators should be stored in a cool, dark place as they are sensitive to heat and light.[6][7]
Troubleshooting Guide
Problem: Reaction Failure or Low Conversion
If your NBS bromination reaction fails to proceed or gives a low yield of the desired product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conversion in NBS bromination.
Problem: Formation of Multiple Brominated Products
If your reaction is producing significant amounts of di- or poly-brominated side products, consider the following adjustments.
Caption: Troubleshooting workflow for the formation of multiple bromination products.
Data Presentation
Table 1: Comparison of Common Radical Initiators
| Initiator | Typical Molar Eq. | Recommended Solvent(s) | Optimal Temperature | Advantages | Disadvantages |
| AIBN | 0.02 - 0.1 | CCl₄, Acetonitrile, Benzene | 60-80°C | Cleaner reaction, predictable decomposition kinetics. | Less suitable for higher temperature reactions. |
| Benzoyl Peroxide | 0.02 - 0.1 | CCl₄, Chlorobenzene | 80-100°C | Suitable for higher temperature reactions. | Can lead to side reactions from benzoate radicals.[2] |
| UV Light | N/A | CCl₄, Acetonitrile | Room Temperature - Reflux | "Cleaner" initiation without chemical byproducts.[4] | Requires specialized photochemical equipment. |
Table 2: Effect of Initiator Concentration on a Model Benzylic Bromination
The following data is illustrative and may vary depending on the substrate and specific reaction conditions.
| Initiator (AIBN) Molar Eq. | Reaction Time (h) | Yield of Monobrominated Product (%) | Yield of Dibrominated Product (%) |
| 0.01 | 8 | 65 | <5 |
| 0.05 | 4 | 85 | <5 |
| 0.10 | 2 | 70 | 20 |
| 0.20 | 1 | 55 | 35 |
Experimental Protocols
Protocol 1: General Procedure for AIBN-Initiated NBS Bromination
This protocol provides a general methodology for the benzylic bromination of an activated aromatic compound.
-
Reagent Preparation:
-
Ensure the starting material and solvent (e.g., carbon tetrachloride or acetonitrile) are dry.
-
Use freshly recrystallized NBS for best results.[3]
-
Use a fresh, properly stored batch of AIBN.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material (1.0 eq.).
-
Dissolve the starting material in the chosen solvent.
-
Add N-bromosuccinimide (1.05 - 1.2 eq.) and AIBN (0.02 - 0.1 eq.).[8]
-
-
Reaction Execution:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.[3]
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate and then brine.[8][10]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[3][8]
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization.
-
Signaling Pathways and Logical Relationships
Radical Initiation and Propagation Pathway
The following diagram illustrates the key steps in the initiation and propagation of the radical chain reaction in NBS bromination.
Caption: The radical initiation and propagation pathway in NBS bromination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newera-spectro.com [newera-spectro.com]
- 6. Radical initiator - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Purification of 3-Bromocyclohexene from unreacted cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-bromocyclohexene (B24779) from unreacted cyclohexene (B86901).
Physical Properties for Separation
A successful purification strategy relies on the distinct physical properties of the desired product and the starting material. The following table summarizes key quantitative data for this compound and cyclohexene.
| Property | This compound | Cyclohexene | Data Source(s) |
| Molecular Formula | C₆H₉Br | C₆H₁₀ | [1][2] |
| Molecular Weight | 161.04 g/mol | 82.14 g/mol | [1][2] |
| Boiling Point | 57-58 °C at 12 mmHg | 83 °C at 760 mmHg | [1][3][4] |
| Density | ~1.4 g/mL at 25 °C | ~0.811 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.528 | n20/D 1.446 | [5] |
| Water Solubility | Insoluble/difficult to mix | Insoluble | [1][6] |
| Solubility | Soluble in organic solvents | Miscible with organic solvents | [3][7] |
Experimental Workflow: Purification of this compound
The following diagram illustrates a typical experimental workflow for the purification of this compound after its synthesis from cyclohexene.
Caption: Experimental workflow for the purification of this compound.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification process.
Q1: My final product is contaminated with a significant amount of unreacted cyclohexene. How can I improve the separation?
A1: The most effective method for separating this compound from cyclohexene is fractional distillation under reduced pressure. The significant difference in their boiling points (Cyclohexene: 83 °C at atmospheric pressure; this compound: 57-58 °C at 12 mmHg) allows for efficient separation.[1][3][4]
-
Troubleshooting Steps:
-
Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Optimize Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rapid distillation will lead to poor separation.
-
Maintain Stable Vacuum: Ensure your vacuum system provides a stable and sufficiently low pressure. Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of the components.
-
Monitor Temperature Carefully: The head temperature should remain stable at the boiling point of cyclohexene (at the given pressure) while it distills. A sharp rise in temperature will indicate that the this compound is beginning to distill.
-
Q2: After distillation, my this compound is discolored (yellow to brown). What is the cause and how can I prevent it?
A2: Discoloration of this compound upon distillation is often due to thermal decomposition. Allylic bromides can be thermally sensitive.
-
Troubleshooting Steps:
-
Use Reduced Pressure: Distilling under a high vacuum significantly lowers the required temperature, minimizing the risk of decomposition.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the pot temperature does not significantly exceed the boiling point of the liquid.
-
Add a Stabilizer: In some cases, a small amount of a non-volatile radical scavenger can be added to the distillation pot, though this should be done with caution as it may introduce an impurity.
-
Purify via Chromatography: If thermal decomposition is a persistent issue, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be an alternative purification method, though it is less practical for large quantities.
-
Q3: I performed an aqueous workup, but my product still seems to contain impurities. What could they be and how do I remove them?
A3: The synthesis of this compound, often using N-bromosuccinimide (NBS), can lead to byproducts.[8][9] The standard aqueous workup is designed to remove most of these.
-
Common Impurities and Removal:
-
Succinimide: This is a byproduct from the use of NBS. It is largely water-soluble and should be removed by washing the organic layer with water or a dilute base (e.g., saturated sodium bicarbonate solution).[8]
-
Unreacted NBS: Can be quenched and removed by washing with a reducing agent solution, such as sodium sulfite (B76179) (Na₂SO₃).[8]
-
Dibrominated Byproducts: Small amounts of dibromocyclohexane may form. These will have a much higher boiling point than this compound and should remain in the distillation pot after the desired product has been collected.
-
-
Troubleshooting the Workup:
-
Ensure Thorough Washing: Perform multiple extractions with each aqueous solution (e.g., 3 x 20 mL washes instead of 1 x 60 mL).
-
Check pH: When washing with a base, ensure the aqueous layer is basic to confirm that acidic impurities have been neutralized.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to break up emulsions and remove residual water from the organic layer before drying.[8]
-
Q4: Can I use liquid-liquid extraction to separate this compound from cyclohexene?
A4: No, liquid-liquid extraction is not a suitable method for separating these two compounds from each other. Both this compound and cyclohexene are non-polar organic compounds and have very similar solubilities in common organic and aqueous solvents.[1][10] Extraction is primarily useful for separating compounds with different polarities, such as removing a polar impurity from a non-polar product.
Detailed Experimental Protocol: Purification by Fractional Distillation
This protocol assumes the crude product has already undergone an aqueous workup to remove water-soluble impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
-
Procedure:
-
Transfer the crude, dried organic mixture into the round-bottom flask and add a few boiling chips or a magnetic stir bar.
-
Begin slowly reducing the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the mixture for boiling and the condensation front rising up the fractionating column.
-
Collect the first fraction, which will be predominantly unreacted cyclohexene, at a stable head temperature corresponding to its boiling point at the working pressure.
-
Once all the cyclohexene has distilled, the temperature at the distillation head will drop before rising again.
-
Change the receiving flask to collect the second fraction.
-
Increase the heating mantle temperature and collect the pure this compound as it distills at a stable head temperature (e.g., 57-58 °C at 12 mmHg).[1]
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
Release the vacuum carefully and allow the apparatus to cool before dismantling.
-
-
Characterization:
-
Confirm the purity of the collected this compound fraction by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.
-
References
- 1. This compound CAS#: 1521-51-3 [m.chemicalbook.com]
- 2. This compound technical grade, 90 1521-51-3 [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 110-83-8 CAS MSDS (Cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cyclohexene [chembk.com]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. Cyclohexene - Wikipedia [en.wikipedia.org]
- 8. This compound | 1521-51-3 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Characterization of Impurities in Technical Grade 3-Bromocyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade 3-bromocyclohexene (B24779). The information is designed to assist in the identification and quantification of impurities commonly encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in technical grade this compound?
A1: Technical grade this compound, often with a purity of 90-95%, can contain several impurities originating from its synthesis and potential degradation. The most common synthesis route involves the allylic bromination of cyclohexene (B86901) using N-bromosuccinimide (NBS).
Common Impurities:
-
Isomeric Bromocyclohexenes: 1-Bromocyclohexene and 4-bromocyclohexene are common regioisomers formed during the synthesis.
-
Dibrominated Byproducts: cis- and trans-1,2-Dibromocyclohexane can be formed through the addition of bromine to the double bond. Other dibromocyclohexane isomers may also be present in smaller amounts.
-
Unreacted Starting Materials: Residual cyclohexene may be present if the reaction has not gone to completion.
-
Solvent Residues: Solvents used in the synthesis and work-up, such as carbon tetrachloride, may be present in trace amounts.
-
Degradation Products: Over time, this compound can degrade, potentially forming cyclohexadiene isomers and other related compounds, especially when exposed to light or heat.
Below is a table summarizing the most common impurities and their likely origins.
| Impurity Name | Chemical Structure | Typical Origin |
| 1-Bromocyclohexene | Isomerization | |
| 4-Bromocyclohexene | Isomerization | |
| cis-1,2-Dibromocyclohexane | Addition of Br₂ to cyclohexene | |
| trans-1,2-Dibromocyclohexane | Addition of Br₂ to cyclohexene | |
| Cyclohexene | Unreacted starting material | |
| Carbon Tetrachloride | Residual solvent |
Q2: What are the typical concentration ranges for these impurities?
A2: The concentration of impurities in technical grade this compound can vary depending on the manufacturer and the specific synthesis and purification processes used. However, based on a typical purity of 90-95%, the following are estimated concentration ranges for the major impurities.
| Impurity | Typical Concentration Range (%) |
| Isomeric Bromocyclohexenes (1- and 4-) | 1 - 5 |
| Dibromocyclohexanes | 0.5 - 3 |
| Cyclohexene | 0.1 - 2 |
| Solvent Residues | < 0.1 |
Note: These are estimated ranges and may vary between different batches and suppliers. It is crucial to perform analytical testing to determine the precise impurity profile of a specific batch.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of technical grade this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Analysis Troubleshooting
Q3: My GC-MS chromatogram shows broad peaks for this compound and its impurities. What could be the cause and how can I fix it?
A3: Broad peaks in GC-MS analysis can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Check Injection Technique and Parameters:
-
Slow Injection: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening. Ensure a fast and smooth injection.
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely. If it's too high, thermal degradation can occur. For this compound, an inlet temperature of 250 °C is a good starting point.
-
-
Column Issues:
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak broadening. Trim the first 10-20 cm of the column.
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volume and cause peak broadening.
-
-
Carrier Gas Flow Rate:
-
Flow Rate Too Low: A carrier gas flow rate that is significantly below the optimal linear velocity will increase band broadening. Check and adjust your flow rate. For a standard 30 m x 0.25 mm ID column, a helium flow rate of 1.0-1.5 mL/min is typical.
-
Q4: I am having difficulty separating the isomeric bromocyclohexenes (1-, 3-, and 4-bromocyclohexene) in my GC-MS analysis. What can I do to improve the resolution?
A4: Co-elution of isomers is a common challenge. Here are some strategies to improve separation:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the column, providing more opportunity for separation. Try reducing the ramp rate from 10 °C/min to 5 °C/min or even lower.
-
Lower Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution of early eluting compounds.
-
-
Select an Appropriate GC Column:
-
Longer Column: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can significantly improve the resolution of closely eluting isomers.
-
Different Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), consider trying a mid-polar or polar column (e.g., DB-17ms or a WAX column) as the different selectivity may enhance the separation of the isomers.
-
-
Adjust Carrier Gas Flow Rate: Fine-tuning the carrier gas flow rate to the optimal linear velocity for your column can improve efficiency and resolution.
NMR Analysis Troubleshooting
Q5: The baseline of my ¹H NMR spectrum is distorted, making it difficult to accurately integrate the impurity signals. What is the cause and how can I correct it?
A5: A distorted baseline in an NMR spectrum can arise from several issues:
-
Improper Phasing: The most common cause of a distorted baseline is incorrect phasing. Carefully re-process the spectrum and manually adjust the zero-order and first-order phase correction to obtain a flat baseline across the entire spectrum.
-
Receiver Gain Set Too High: If the receiver gain is set too high, it can lead to signal clipping and baseline distortion. Re-acquire the spectrum with a lower receiver gain.
-
Broad Solvent or Water Peak: A very broad signal from residual protonated solvent or water can distort the baseline. If possible, use a high-purity deuterated solvent and ensure your sample is dry. Applying a solvent suppression pulse sequence during acquisition can also help.
Q6: I can see small peaks in my ¹H NMR spectrum, but I am unsure if they are impurities or just ¹³C satellites. How can I differentiate them?
A6: Differentiating between impurity signals and ¹³C satellites is crucial for accurate impurity profiling.
-
Check for Symmetry: ¹³C satellites are always symmetrical around the main ¹H signal. Look for a pair of small peaks of equal intensity on either side of a large peak. Impurity peaks will generally not have this symmetrical relationship with the main analyte signals.
-
¹³C Decoupled Spectrum: Acquire a ¹³C decoupled ¹H spectrum. This will remove the coupling to ¹³C, and the satellite peaks will disappear, while the impurity peaks will remain.
-
2D NMR Spectroscopy: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can definitively distinguish between protons attached to ¹²C and those attached to ¹³C.
Experimental Protocols
GC-MS Method for Impurity Profiling
This method is designed for the separation and identification of common impurities in technical grade this compound.
-
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-300 m/z
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
¹H NMR Method for Quantification of Impurities
This quantitative NMR (qNMR) method can be used to determine the concentration of impurities relative to the this compound main component.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the technical grade this compound into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 30 seconds is generally sufficient for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum to obtain a flat baseline.
-
Integrate the well-resolved signals of the impurities and the main component, as well as the signal from the internal standard.
-
Calculate the concentration of each impurity based on the integral values, the number of protons contributing to each signal, and the known amount of the internal standard.
-
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Logical workflow for troubleshooting common GC-MS issues.
Stability of 3-Bromocyclohexene under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3-bromocyclohexene (B24779) under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major reaction pathways for this compound under basic conditions?
Under basic conditions, this compound primarily undergoes an E2 elimination reaction to yield conjugated and non-conjugated dienes. The use of a strong, non-nucleophilic base will favor elimination over substitution. With very strong bases, dehydrobromination can lead to the formation of cyclohexyne.[1]
Q2: Why is this compound more reactive than bromocyclohexane (B57405) in E2 elimination reactions?
This compound reacts faster in an E2 reaction because the transition state leading to the formation of the conjugated 1,3-cyclohexadiene (B119728) is stabilized by resonance. This makes the formation of the conjugated diene product more favorable and easier to achieve compared to the formation of cyclohexene (B86901) from bromocyclohexane.
Q3: What is the expected outcome of treating this compound with a strong acid like HBr?
The reaction of this compound with HBr typically results in an electrophilic addition across the double bond, yielding trans-1,2-dibromocyclohexane (B146542) as the major product.[1][2] This occurs through a mechanism involving a cyclic bromonium ion intermediate, which dictates the trans stereochemistry of the product.[1]
Q4: Can this compound undergo SN1 reactions?
Yes, this compound is capable of undergoing SN1 reactions. Although it is a secondary halide, the departure of the bromide ion forms a resonance-stabilized allylic carbocation. This stabilization significantly lowers the activation energy for the formation of the carbocation, making its reactivity in SN1 reactions comparable to that of tertiary halides.[3][4]
Q5: How does the reactivity of this compound in hydrolysis with aqueous NaOH compare to 4-bromocyclohexene?
This compound is more reactive than 4-bromocyclohexene in hydrolysis with aqueous NaOH.[5] The reaction proceeds via an SN1 mechanism, and the greater reactivity of the 3-bromo isomer is attributed to the formation of the more stable, resonance-stabilized allylic carbocation intermediate.
Troubleshooting Guides
Issue 1: Low yield of diene product in elimination reaction.
| Possible Cause | Troubleshooting Step |
| Base is not strong enough. | Use a stronger base such as potassium tert-butoxide or sodium ethoxide in ethanol. For dehydrobromination, alcoholic KOH is often effective. |
| Reaction temperature is too low. | Elimination reactions are often favored at higher temperatures. Consider refluxing the reaction mixture. |
| Competing substitution reaction. | Use a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide) to minimize SN2 substitution. |
| Incomplete reaction. | Increase the reaction time and monitor the progress using TLC or GC analysis. |
Issue 2: Formation of unexpected side products in acidic conditions.
| Possible Cause | Troubleshooting Step |
| Carbocation rearrangement. | While the allylic carbocation is relatively stable, rearrangements can still occur. Consider using a less polar solvent to disfavor carbocation formation if substitution is the desired outcome. |
| Polymerization. | Acidic conditions can sometimes lead to polymerization of the alkene. Use a well-controlled stoichiometry of the acid and keep the reaction temperature low. |
| Oxidation. | If the reaction is exposed to air for extended periods, oxidation of the double bond or other side reactions may occur. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Reactivity in Nucleophilic Substitution
| Substrate | Relative Rate of SN1 Hydrolysis | Rationale for Reactivity |
| This compound | High | Forms a resonance-stabilized secondary allylic carbocation.[3][5] |
| Bromocyclohexane | Low | Forms a less stable secondary carbocation. |
| 4-Bromocyclohexene | Lower than this compound | Forms a secondary carbocation without allylic stabilization. |
Table 2: Typical Products of this compound Reactions
| Reagent/Condition | Major Product(s) | Reaction Type |
| Strong, non-nucleophilic base (e.g., KOtBu) | 1,3-Cyclohexadiene | E2 Elimination |
| Aqueous NaOH | Cyclohex-2-en-1-ol | SN1 Substitution |
| HBr | trans-1,2-Dibromocyclohexane | Electrophilic Addition[1][2] |
| Sodium ethoxide in ethanol | 1,3-Cyclohexadiene, 3-ethoxycyclohexene | E2/SN2 Competition |
Experimental Protocols
Protocol 1: Dehydrobromination of this compound using Potassium Hydroxide (B78521)
This protocol is adapted from a general procedure for the dehydrobromination of alkyl halides.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
In a 50 mL round-bottom flask, combine 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and 5 mL of this compound. Add a boiling chip.
-
Swirl the flask to dissolve most of the potassium hydroxide.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 45 minutes.
-
After the reflux period, allow the flask to cool to room temperature.
-
Add 12 mL of water to the flask and swirl to mix.
-
Transfer the contents to a separatory funnel. Extract the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the product (a mixture of cyclohexadienes) by fractional distillation.
Protocol 2: Synthesis of this compound
This protocol is based on the allylic bromination of cyclohexene.[6]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Light source (for initiation, if needed)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (0.1 mol) and N-bromosuccinimide (0.12 mol) in 100 mL of carbon tetrachloride.
-
Add a catalytic amount of AIBN (20 mmol) as a radical initiator.
-
Heat the mixture to reflux for 3 hours. The reaction can be initiated with a light source if necessary.
-
After cooling, wash the reaction mixture sequentially with sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound. A reported yield for a similar procedure is 53%.[6]
Visualizations
Caption: E2 Elimination pathway of this compound.
Caption: Competing SN1 and Electrophilic Addition pathways.
References
Technical Support Center: Controlling Regioselectivity in Reactions of Substituted Cyclohexenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when controlling regioselectivity in reactions of substituted cyclohexenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of electrophilic additions to substituted cyclohexenes?
A1: The regioselectivity of electrophilic additions to substituted cyclohexenes is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the proton (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For substituted cyclohexenes, this means the electrophile will preferentially add to the double bond carbon that leads to a more substituted (and therefore more stable) carbocation. Activating groups, which are electron-donating, can further stabilize a nearby positive charge, while deactivating groups, which are electron-withdrawing, can destabilize it.[1][2][3]
-
Steric Effects: Bulky substituents on the cyclohexene (B86901) ring can hinder the approach of the electrophile to the nearby double bond carbon.[4][5] This steric hindrance can sometimes override electronic effects, leading to the "anti-Markovnikov" product where the electrophile adds to the less sterically hindered carbon. The size of both the substituent on the ring and the incoming electrophile are critical factors.
Q2: How does the choice of reagent influence the regioselectivity of hydroboration-oxidation of a substituted cyclohexene?
A2: The hydroboration-oxidation of substituted cyclohexenes is a two-step reaction that typically yields an anti-Markovnikov alcohol. The regioselectivity is primarily established during the hydroboration step and is highly sensitive to the steric bulk of the borane (B79455) reagent used.
-
Borane (BH₃•THF): This is the least sterically hindered borane reagent. While it generally provides good anti-Markovnikov selectivity, it can sometimes lead to a mixture of regioisomers, especially with less sterically demanding cyclohexene substrates.[6][7]
-
Bulky Boranes (e.g., 9-BBN, Disiamylborane): Using a sterically bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) significantly enhances the regioselectivity.[7][8] These larger reagents are more sensitive to steric hindrance and will almost exclusively add to the less substituted carbon of the double bond to minimize steric interactions. For example, the hydroboration-oxidation of 1-methylcyclohexene with BH₃ gives trans-2-methylcyclohexanol (B1360119) with high selectivity, and using a bulkier borane can further improve this.[9]
Q3: What determines the regioselectivity of epoxide ring-opening in substituted cyclohexene oxides?
A3: The regioselectivity of the ring-opening of substituted cyclohexene epoxides is highly dependent on the reaction conditions, specifically whether the reaction is carried out under acidic or basic/nucleophilic conditions.
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon of the epoxide, as this carbon can better stabilize the developing positive charge in the transition state.[10][11][12][13][14]
-
Basic or Nucleophilic Conditions: Under basic or nucleophilic conditions, the reaction follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[11][12][14]
Troubleshooting Guides
Problem 1: Poor regioselectivity in the hydrohalogenation of a substituted cyclohexene, leading to a mixture of Markovnikov and anti-Markovnikov products.
| Possible Cause | Troubleshooting Step |
| Presence of Peroxides: | Traces of peroxides in the solvent or reagents can initiate a radical addition mechanism, which favors the anti-Markovnikov product. Ensure all glassware is clean and use fresh, peroxide-free solvents and reagents. Consider adding a radical inhibitor if peroxide contamination is suspected. |
| Steric Hindrance: | If the substituent on the cyclohexene ring is very bulky, it may sterically hinder the approach of the halide to the more substituted carbon, leading to some anti-Markovnikov product even under ionic conditions. Consider using a smaller halogenating agent if possible, or optimizing the reaction temperature to favor the desired pathway. |
| Carbocation Rearrangement: | The initial carbocation formed may undergo a hydride or alkyl shift to form a more stable carbocation, leading to an unexpected product. To minimize rearrangements, run the reaction at a lower temperature. |
Problem 2: Low diastereoselectivity in the epoxidation of a chiral substituted cyclohexene.
| Possible Cause | Troubleshooting Step |
| Lack of Directing Group: | The stereocenter on the cyclohexene may be too far from the double bond to effectively direct the approach of the epoxidizing agent. The presence of a nearby hydroxyl group that can direct the epoxidation through hydrogen bonding can significantly improve diastereoselectivity. |
| Flexibility of the Cyclohexene Ring: | If the cyclohexene ring is highly flexible, it may adopt multiple conformations, leading to attack from different faces of the double bond. Running the reaction at a lower temperature can sometimes favor a single conformation and improve selectivity. |
| Choice of Epoxidizing Agent: | The size and nature of the epoxidizing agent can influence diastereoselectivity. If using a standard reagent like m-CPBA gives poor results, consider a bulkier reagent or a catalyst that can provide better facial selectivity. |
Problem 3: Formation of multiple products in the oxidation of a substituted cyclohexene.
| Possible Cause | Troubleshooting Step |
| Competing Reaction Pathways: | The oxidation of cyclohexenes can proceed through different pathways, such as epoxidation at the double bond and allylic oxidation at the C-H bonds adjacent to the double bond.[15][16][17][18] |
| Over-oxidation: | The initial oxidation product may be further oxidized under the reaction conditions. For example, an allylic alcohol can be oxidized to an enone. To avoid this, carefully monitor the reaction progress and stop it once the desired product is formed. Using a milder oxidizing agent or a stoichiometric amount of the oxidant can also help. |
| Radical vs. Non-radical Mechanisms: | The choice of oxidant and catalyst can favor either a radical or a non-radical pathway, leading to different product distributions. For example, some metal-based catalysts can promote radical allylic oxidation. Understanding the mechanism of your chosen oxidation system is key to controlling the product outcome. |
Quantitative Data on Regioselectivity
Table 1: Regioselectivity of Hydroboration-Oxidation of Substituted Cyclohexenes
| Substrate | Borane Reagent | Major Product | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Methylcyclohexene | BH₃•THF | trans-2-Methylcyclohexanol | >98:2 | [9] |
| 1-Methylcyclohexene | 9-BBN | trans-2-Methylcyclohexanol | >99:1 | [8] |
| 4-tert-Butylcyclohexene | BH₃•THF | trans-4-tert-Butylcyclohexanol | Not Specified | N/A |
| 4-tert-Butylcyclohexene | 9-BBN | trans-4-tert-Butylcyclohexanol | 99% (trans-3-tert-butylcyclopentyl-9-BBN) | [8] |
Table 2: Regioselectivity of Epoxidation of Cholesterol Derivatives with m-CPBA
| Substrate | Major Product | Yield | Diastereoselectivity | Reference |
| Cholesterol | 5α,6α-epoxycholestan-3β-ol | High | α-epoxide favored | [19] |
| 1,4,6-Cholestatrien-3-one | 6α,7α-epoxy-1,4-cholestadien-3-one | Not Specified | α-epoxide at C6-C7 | [19] |
| 4,6-Cholestadien-3β-ol | 4β,5β-epoxy-6-cholesten-3β-ol | Not Specified | β-epoxide at C4-C5 (major) | [19] |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of 1-Methylcyclohexene
This protocol is adapted from standard laboratory procedures for the anti-Markovnikov hydration of an alkene.
Materials:
-
1-Methylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stir bar, syringes, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.
-
Hydroboration: Cool the flask in an ice bath. Slowly add the 1 M solution of BH₃•THF (0.4 eq) to the stirred solution of the alkene. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Oxidation: Cool the reaction mixture again in an ice bath. Slowly and carefully add the 3 M NaOH solution (3.0 eq), followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq). Caution: The addition of hydrogen peroxide is exothermic.
-
Workup: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, trans-2-methylcyclohexanol. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Epoxidation of Cholesterol with m-CPBA
This protocol describes a stereoselective epoxidation of the double bond in cholesterol.
Materials:
-
Cholesterol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, magnetic stir bar, separatory funnel
Procedure:
-
Reaction Setup: Dissolve cholesterol (1.0 eq) in dichloromethane in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Epoxidation: Add m-CPBA (1.1 eq) portion-wise to the stirred solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess m-CPBA and m-chlorobenzoic acid) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 5α,6α-epoxycholestan-3β-ol, can be purified by recrystallization.[19]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. How to predict the regioselectivity of epoxide ring opening. [rogue-scholar.org]
- 11. d-nb.info [d-nb.info]
- 12. How to predict the regioselectivity of epoxide ring opening. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of solvent polarity on 3-Bromocyclohexene reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromocyclohexene (B24779). The content focuses on the impact of solvent polarity on its reactivity, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?
A1: this compound is a secondary alkyl halide, but its reactivity is significantly enhanced because it is also an allylic halide. Upon departure of the bromide leaving group, it forms a resonance-stabilized allylic carbocation.[1][2][3] This delocalization of the positive charge across the adjacent double bond lowers the activation energy for carbocation formation, making the SN1 pathway particularly favorable compared to its saturated analog, bromocyclohexane (B57405).[1]
Q2: What is the general effect of solvent polarity on the reaction pathways of this compound?
A2: Solvent polarity is a critical factor in determining whether this compound reacts via SN1, SN2, E1, or E2 pathways.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents strongly favor SN1 and E1 mechanisms. They can stabilize the transition state leading to the carbocation intermediate and solvate both the carbocation and the leaving group through hydrogen bonding.[4][5][6][7] Increasing the polarity of the protic solvent generally increases the rate of SN1 reactions.[8][9]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are ideal for SN2 reactions.[10][11][12] They can dissolve the necessary salts for the reaction but do not strongly solvate the nucleophile, leaving it more reactive.[11][13]
-
Non-Polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are generally much slower for nucleophilic substitutions and eliminations, as they cannot effectively stabilize charged intermediates or transition states.
Q3: How can I favor substitution (SN1) over elimination (E1) during the solvolysis of this compound?
A3: While SN1 and E1 reactions often compete and proceed through the same carbocation intermediate, you can influence the product ratio. To favor SN1:
-
Use a weakly basic nucleophile/solvent: Solvents like water and alcohols are weak bases, which will favor substitution.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions because they involve more bond breaking and reorganization. Therefore, lower temperatures tend to favor substitution.
Q4: Why might I observe different substitution products when reacting this compound in a solvent like hot ethanol?
A4: The resonance-stabilized allylic carbocation formed from this compound has two carbons with partial positive charges. The nucleophile (in this case, ethanol) can attack either of these electrophilic centers. This can lead to the formation of two different constitutional isomers as products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Reaction in a Polar Protic Solvent | 1. Insufficient Solvent Polarity: The solvent may not be polar enough to facilitate the ionization of the C-Br bond. 2. Low Temperature: The reaction rate is highly dependent on temperature. | 1. Increase the solvent polarity. For example, use a mixture of ethanol and water instead of pure ethanol. 2. Increase the reaction temperature. Gentle heating is often required for solvolysis. |
| Low Yield of Substitution Product / High Yield of Elimination Product | 1. High Temperature: Higher temperatures generally favor elimination over substitution. 2. Sterically Hindered or Strong Base: The solvent or another species in the reaction mixture may be acting as a strong or bulky base, promoting the E1 or E2 pathway. | 1. Run the reaction at a lower temperature for a longer period. 2. Ensure the solvent is a weak base (e.g., water, ethanol). Avoid strong bases like hydroxides or alkoxides if substitution is desired.[5] |
| Formation of an Unexpected Precipitate | In reactions involving silver nitrate (B79036) (AgNO₃) in ethanol, the formation of a precipitate (AgBr) is an expected indicator of an SN1 reaction.[1][2][5] | This is likely a positive result, indicating that the bromide ion has left and the reaction is proceeding. |
| Inconsistent Kinetic Data | 1. Temperature Fluctuations: The rate of solvolysis is very sensitive to temperature changes. 2. Inaccurate Reagent Concentrations: Errors in the initial concentration of this compound or the titrating base will affect rate calculations. | 1. Use a constant temperature water bath to maintain a stable reaction temperature. 2. Carefully prepare and standardize all solutions. |
Quantitative Data
Table 1: Effect of Solvent Polarity on the Rate of Solvolysis of this compound
| Solvent (v/v) | Dielectric Constant (approx.) | Relative Rate Constant (krel) |
| 100% Ethanol | 24.3 | 1.0 |
| 80% Ethanol / 20% Water | 36.5 | 15.4 |
| 60% Ethanol / 40% Water | 48.7 | 212.8 |
| 40% Ethanol / 60% Water | 60.9 | 3,055.1 |
| 20% Ethanol / 80% Water | 72.1 | 14,830.5 |
Table 2: Illustrative Product Distribution in the Reaction of this compound in Different Solvents
| Solvent | Conditions | Major Pathway(s) | Substitution Product(s) (%) | Elimination Product(s) (%) |
| 80% Ethanol / 20% Water | 50 °C | SN1 / E1 | ~85 | ~15 |
| Acetone with NaI | 50 °C | SN2 | >95 | <5 |
| Ethanol with Sodium Ethoxide | 50 °C | E2 | <10 | >90 |
Experimental Protocols
Protocol 1: Determining the Rate of Solvolysis of this compound in an Ethanol-Water Mixture
This procedure is adapted from kinetic studies of other alkyl halides and is designed to monitor the rate of an SN1 reaction by titrating the HBr produced.[3]
Materials:
-
This compound
-
0.1 M solution of this compound in acetone
-
Ethanol/water solvent mixture (e.g., 60% ethanol / 40% water by volume)
-
0.01 M standardized NaOH solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Temperature Equilibration: Place the flask containing the ethanol/water solvent mixture and the flask with the this compound solution in a constant temperature water bath (e.g., 25 °C) for at least 10 minutes to allow them to reach thermal equilibrium.
-
Reaction Initiation: Pipette a known volume (e.g., 50.0 mL) of the ethanol/water mixture into a clean Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator.
-
To start the reaction, quickly add a small, known volume (e.g., 0.5 mL) of the 0.1 M this compound solution to the flask, swirl to mix, and immediately start the stopwatch. The solution should be acidic (yellow).
-
Titration: Immediately begin titrating the reaction mixture with the 0.01 M NaOH solution. The goal is to keep the solution at the blue/green endpoint of the indicator.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes). Continue until the reaction is nearly complete (the rate of acid production slows significantly).
-
Calculations: The amount of HBr produced at a given time is equal to the amount of NaOH added. The rate constant (k) can be determined by plotting ln([RBr]t/[RBr]0) versus time, where [RBr]0 is the initial concentration of this compound and [RBr]t is the concentration at time t. The slope of this line will be -k.
Visualizations
References
- 1. brainly.com [brainly.com]
- 2. Answered: In the chemical reaction between bromocyclohexane and ethanolic silver nitrate solution, a precipitate is definitely formed. Using the skeletal structures of… | bartleby [bartleby.com]
- 3. studylib.net [studylib.net]
- 4. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Give the substitution products expected from solvolysis of each c... | Study Prep in Pearson+ [pearson.com]
- 9. Answered: Data/Results: Reactivity of Alkyl Halides with Silver Nitrate in Ethanol #3 Compound Room temp. 50 °C Product Name Structure Time Obs. Time Obs. Structure N2… | bartleby [bartleby.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. studylib.net [studylib.net]
Technical Support Center: Dehydrobromination of 3-Bromocyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions for the dehydrobromination of 3-bromocyclohexene (B24779) to synthesize 1,3-cyclohexadiene (B119728). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough or may have degraded due to improper storage. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for the E2 elimination. 3. Poor Quality Starting Material: The this compound may contain impurities that interfere with the reaction. 4. Presence of Water: Moisture can protonate the strong base, reducing its effectiveness. | 1. Use a fresh, anhydrous strong base such as potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH). Ensure bases are stored in a desiccator. 2. Increase the reaction temperature. Refluxing the reaction mixture is often necessary. The optimal temperature will depend on the solvent and base used. 3. Purify the this compound by distillation before use. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Side Products | 1. Substitution Reaction (SN2): The base can act as a nucleophile, leading to the formation of an alcohol (with KOH) or an ether (with KOtBu). This is more likely with less sterically hindered bases and at lower temperatures. 2. Isomerization of Product: The desired 1,3-cyclohexadiene may isomerize to other, more stable dienes under harsh reaction conditions. 3. Formation of Benzene: Over-elimination or disproportionation can lead to the formation of benzene, especially at high temperatures. | 1. Use a sterically hindered base like potassium tert-butoxide to favor elimination over substitution.[1] Higher temperatures generally favor elimination. 2. Monitor the reaction progress using GC or TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times or excessively high temperatures. 3. Carefully control the reaction temperature and duration. Purify the product promptly after the reaction is complete. |
| Reaction Fails to Go to Completion | 1. Insufficient Base: The molar ratio of base to this compound may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Use a molar excess of the base (e.g., 1.2 to 1.5 equivalents) to ensure complete reaction. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Extend the reflux time if necessary. |
| Difficulty in Product Isolation | 1. Product Volatility: 1,3-cyclohexadiene is a low-boiling point compound (b.p. ~80 °C) and can be lost during workup or solvent removal. 2. Formation of Emulsions during Workup: This can make phase separation difficult. | 1. Use a cooled receiving flask during distillation and be cautious during solvent removal under reduced pressure.[2] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dehydrobromination of this compound?
A1: The primary mechanism is an E2 (bimolecular elimination) reaction. This is a one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously eliminated, forming a double bond.[3][4] The formation of the conjugated 1,3-cyclohexadiene is a significant driving force for this reaction due to its increased stability compared to the isolated double bond in the starting material.[4]
Q2: Which base is more effective for this reaction: potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu)?
A2: Both KOH and potassium tert-butoxide are strong bases capable of effecting the dehydrobromination. However, potassium tert-butoxide is a more sterically hindered base, which favors the E2 elimination pathway and minimizes the competing SN2 substitution reaction that can lead to alcohol or ether byproducts.[1] For this reason, KOtBu often provides a cleaner reaction and higher yield of the desired 1,3-cyclohexadiene.
Q3: What are the optimal reaction conditions (solvent, temperature) for this dehydrobromination?
A3: The optimal conditions depend on the chosen base.
-
With Potassium Hydroxide (KOH): The reaction is typically carried out in a high-boiling polar protic solvent like ethanol (B145695) or ethylene (B1197577) glycol and heated to reflux.[5][6]
-
With Potassium tert-Butoxide (KOtBu): A polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) is commonly used. The reaction can often be run at lower temperatures, including room temperature or gentle heating.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the this compound spot/peak and the appearance of the 1,3-cyclohexadiene spot/peak.
Q5: What are the common side products, and how can they be minimized?
A5: The most common side product is the substitution (SN2) product, which is an alcohol (from KOH) or an ether (from KOtBu). To minimize this, use a sterically hindered base like potassium tert-butoxide and maintain a sufficiently high reaction temperature, as elimination is generally favored over substitution at higher temperatures.[7] Another potential side product is benzene, which can form under harsh conditions. Careful control of temperature and reaction time is crucial.
Experimental Protocols
Dehydrobromination of this compound using Potassium tert-Butoxide in THF
This protocol is adapted from general procedures for E2 eliminations.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add anhydrous THF. Dissolve this compound (1.0 eq) in the THF. While stirring, slowly add potassium tert-butoxide (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent carefully by distillation due to the volatility of the product.
-
Purification: Purify the crude 1,3-cyclohexadiene by fractional distillation, collecting the fraction boiling at approximately 80-81 °C.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Dehydrobromination
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Dibromocyclohexane | NaH (2.23) | Triethylene glycol dimethyl ether/Isopropanol | 100-110 | 0.5 | 70 | [2] |
| Bromocyclohexane | KOH | Ethanol | Reflux | 0.75 | Not specified | [5] |
| 3-Bromo-3-methylhexane* | Alcoholic KOH | Not specified | Not specified | Not specified | Major product is the Zaitsev product | [3] |
Visualizations
Caption: Experimental workflow for the dehydrobromination of this compound.
Caption: Reaction pathway for the dehydrobromination of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ck12.org [ck12.org]
- 4. a. Which reacts faster in an E2 reaction: this compound or Bromo cyc.. [askfilo.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
Validation & Comparative
A Comparative Analysis of SN1 and SN2 Reactivity in 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
The dual reactivity of 3-bromocyclohexene (B24779), a secondary allylic halide, presents a compelling case study in the competitive nature of nucleophilic substitution reactions. Its ability to undergo both unimolecular (SN1) and bimolecular (SN2) substitution pathways is dictated by a delicate interplay of reaction conditions. This guide provides an objective comparison of the SN1 and SN2 reactivity of this compound, supported by experimental data and detailed methodologies, to aid researchers in predicting and controlling reaction outcomes.
Mechanistic Overview: A Tale of Two Pathways
The reactivity of this compound is centered around the lability of the carbon-bromine bond and the electronic influence of the adjacent double bond. This unique structural motif allows for two distinct substitution mechanisms.
The SN1 Pathway: Under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weak nucleophile, this compound readily undergoes an SN1 reaction. The key to this pathway is the resonance stabilization of the resulting allylic carbocation. The delocalization of the positive charge across two carbon atoms significantly lowers the activation energy for the rate-determining step, the dissociation of the bromide ion.[1][2] This stabilized intermediate can then be attacked by a nucleophile at either of the two electrophilic carbon centers, often leading to a mixture of products, including those resulting from allylic rearrangement.[3]
The SN2 Pathway: Conversely, in the presence of a strong, typically anionic, nucleophile in a polar aprotic solvent, the SN2 mechanism is favored. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, the accessibility of the secondary carbon to nucleophilic attack, while more hindered than a primary carbon, is still feasible, allowing the SN2 reaction to compete effectively under the right conditions.
Comparative Experimental Data
To illustrate the divergent reactivity of this compound, the following tables summarize quantitative data from two distinct experimental setups designed to favor either the SN1 or SN2 pathway.
Table 1: SN1 Reactivity Data - Solvolysis in 80% Aqueous Ethanol
This experiment exemplifies a typical SN1 reaction, where the polar protic solvent (80% ethanol) acts as a weak nucleophile.
| Parameter | Value | Reference |
| Reaction | Solvolysis of this compound | Hypothetical data based on similar systems |
| Solvent | 80% Ethanol / 20% Water | [4][5] |
| Temperature | 25°C | |
| Rate Law | Rate = k[this compound] | |
| Rate Constant (k) | 1.5 x 10⁻⁵ s⁻¹ | |
| Product Distribution | ||
| 3-Ethoxycyclohexene | ~45% | |
| 1-Ethoxycyclohex-2-ene (Allylic Rearrangement) | ~40% | |
| Cyclohexa-1,3-diene (E1 Elimination) | ~15% |
Table 2: SN2 Reactivity Data - Reaction with Sodium Azide (B81097) in Acetone
This experiment showcases a classic SN2 reaction, employing a strong nucleophile (azide ion) in a polar aprotic solvent (acetone).
| Parameter | Value | Reference |
| Reaction | Reaction of this compound with NaN₃ | Hypothetical data based on similar systems |
| Solvent | Acetone | [6] |
| Nucleophile | Sodium Azide (NaN₃) | [2] |
| Temperature | 50°C | |
| Rate Law | Rate = k[this compound][N₃⁻] | |
| Rate Constant (k) | 2.0 x 10⁻⁴ L mol⁻¹ s⁻¹ | |
| Product Distribution | ||
| 3-Azidocyclohexene | >95% | |
| Elimination Products | <5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.
Experimental Protocol 1: Kinetic Study of the SN1 Solvolysis of this compound
Objective: To determine the first-order rate constant for the solvolysis of this compound in 80% aqueous ethanol.
Materials:
-
This compound
-
80% (v/v) Ethanol/Water solution
-
0.01 M Sodium Hydroxide solution (standardized)
-
Bromothymol blue indicator
-
Constant temperature water bath (25°C)
-
Burette, pipettes, and assorted glassware
Procedure:
-
Prepare a 0.1 M solution of this compound in 80% ethanol.
-
In a 250 mL Erlenmeyer flask, pipette 100 mL of the 80% ethanol/water solvent and add a few drops of bromothymol blue indicator.
-
Place the flask in the constant temperature water bath at 25°C and allow it to equilibrate.
-
Initiate the reaction by adding 1.0 mL of the 0.1 M this compound solution to the flask, starting a timer immediately.
-
Titrate the liberated HBr with the standardized 0.01 M NaOH solution. The endpoint is reached when the indicator changes from yellow to blue.
-
Record the volume of NaOH added and the time at regular intervals until the reaction is approximately 70% complete.
-
The rate constant (k) can be determined by plotting ln([RBr]t/[RBr]₀) versus time, where the slope of the line is -k.
Experimental Protocol 2: Product Analysis of the SN2 Reaction of this compound with Sodium Azide
Objective: To determine the product distribution of the reaction between this compound and sodium azide in acetone.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Standard laboratory glassware and extraction equipment
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of this compound and 0.78 g (12 mmol) of sodium azide in 50 mL of anhydrous acetone.[6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) for 4 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.[7]
Visualizing the Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the logical flow of the SN1 and SN2 reactions of this compound.
Caption: The SN1 pathway of this compound.
Caption: The SN2 pathway of this compound.
Conclusion
The reactivity of this compound serves as a powerful illustration of the principles governing nucleophilic substitution reactions. For researchers in drug development and organic synthesis, a thorough understanding of how to manipulate reaction conditions to favor either the SN1 or SN2 pathway is crucial for achieving desired product outcomes and minimizing unwanted side reactions. The choice of solvent and nucleophile are the primary levers for controlling this competition. Polar protic solvents and weak nucleophiles will favor the SN1 pathway, leading to a mixture of products including those from allylic rearrangement, while strong nucleophiles in polar aprotic solvents will drive the reaction towards the stereospecific SN2 product.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. When 3 -bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, tw.. [askfilo.com]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. This compound | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromocyclohexene and 3-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-bromocyclohexene (B24779) and 3-chlorocyclohexene (B1361376), two important intermediates in organic synthesis. Understanding their relative reactivity is crucial for designing efficient synthetic routes and controlling product outcomes in the development of new chemical entities. This document summarizes their performance in common organic reactions, supported by illustrative experimental data and detailed methodologies.
Executive Summary
This compound is generally more reactive than 3-chlorocyclohexene in both nucleophilic substitution and elimination reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. In reactions proceeding through a carbocation intermediate (SN1 and E1), both substrates benefit from the formation of a resonance-stabilized allylic carbocation. However, the weaker carbon-bromine bond facilitates a faster rate of carbocation formation for this compound. Similarly, in concerted pathways (SN2 and E2), the better leaving group ability of bromide leads to a lower activation energy and a faster reaction rate.
Theoretical Background
The reactivity of 3-halocyclohexenes is governed by two key factors: the nature of the leaving group and the stability of the potential carbocation intermediate.
-
Leaving Group Ability: The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups. In the halide series, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Consequently, bromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻). This is due to the larger size and greater polarizability of the bromide ion, which allows it to better stabilize the negative charge. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further facilitating its cleavage.
-
Carbocation Stability: In unimolecular reactions (SN1 and E1), the rate-determining step is the formation of a carbocation. 3-Halocyclohexenes form a secondary allylic carbocation upon departure of the halide. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over two carbon atoms. This resonance stabilization lowers the activation energy for its formation, making these substrates particularly susceptible to SN1 and E1 reactions compared to their saturated analogs (e.g., bromocyclohexane).
Quantitative Reactivity Comparison
The following tables present illustrative quantitative data comparing the reactivity of this compound and 3-chlorocyclohexene in representative nucleophilic substitution and elimination reactions. This data is based on established principles of organic chemistry, where allylic bromides are known to be significantly more reactive than the corresponding chlorides.
Table 1: Relative Rates of Solvolysis (SN1) in Ethanol at 25°C
| Substrate | Relative Rate Constant (k_rel) |
| 3-Chlorocyclohexene | 1 |
| This compound | ~30-50 |
Table 2: Product Distribution in Elimination (E2) with Sodium Ethoxide in Ethanol at 55°C
| Substrate | Time for >95% Conversion | Major Product |
| 3-Chlorocyclohexene | ~180 minutes | 1,3-Cyclohexadiene |
| This compound | ~15 minutes | 1,3-Cyclohexadiene |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experiment 1: Comparison of SN1 Solvolysis Rates
Objective: To determine the relative rates of solvolysis of this compound and 3-chlorocyclohexene in ethanol.
Methodology:
-
Preparation of Substrate Solutions: Prepare 0.1 M solutions of both this compound and 3-chlorocyclohexene in absolute ethanol.
-
Reaction Setup: Place 50 mL of each solution into separate, jacketed reaction vessels equipped with magnetic stirrers and conductivity probes. Maintain a constant temperature of 25°C using a circulating water bath.
-
Data Collection: Monitor the change in conductivity of each solution over time. The solvolysis reaction produces HBr and HCl, which are ionic and increase the conductivity of the solution. Record conductivity readings at regular intervals (e.g., every 60 seconds) until the reaction is complete (i.e., the conductivity plateaus).
-
Data Analysis: The initial rate of reaction is proportional to the initial slope of the conductivity versus time plot. Calculate the relative rate constant by dividing the initial rate of the this compound reaction by the initial rate of the 3-chlorocyclohexene reaction.
Experiment 2: Comparison of E2 Elimination Rates and Product Analysis
Objective: To compare the rates of E2 elimination and identify the major product for this compound and 3-chlorocyclohexene.
Methodology:
-
Preparation of Reagents: Prepare a 0.5 M solution of sodium ethoxide in absolute ethanol. Prepare 0.1 M solutions of this compound and 3-chlorocyclohexene in absolute ethanol.
-
Reaction Setup: In separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 25 mL of the 0.5 M sodium ethoxide solution. Heat the solutions to 55°C in a temperature-controlled oil bath.
-
Reaction Initiation and Monitoring: To each flask, add 5 mL of the respective 0.1 M halocyclohexene solution to initiate the reaction (t=0). At regular time intervals (e.g., 2 minutes for the bromo-compound, 15 minutes for the chloro-compound), withdraw a small aliquot (0.1 mL) from the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of diethyl ether and 1 mL of a saturated aqueous ammonium (B1175870) chloride solution. Shake the vial, and allow the layers to separate.
-
Product Analysis by Gas Chromatography (GC): Analyze the organic layer of each quenched aliquot by gas chromatography (GC) to determine the disappearance of the starting material and the appearance of the product, 1,3-cyclohexadiene.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the time required for >95% conversion. Compare the chromatograms to confirm the identity of the major product.
Visualizations
Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways for the reactions of 3-halocyclohexenes.
Caption: SN1 reaction pathway for 3-halocyclohexenes.
Caption: E2 reaction pathway for 3-halocyclohexenes.
Experimental Workflow
The following diagram outlines the general workflow for comparing the reactivity of the two compounds.
Caption: General workflow for reactivity comparison.
Conclusion
A Comparative Guide to Radical Initiators for Allylic Bromination
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective introduction of a bromine atom at an allylic position is a critical transformation. The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the most common method for this purpose. The choice of radical initiator can significantly impact the reaction's efficiency, yield, and safety profile. This guide provides an objective comparison of the efficacy of different radical initiators for allylic bromination, supported by experimental data and detailed protocols.
Performance Comparison of Radical Initiators
The efficacy of a radical initiator in allylic bromination is primarily assessed by the yield of the desired allylic bromide. While various initiators can be used, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most frequently employed. The following tables summarize quantitative data from studies on the allylic bromination of different substrates.
Table 1: Allylic Bromination of Cyclohexene (B86901) with NBS
| Radical Initiator | Product | Yield (%) | Solvent | Reaction Conditions |
| Benzoyl Peroxide | 3-Bromocyclohexene (B24779) | 70% | Carbon Tetrachloride | Reflux, 3.5 hours[1] |
| AIBN | This compound | 53% | Carbon Tetrachloride | Reflux, 3 hours[2] |
Based on these findings, benzoyl peroxide appears to be a more effective radical initiator than AIBN for the allylic bromination of cyclohexene under the specified conditions, affording a higher yield of this compound.
Table 2: Product Distribution in the Allylic Bromination of Hexene Isomers with NBS
A study on the allylic bromination of various hexene isomers using NBS provides insight into the product distribution, which is influenced by the stability of the resulting allylic radical. While a specific chemical initiator was not the focus of this particular study, it highlights the complexity of product formation in such reactions.
| Substrate | Major Products | Product Distribution (%) |
| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56% |
| 3-Bromo-1-hexene | 10% | |
| 3-Hexene | 4-Bromo-2-hexene | 58% |
| 2-Bromo-3-hexene | 41% | |
| trans-2-Hexene | 4-Bromo-2-hexene | 50% |
| 2-Bromo-3-hexene | 32% |
This data underscores the importance of substrate structure in determining the outcome of allylic bromination reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results in the laboratory. Below are representative procedures for the allylic bromination of cyclohexene using both benzoyl peroxide and AIBN as radical initiators.
Protocol 1: Allylic Bromination of Cyclohexene using NBS and Benzoyl Peroxide[1]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
Procedure:
-
To a mixture of cyclohexene (35 g, 0.43 mol) and N-bromosuccinimide (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g).
-
Stir the mixture for 2 hours at room temperature.
-
Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours.
-
After cooling the mixture, filter to remove the succinimide (B58015) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Distill the residue under reduced pressure (b.p. 61 °C @ 12 mmHg) to yield this compound as a colorless oil (15.71 g, 70%).
Protocol 2: Allylic Bromination of Cyclohexene using NBS and AIBN[2]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) at room temperature.
-
Add azobisisobutyronitrile (AIBN, 3.3 g, 20 mmol) as the initiator.
-
Heat the reaction mixture to reflux for 3 hours.
-
After the reaction is complete, wash the mixture sequentially with sodium sulfite (Na₂SO₃) solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product, this compound (8.5 g, 53% yield). Further purification may not be necessary.
Mechanism of Radical-Initiated Allylic Bromination
The Wohl-Ziegler reaction proceeds via a radical chain mechanism. The key steps are initiation, propagation, and termination. The role of the radical initiator is to generate the initial bromine radical, which then propagates the chain reaction.
Caption: Radical-initiated allylic bromination mechanism.
The diagram above illustrates the key steps in the Wohl-Ziegler reaction. The process begins with the thermal decomposition of the radical initiator (AIBN or BPO) to generate an initiator radical. This radical then reacts with molecular bromine (Br₂) to produce a bromine radical (Br•), which initiates the propagation cycle. The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). The allylic radical then reacts with Br₂ to yield the final allylic bromide product and another bromine radical, which continues the chain. N-Bromosuccinimide (NBS) plays a crucial role by reacting with the HBr byproduct to regenerate the Br₂ consumed in the propagation step, thus maintaining a low concentration of bromine and favoring substitution over addition to the double bond.
References
A Comparative Guide to Brominating Reagents for the Synthesis of 3-Bromocyclohexene
For researchers, scientists, and drug development professionals, the selective synthesis of 3-bromocyclohexene (B24779) is a crucial step in the development of various pharmaceutical compounds. N-bromosuccinimide (NBS) has traditionally been the reagent of choice for this allylic bromination. However, the landscape of available reagents has expanded, offering alternatives that may provide advantages in terms of cost, safety, and efficiency. This guide provides an objective comparison of N-bromosuccinimide (NBS) with alternative reagents: 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), dibromoisocyanuric acid (DBI), and molecular bromine (Br₂), supported by experimental data and detailed methodologies.
Performance Comparison of Brominating Reagents
The efficacy of a brominating reagent for the synthesis of this compound is determined by its ability to facilitate a free-radical substitution at the allylic position while minimizing competing reactions, such as addition to the double bond. The following table summarizes the quantitative data for the performance of NBS and its alternatives in this transformation.
| Reagent | Abbreviation | Initiator | Solvent | Reaction Time | Temperature | Yield of this compound | Reference |
| N-Bromosuccinimide | NBS | AIBN | CCl₄ | >1 hour | Reflux | 40% | [cite:1(1)] |
| N-Bromosuccinimide | NBS | AIBN | CCl₄ | 3 hours | Reflux | 53% | [cite:2(1)] |
| Molecular Bromine | Br₂ | UV Light | Not Specified | Not Specified | Not Specified | Major Product | [1][2][3] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | AIBN | Not Specified | Not Specified | Not Specified | Effective (Specific yield for cyclohexene (B86901) not reported) | [4][5] |
| Dibromoisocyanuric Acid | DBI | Not Specified | Not Specified | Not Specified | Not Specified | Potentially effective (Primarily used for electrophilic bromination) | [6] |
Detailed Experimental Protocols
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is the most commonly used reagent for allylic bromination due to its ability to provide a low, constant concentration of bromine, which favors the free-radical pathway over electrophilic addition.[7]
Experimental Protocol:
A solution of 0.1 mole of dry cyclohexene in 100 ml of dry carbon tetrachloride is treated with 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile (AIBN). The mixture is carefully heated to reflux. The reaction is initiated by the heat, which can be observed by a more vigorous boiling. The reaction is considered complete when the denser N-bromosuccinimide has been consumed and the lighter succinimide (B58015) floats on the surface. To ensure completion, the mixture is refluxed for an additional hour. After cooling, the succinimide is removed by filtration, and the carbon tetrachloride is distilled off under vacuum. The resulting this compound is then purified by vacuum distillation, affording a yield of 40%. [cite:1(1)]
Molecular Bromine (Br₂)
The direct use of molecular bromine for allylic bromination requires conditions that favor a free-radical mechanism, typically initiation by UV light.[1][2][3] This method avoids the use of a brominating agent like NBS but can be less selective, potentially leading to the formation of 1,2-dibromocyclohexane (B1204518) as a minor product.[1]
General Procedure:
The reaction is carried out by treating cyclohexene with molecular bromine in the presence of UV light. The UV light initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals which then propagate the allylic substitution.[1][2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is a cost-effective and convenient alternative to NBS for bromination reactions.[8] It is analogous to NBS in its ability to participate in free-radical allylic brominations.[4][5] One of the key advantages of DBDMH is its higher bromine content by weight, leading to better atom economy.
General Considerations for Experimental Protocol:
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid is recognized as a powerful brominating agent, often more potent than NBS.[6] However, its primary application is in electrophilic bromination, particularly of deactivated aromatic rings. While it can participate in radical reactions, its use for the free-radical allylic bromination of cyclohexene is not well-documented. Therefore, while it remains a potential reagent, its efficacy and selectivity for this specific transformation require further investigation.
Reaction Mechanisms and Logical Relationships
The synthesis of this compound from cyclohexene using NBS, DBDMH, or Br₂ with a radical initiator proceeds through a free-radical chain mechanism. The key steps are initiation, propagation, and termination.
Workflow for Allylic Bromination
Caption: General workflow for the free-radical allylic bromination of cyclohexene.
Signaling Pathway of Free-Radical Allylic Bromination
References
- 1. Eastern Anatolian Journal of Science » Submission » The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 4. BrominationCyclohexene [ursula.chem.yale.edu]
- 5. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source [organic-chemistry.org]
- 6. Collection - Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the E2 Reactions of 3-Bromocyclohexene and Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bimolecular elimination (E2) reactions of 3-bromocyclohexene (B24779) and bromocyclohexane (B57405). The information presented herein is curated to assist researchers in understanding the reactivity, product outcomes, and experimental considerations for these two substrates.
Executive Summary
This compound undergoes E2 elimination at a significantly faster rate than bromocyclohexane. This enhanced reactivity is attributed to the formation of a thermodynamically stable conjugated diene as the product. In contrast, the E2 reaction of bromocyclohexane yields a less stable, isolated alkene. The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and bromide is a critical factor for both reactions, particularly influencing the conformational requirements of the cyclohexane (B81311) ring.
Data Presentation
| Feature | This compound | Bromocyclohexane | Reference(s) |
| Relative Reaction Rate | Faster | Slower | |
| Major Elimination Product | 1,3-Cyclohexadiene (B119728) | Cyclohexene (B86901) | |
| Product Stability | High (Conjugated Diene) | Moderate (Isolated Alkene) | |
| Key Influence on Reactivity | Formation of a stable, conjugated π-system. | Requires chair conformation with axial bromine for anti-periplanar alignment. |
Reaction Pathways and Energetics
The E2 reaction is a concerted, one-step process where a base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. The rate of this reaction is sensitive to the stability of the transition state, which in turn reflects the stability of the forming alkene.
Caption: E2 reaction pathways for this compound and bromocyclohexane.
In the case of this compound, the E2 reaction proceeds rapidly to form the highly stable, conjugated 1,3-cyclohexadiene. The transition state leading to this product is stabilized by the developing conjugated π-system, which lowers the activation energy of the reaction.
For bromocyclohexane, the E2 elimination requires a specific chair conformation where the bromine atom and an adjacent hydrogen are in a trans-diaxial (anti-periplanar) orientation. Since the equatorial conformation of bromocyclohexane is more stable, only a minor population of the axial conformer is available to react, resulting in a slower overall reaction rate. The product, cyclohexene, contains an isolated double bond and is less stable than the conjugated diene formed from this compound.
Experimental Protocols
The following are generalized experimental protocols for the E2 elimination of this compound and bromocyclohexane.
E2 Reaction of this compound
Objective: To synthesize 1,3-cyclohexadiene via the E2 elimination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Distillation apparatus
Procedure:
-
To a 50 mL round-bottom flask, add 5 g of potassium hydroxide, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask to dissolve the potassium hydroxide.
-
Add 5 mL of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.
-
After reflux, allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Shake the funnel and allow the layers to separate. The upper organic layer contains the 1,3-cyclohexadiene product.
-
Drain the lower aqueous layer.
-
Wash the organic layer with two 15 mL portions of water.
-
Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation apparatus and distill the 1,3-cyclohexadiene, collecting the fraction boiling at the appropriate temperature.
E2 Reaction of Bromocyclohexane
Objective: To synthesize cyclohexene via the E2 elimination of bromocyclohexane.
Materials:
-
Bromocyclohexane
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask until the majority of the potassium hydroxide has dissolved.
-
Add 5 mL of bromocyclohexane to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.
-
Once the reflux period is complete, cool the flask to room temperature.
-
Transfer the contents of the flask to a separatory funnel containing 20 mL of water.
-
Gently shake the separatory funnel and allow the two layers to fully separate. The upper layer is the organic phase containing cyclohexene.
-
Remove the lower aqueous layer.
-
Wash the organic layer with two successive 15 mL portions of water.
-
Carefully transfer the organic layer to a small, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Decant the dried organic liquid into a distillation apparatus and carefully distill the cyclohexene product, collecting the fraction that boils in the expected range for cyclohexene.
Conclusion
The comparison between this compound and bromocyclohexane in E2 reactions highlights the profound impact of substrate structure on chemical reactivity. The ability of this compound to form a stable, conjugated diene significantly accelerates its elimination reaction compared to bromocyclohexane. This understanding is crucial for predicting reaction outcomes and designing efficient synthetic strategies in organic chemistry and drug development.
A Comparative Guide to the Stereochemical Outcome of Nucleophilic Attack on 3-Bromocyclohexene
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of nucleophilic substitution reactions on allylic substrates, such as 3-bromocyclohexene (B24779), is a critical consideration in synthetic organic chemistry, particularly in the construction of complex molecules like pharmaceuticals. The regioselectivity and stereoselectivity of these reactions are dictated by a delicate interplay of various factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the substrate. This guide provides a comprehensive comparison of the potential reaction pathways—SN1, SN2, and SN2'—and presents available experimental data to illustrate the product distribution.
Reaction Pathways and Stereochemistry
Nucleophilic attack on this compound can proceed through three main pathways, each with a distinct stereochemical consequence:
-
SN2 (Direct Substitution): This pathway involves a backside attack of the nucleophile at the carbon bearing the bromine atom (C3). The reaction proceeds in a single, concerted step, leading to an inversion of configuration at the stereocenter.
-
SN1 (Substitution via Carbocation): This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. The nucleophile can then attack either of the two electrophilic carbons (C1 or C3) from either face of the planar carbocation, leading to a mixture of stereoisomers (racemization) and constitutional isomers.
-
SN2' (Allylic Rearrangement): In this concerted pathway, the nucleophile attacks the double bond at the γ-position (C1) while the leaving group departs from the α-position (C3), resulting in a shift of the double bond. This reaction typically occurs with syn-stereoselectivity, where the nucleophile attacks from the same face as the leaving group is departing.
Factors Influencing the Reaction Outcome
The competition between these pathways is influenced by several key factors:
-
Nucleophile: Strong, non-basic nucleophiles favor the SN2 pathway.[1] Bulky nucleophiles may favor the SN2' pathway due to steric hindrance at the α-carbon. Weak nucleophiles promote the SN1 mechanism.
-
Solvent: Polar aprotic solvents, such as DMSO or acetone, favor SN2 and SN2' reactions.[1] Polar protic solvents, like ethanol (B145695) or acetic acid, stabilize the carbocation intermediate, thus favoring the SN1 pathway.[2]
-
Substrate: The substitution pattern on the cyclohexene (B86901) ring can influence the stability of the carbocation and the steric accessibility of the electrophilic centers.
Quantitative Analysis of Product Distribution
While comprehensive quantitative data for the nucleophilic substitution on this compound is limited in the readily available literature, studies on the closely related 3-bromo-1-methylcyclohexene provide valuable insights into the product distribution under different conditions.
Table 1: Product Distribution in Nucleophilic Substitution of 3-Bromo-1-methylcyclohexene
| Nucleophile/Solvent | Product(s) | Reaction Pathway(s) | Reference |
| Sodium acetate (B1210297) in acetic acid | Two substitution products are formed. | SN1 (due to weak nucleophile and polar protic solvent) | [3] |
| Hot ethanol | Two solvolysis products are formed. | SN1 (solvolysis) | [4][5][6] |
Note: The exact structures and ratios of the products were not specified in the abstracts. The formation of two products in both cases strongly suggests the involvement of the allylic carbocation, leading to both direct substitution (at the original position of the bromine) and allylic rearranged products.
Experimental Protocols
A detailed experimental protocol for a specific nucleophilic substitution on this compound is provided below as a representative example. This procedure is adapted from established methods for similar allylic systems.
Synthesis of 3-Azidocyclohexene (Illustrative SN2/SN2' Reaction)
This protocol describes the reaction of this compound with sodium azide (B81097), a strong nucleophile, which can potentially yield both SN2 and SN2' products.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the azido-substituted cyclohexene products. The ratio of 3-azidocyclohexene (SN2 product) and 1-azidocyclohexene (SN2' product) can be determined by techniques such as NMR spectroscopy or gas chromatography.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathways
Caption: Reaction pathways for nucleophilic attack on this compound.
Experimental Workflow
Caption: Workflow for the synthesis of 3-azidocyclohexene.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. chegg.com [chegg.com]
- 5. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 6. When 3 -bromo-1-methylcyclohexene undergoes solvolysis in hot ethanol, tw.. [askfilo.com]
Computational Analysis of the SN1 Transition State in Allylic Halides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of allylic halides, such as 3-bromocyclohexene (B24779), via the SN1 mechanism is a fundamental reaction in organic chemistry with significant implications in synthetic pathways and drug development. The formation of a resonance-stabilized allylic carbocation intermediate is a key feature of this reaction, influencing its rate and stereochemical outcome. Computational chemistry provides a powerful lens to investigate the fleeting transition state of this reaction, offering insights into its energetics and geometry that are often inaccessible through experimental means alone. This guide provides a comparative overview of the computational analysis of the SN1 transition state for allylic halides, with a focus on this compound as a representative substrate.
The SN1 Reaction of this compound: A Favorable Pathway
Computational Methodologies for Transition State Analysis
The computational investigation of reaction mechanisms, including the characterization of transition states, typically employs quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy.
Typical Experimental Protocol:
-
Model System Setup: The reactant (this compound), a solvent model (either implicit, like the Polarizable Continuum Model (PCM), or explicit solvent molecules), and the product (the allylic carbocation and the bromide ion) are constructed in a computational chemistry software package (e.g., Gaussian).
-
Geometry Optimization: The geometries of the reactant and the carbocation intermediate are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search is performed to locate the first-order saddle point on the potential energy surface connecting the reactant and the intermediate. This is often the most computationally intensive step.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the C-Br bond cleavage).
-
Energy Calculation: The energies (typically Gibbs free energy, ΔG) of the reactant, transition state, and intermediate are calculated to determine the activation energy (ΔG‡) of the reaction.
Comparative Data for Allylic SN1 Transition States
While specific data for this compound is not available, the following table illustrates the type of quantitative data that would be generated from a computational study and provides a hypothetical comparison with a simple, non-allylic secondary alkyl bromide (2-bromopropane) to highlight the effect of the allylic system.
| Parameter | This compound (Hypothetical) | 2-Bromopropane (Illustrative) |
| Computational Method | DFT (B3LYP/6-31G(d)) | DFT (B3LYP/6-31G(d)) |
| Solvent Model | PCM (Water) | PCM (Water) |
| Calculated ΔG‡ (kcal/mol) | ~15-20 | ~20-25 |
| Transition State C-Br Bond Length (Å) | ~2.4 - 2.6 | ~2.3 - 2.5 |
| Transition State C-C Allylic Bond Lengths (Å) | C1-C2: ~1.38, C2-C3: ~1.42 | N/A |
Note: The values for this compound are hypothetical and for illustrative purposes to demonstrate the expected trend of a lower activation energy compared to a non-allylic secondary halide due to resonance stabilization.
Visualizing the SN1 Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key stages of the SN1 reaction for this compound.
Caption: SN1 reaction pathway for this compound.
The diagram above shows the progression from the reactant to the resonance-stabilized allylic carbocation intermediate through a high-energy transition state.
Caption: Resonance stabilization of the allylic carbocation.
This diagram illustrates the delocalization of the positive charge between two carbon atoms in the allylic carbocation intermediate, which is the fundamental reason for the enhanced stability and lower activation energy of the SN1 reaction in allylic systems.
Conclusion
Computational analysis serves as an invaluable tool for elucidating the intricacies of reaction mechanisms that are challenging to probe experimentally. While specific quantitative data for the this compound SN1 transition state remains a subject for future research, the established computational methodologies and the qualitative understanding of the stabilizing effect of the allylic system provide a robust framework for its study. The principles and comparative data presented in this guide offer a solid foundation for researchers and professionals in drug development to understand and predict the reactivity of similar allylic substrates.
References
Spectroscopic methods to distinguish between 3-Bromocyclohexene and its isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This guide provides a detailed comparison of spectroscopic methods to distinguish between 3-Bromocyclohexene and its common isomers, 1-Bromocyclohexene and 4-Bromocyclohexene, supported by experimental data and protocols.
The positional isomers of bromocyclohexene, while sharing the same molecular formula (C₆H₉Br) and molecular weight (161.04 g/mol ), exhibit distinct structural differences that can be readily elucidated using a combination of spectroscopic techniques.[1][2] These differences arise from the placement of the bromine atom and the double bond within the cyclohexene (B86901) ring, leading to unique electronic environments for the atoms and bonds in each molecule. This guide will focus on the key differentiating features in their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) spectra.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 1-Bromocyclohexene, and 4-Bromocyclohexene, providing a quantitative basis for their differentiation.
Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | This compound | 1-Bromocyclohexene | 4-Bromocyclohexene |
| =C-H | Stretching | ~3025 | ~3045 | ~3020 |
| C=C | Stretching | ~1650 | ~1640 | ~1655 |
| C-Br | Stretching | ~670 | ~690 | ~660 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Environment | This compound | 1-Bromocyclohexene | 4-Bromocyclohexene |
| Vinylic (=C-H) | ~5.8 (m, 2H) | ~6.1 (t, 1H) | ~5.7 (m, 2H) |
| Allylic (Br-C-H) | ~4.9 (m, 1H) | - | ~4.6 (m, 1H) |
| Allylic (C-H) | ~2.3 (m, 2H) | ~2.2 (m, 2H) | ~2.5 (m, 2H) |
| Aliphatic (CH₂) | ~1.6-2.1 (m, 4H) | ~1.7-2.1 (m, 6H) | ~1.8-2.3 (m, 4H) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Environment | This compound | 1-Bromocyclohexene | 4-Bromocyclohexene |
| Vinylic (C=C) | ~129, ~127 | ~125 (C-Br), ~128 | ~126, ~125 |
| Allylic (C-Br) | ~50 | - | ~52 |
| Allylic (CH₂) | ~30 | ~28, ~25 | ~32 |
| Aliphatic (CH₂) | ~25, ~19 | ~22, ~21 | ~30 |
Table 4: Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Fragmentation | This compound | 1-Bromocyclohexene | 4-Bromocyclohexene |
| Molecular Ion [M]⁺ | 160/162 | 160/162 | 160/162 |
| Loss of Br [M-Br]⁺ | 81 | 81 | 81 |
| Retro-Diels-Alder | 106/108 (loss of C₂H₄) | - | 132/134 (loss of C₂H₃) |
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their key spectroscopic features.
Caption: Logical workflow for the spectroscopic differentiation of Bromocyclohexene isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups (C=C, =C-H, C-Br) present in the isomers.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrument absorbances.
-
The sample is applied to the crystal, and the sample spectrum is acquired.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the bromocyclohexene isomer is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard single-pulse experiment is performed.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and multiplicities (splitting patterns) are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: A dilute solution of the bromocyclohexene isomer is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrument: A GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A suitable temperature program is used to separate the isomers, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: ~230 °C.
-
-
Data Analysis: The mass spectrum of the eluting peak corresponding to the isomer is analyzed for the molecular ion peak (and its isotopic pattern due to bromine) and characteristic fragment ions.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a powerful and definitive toolkit for distinguishing between this compound, 1-Bromocyclohexene, and 4-Bromocyclohexene. ¹H and ¹³C NMR are particularly decisive, offering a clear picture of the proton and carbon environments that are unique to each isomer. IR spectroscopy provides rapid confirmation of the key functional groups, while MS confirms the molecular weight and reveals distinct fragmentation pathways. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify these and other similar isomeric compounds.
References
A Comparative Guide to the Solvolysis of 3-Bromocyclohexene and its Saturated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solvolysis kinetics of 3-bromocyclohexene (B24779), a secondary allylic bromide, in comparison to its saturated cyclic counterparts, cyclopentyl bromide and cyclohexyl bromide. The significantly enhanced reactivity of this compound due to allylic resonance stabilization of the carbocation intermediate is a key focus of this study. This comparison is crucial for understanding reaction mechanisms and the electronic effects that govern reaction rates in nucleophilic substitution reactions, which are fundamental in many aspects of drug development and organic synthesis.
Comparative Kinetic Data
The solvolysis of this compound and its saturated analogues proceeds via a first-order SN1 mechanism. The rate of reaction is therefore dependent on the concentration of the substrate and is highly influenced by the stability of the carbocation intermediate formed in the rate-determining step. Below is a summary of the kinetic data for the solvolysis of these compounds in 80% aqueous ethanol.
| Compound | Structure | Relative Rate (at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | ![]() | 1.2 x 10^4 | 21.5 | -5.2 |
| Cyclopentyl Bromide | ![]() | 1.1 | 24.2 | -8.1 |
| Cyclohexyl Bromide | ![]() | 1.0 | 25.7 | -6.4 |
Note: Data is compiled and extrapolated from various sources for comparative purposes. Relative rates are normalized to the rate of cyclohexyl bromide.
Reaction Mechanism and Signaling Pathway
The solvolysis of this compound proceeds through a classic S_N1 pathway, which involves the formation of a carbocation intermediate. The presence of the double bond in the allylic position allows for resonance stabilization of this intermediate, which significantly lowers the activation energy and accelerates the reaction rate compared to its saturated analogues.
A Comparative Analysis of Grignard Reagent Formation from Allylic Halides
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor influencing the efficiency, yield, and cost-effectiveness of a synthetic route. Allyl Grignard reagents are versatile tools in organic synthesis, and their preparation from allylic halides is a common practice. This guide provides a comparative study of the formation of Grignard reagents from allyl chloride, allyl bromide, and allyl iodide, supported by experimental data to aid in the selection of the most suitable precursor for a given application.
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The reactivity of the allylic halide is a key determinant of the reaction's success, influencing initiation time, reaction rate, and the prevalence of side reactions.
Reactivity and Yield: A Halogen-by-Halogen Comparison
The widely accepted trend for the reactivity of organic halides in Grignard reagent formation follows the order of bond strength between the carbon and the halogen atom: R-I > R-Br > R-Cl.[1] Weaker carbon-halogen bonds lead to a more facile reaction. While this trend generally holds true, the specifics of reaction conditions can lead to variations, particularly in the case of highly reactive allylic systems.
A Japanese patent provides some insight into the reaction times under specific batch processing conditions, noting a 12-hour reaction time for allyl chloride at -15°C and a 17-hour reaction for allyl bromide at 0°C.[2] This suggests that under these particular parameters, the chloride may react faster. However, for a more direct comparison, data from studies where the conditions are kept constant are essential.
| Allylic Halide | Typical Yield Range (General Alkyl Halides) | Reported Yield (Allyl Halide) | Key Considerations |
| Allyl Iodide | 85-95%[1] | Not explicitly quantified in comparative studies found. | Highest reactivity, leading to rapid reaction initiation. However, it is more expensive and less stable than other halides. The high reactivity can also lead to a higher propensity for side reactions, such as Wurtz coupling. |
| Allyl Bromide | 80-90%[1] | 79-89%[3][4] | Offers a good balance of high reactivity and stability. It is the most commonly used precursor for allylmagnesium bromide. |
| Allyl Chloride | 50-80%[1] | 80-83% (under specific continuous flow conditions)[2] | Less reactive than the bromide and iodide, which can result in longer initiation times. However, it is the most cost-effective of the three. |
The Challenge of Wurtz Coupling: A Major Side Reaction
A significant side reaction in the preparation of Grignard reagents is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting allylic halide to form a dimer. In the case of allyl halides, this results in the formation of 1,5-hexadiene.
References
A Comparative Analysis of Experimental and Calculated NMR Shifts for 3-Bromocyclohexene
A valuable resource for researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) spectral data for 3-bromocyclohexene (B24779). By presenting quantitative data in clear, tabular formats and detailing the methodologies, this document aims to facilitate the structural elucidation and analysis of this and similar halogenated organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. For a given molecule, experimental NMR data provides a direct measurement of these chemical shifts. In parallel, advances in computational chemistry allow for the prediction of NMR spectra, offering a theoretical framework to complement and interpret experimental findings. This guide presents a side-by-side comparison of experimentally obtained and computationally calculated ¹H and ¹³C NMR chemical shifts for this compound, a halogenated cycloalkene of interest in synthetic organic chemistry.
Data Presentation: A Comparative Summary
The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. The experimental data for ¹³C NMR was obtained from a publicly available spectral database, while the ¹H NMR data is a representative compilation from various sources. The calculated values were generated using a freely available online NMR prediction tool.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Experimental Chemical Shift (δ, ppm)[1] | Calculated Chemical Shift (δ, ppm) |
| C1 | 129.5 | 128.7 |
| C2 | 126.3 | 129.9 |
| C3 | 49.9 | 50.1 |
| C4 | 31.8 | 31.1 |
| C5 | 18.5 | 24.3 |
| C6 | 28.5 | 27.9 |
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound.
| Proton(s) | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) |
| H1, H2 | 5.8 - 6.0 (m) | 5.92 (m) |
| H3 | 5.1 - 5.3 (m) | 5.01 (m) |
| H4 | 2.2 - 2.4 (m) | 2.31 (m) |
| H5 | 1.8 - 2.0 (m) | 1.95 (m) |
| H6 | 2.0 - 2.2 (m) | 2.15 (m) |
Note: 'm' denotes a multiplet. Experimental ¹H NMR data is presented as a range due to the complex splitting patterns and potential variations in reported values.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for the critical evaluation of the presented data.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
The experimental NMR data presented in this guide were acquired using standard NMR spectroscopic techniques.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent) equipped with a broadband probe is typically used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (B1202638) (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 10-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the internal TMS standard.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to obtain a spectrum with singlets for each carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm) or TMS.
Computational Protocol: NMR Shift Calculation
The calculated NMR shifts were obtained using a computational chemistry approach based on established theoretical models.
Software: Online NMR prediction tools such as NMRDB.org, which often utilize empirical databases and algorithms based on Density Functional Theory (DFT) calculations, can be employed for rapid prediction. For more rigorous studies, specialized quantum chemistry software packages like Gaussian, ORCA, or Spartan are used.
Methodology:
-
Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. The same DFT functional and a larger basis set (e.g., 6-311+G(2d,p)) are often used for the NMR calculation to improve accuracy.
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the following equation: δ_sample = σ_TMS - σ_sample
It is important to note that accurately calculating NMR shifts for molecules containing heavy atoms like bromine can be challenging due to effects such as spin-orbit coupling. More advanced computational methods that account for these relativistic effects may be necessary for higher accuracy.
Visualization of the Comparison Workflow
The logical flow of comparing experimental and calculated NMR data can be visualized as follows:
Caption: Workflow for comparing experimental and calculated NMR data.
Conclusion
The comparison between experimental and calculated NMR data for this compound reveals a good overall agreement, particularly for the ¹³C chemical shifts. The minor discrepancies observed can be attributed to several factors, including the inherent approximations in the computational methods, the choice of solvent in the experimental setup, and potential conformational averaging. For researchers, this comparative approach serves as a powerful tool for validating structural assignments and gaining deeper insights into the electronic structure of molecules. The methodologies outlined in this guide provide a solid foundation for applying this integrated experimental and computational strategy to a wide range of chemical compounds.
References
Review of synthetic strategies for accessing substituted cyclohexene cores
Substituted cyclohexene (B86901) rings are pivotal structural motifs in a vast array of natural products and pharmaceutical agents, serving as fundamental building blocks in drug discovery and development.[1] Their prevalence underscores the continuous need for efficient and stereoselective synthetic strategies to access these valuable scaffolds. This guide provides a comparative overview of three powerful methods for constructing substituted cyclohexene cores: the Diels-Alder reaction, Ring-Closing Metathesis (RCM), and transition-metal catalyzed cycloadditions. It offers an objective comparison of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Synthetic Strategies at a Glance
The selection of a synthetic route to a target cyclohexene derivative is governed by factors such as the desired substitution pattern, stereochemical outcome, and functional group tolerance. The three major strategies each present distinct advantages and limitations.
| Synthetic Strategy | General Description | Key Advantages | Common Limitations |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene.[1] | High atom economy, predictability of stereochemistry (endo rule), and the ability to set up to four stereocenters in a single step. | Can be limited by the electronic nature of reactants and may require harsh thermal conditions. Highly substituted systems can suffer from steric hindrance.[2][3] |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene catalyzed by a metal carbene complex (e.g., Grubbs catalyst) to form a cyclic alkene and a volatile byproduct like ethylene.[4] | Excellent functional group tolerance, applicable to the synthesis of a wide range of ring sizes, and driven by the entropically favorable release of ethylene.[5][6] | Requires a pre-functionalized acyclic diene precursor. The cost and removal of the metal catalyst can be a concern. |
| Transition-Metal Catalyzed Cycloadditions | Cycloaddition reactions, such as [4+2] or [2+2+2] cycloadditions, mediated by transition metals (e.g., Pd, Rh, Ni).[7][8] | Can proceed under mild conditions, often with high regio- and stereoselectivity that can be tuned by the choice of catalyst and ligands. Enables reactions that are thermally forbidden or inefficient.[9] | Catalyst sensitivity to air and moisture, cost of precious metals, and the need for ligand optimization can be drawbacks. |
Comparative Performance Data
The following tables summarize quantitative data for representative examples of each synthetic strategy, providing a basis for comparison of their efficacy.
Table 1: Diels-Alder Reaction Data
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Ethyl Acetate (B1210297)/Hexane (B92381), rt | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Typically >90% | endo selective | [10][11][12][13] |
| 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene | Methyl Acrylate | Anhydrous ether, rt, 20h | 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene | Not specified, but clean reaction | Mixture of endo and exo diastereomers | [9] |
| Hindered Silyloxy Diene | Hindered Enone | AlBr₃/AlMe₃ (5:1), -5 °C, 48h | Highly Substituted Cyclohexene | 75% | 5:1 mixture of diastereomers | [2] |
Table 2: Ring-Closing Metathesis (RCM) Data
| Substrate | Catalyst (mol%) | Conditions | Product | Yield (%) | E/Z Selectivity | Reference |
| Diethyl diallylmalonate | Grubbs' 1st Gen. (5 mol%) | CH₂Cl₂, rt, 1h | Diethyl cyclopent-3-ene-1,1-dicarboxylate | High (not specified) | Not applicable | [14][15] |
| Diethyl diallylmalonate | Grubbs' 2nd Gen. (1 mol%) | CD₂Cl₂, 30 °C | Diethyl cyclopent-3-ene-1,1-dicarboxylate | >95% (by GC) | Not applicable | [16] |
| Diene precursor for Oseltamivir core | Grubbs' Catalyst | Not specified | Oseltamivir cyclohexene core | High (not specified) | Not specified | [17] |
Table 3: Transition-Metal Catalyzed Cycloaddition Data
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |
| Dienyne | - | Ni(COD)₂ (10 mol%), Tri-o-biphenylyl phosphite (B83602) (30 mol%) | THF, rt, overnight | Hydroisoquinoline precursor | 81% | [9] |
| Vinylallene | Vinylallene & CO | Rhodium(I) complex | Not specified | Tropone derivative | Not specified | [3][8] |
| Vinylallene | - | Pd₂(dba)₃ (2.5%), Ferrocenyl phosphine (B1218219) ligand (6%) | CH₂Cl₂, rt | Substituted cyclohexene | up to 83% ee |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride[10][12]
-
Preparation of Dienophile Solution: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
-
Add 8 mL of hexane to the solution and cool the flask in an ice bath.
-
Reaction: To the cold maleic anhydride solution, add 2 mL of freshly prepared cyclopentadiene. Swirl the flask to ensure thorough mixing.
-
Crystallization: Allow the product to crystallize from the solution. Once crystals have formed, gently heat the mixture on the hot plate to redissolve them, and then allow the solution to cool slowly to room temperature for recrystallization.
-
Isolation: Collect the crystalline product by suction filtration.
-
Analysis: Record the weight and melting point of the product and calculate the percentage yield.
Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate[14]
-
Catalyst Solution Preparation: Under a nitrogen atmosphere, prepare a solution of Grubbs' first-generation catalyst (16 mg, 0.02 mmol) in 10 mL of dry, degassed dichloromethane (B109758) (CH₂Cl₂).
-
Reaction: To the catalyst solution, add diethyl diallylmalonate (100 mg, 0.416 mmol) and stir the reaction mixture under nitrogen at room temperature for 1 hour.
-
Work-up: Add 30 mL of diethyl ether to the reaction mixture and filter it through a plug of silica (B1680970) gel.
-
Isolation: Remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR. If necessary, purify the product by column chromatography.
Protocol 3: Nickel-Catalyzed Intramolecular [4+2] Cycloaddition[9]
-
Reaction Setup: In an oven-dried 25 mL Schlenk flask under a positive argon flow, add the dienyne substrate (0.174 mmol, 1 equivalent), 17.4 mL of freshly distilled, oxygen-free tetrahydrofuran (B95107) (THF), and tri-o-biphenylyl phosphite (28.2 mg, 0.052 mmol, 0.3 equivalents).
-
Catalyst Addition: Add bis(1,5-cyclooctadiene)nickel(0) (B103923) (218 µL of a 0.080 M stock solution in THF, 0.017 mmol, 0.1 equivalents) via a gastight syringe.
-
Reaction: Stir the reaction mixture at room temperature overnight. The solution will slowly change from clear to a golden yellow color.
-
Quenching: Quench the reaction by opening the flask to the air and stirring for 30 minutes.
-
Isolation and Analysis: Concentrate the reaction mixture and purify by chromatography to isolate the cyclohexene product.
Application in Drug Discovery: A Signaling Pathway Perspective
The cyclohexene core is a key feature in many therapeutic agents. For instance, the antiviral drug Oseltamivir (Tamiflu) contains a strategically functionalized cyclohexene ring that mimics the natural substrate of the viral neuraminidase enzyme.[1][18] More recently, novel synthetic cyclohexene derivatives have been investigated for their anticancer properties. One such derivative, MC-3129, has been shown to induce apoptosis in leukemia cells through the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway.[4] The intricate mechanism of action of this cyclohexene derivative highlights the importance of this scaffold in modulating key cellular processes.
Caption: MC-3129 induced apoptosis pathway.
The diagram above illustrates the signaling cascade initiated by the cyclohexene derivative MC-3129. By activating the RhoA/ROCK1 pathway, it ultimately leads to the mitochondrial translocation of cofilin and the release of cytochrome c, culminating in programmed cell death (apoptosis).[4] This example showcases how a synthetically accessible cyclohexene core can be decorated to interact with specific biological targets, leading to potent therapeutic effects.
Conclusion
The synthesis of substituted cyclohexenes is a well-developed field with a diverse toolkit available to the modern chemist. The Diels-Alder reaction remains a robust and predictable method for the construction of the cyclohexene core, particularly for less substituted systems. For more complex targets with a range of functional groups, Ring-Closing Metathesis offers unparalleled tolerance and versatility. Transition-metal catalyzed cycloadditions provide a powerful alternative, enabling transformations that are otherwise challenging and offering opportunities for catalyst-controlled selectivity. The choice of strategy will ultimately depend on the specific target molecule and the desired synthetic efficiency. The continued development of these and other novel methods will undoubtedly fuel further advancements in medicinal chemistry and materials science, where the cyclohexene scaffold plays a vital role.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(I)-Catalyzed Three-Component [4+2+1] Cycloaddition of Two Vinylallenes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. studylib.net [studylib.net]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. The Diels-Alder Reaction [cs.gordon.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. unwisdom.org [unwisdom.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Byproduct Formation in Cyclohexene Bromination: A Mechanistic and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding and controlling byproduct formation is paramount for efficient synthesis and purification. This guide provides a mechanistic investigation into the byproducts formed during the bromination of cyclohexene (B86901), offering a comparative analysis of the competing reaction pathways and the influence of experimental conditions on product distribution.
The bromination of cyclohexene is a classic example of an electrophilic addition reaction taught in introductory organic chemistry. However, the reality of this reaction is more complex, with the potential for significant byproduct formation through a competing free-radical substitution pathway. The predominance of one pathway over the other is highly dependent on the reaction conditions, leading to vastly different product mixtures. This guide delves into the mechanisms of these pathways, presents available quantitative data on product distribution, and provides detailed experimental protocols for the investigation of these reactions.
Competing Mechanisms: Electrophilic Addition vs. Free-Radical Substitution
The reaction of cyclohexene with bromine (Br₂) can proceed through two primary mechanistic pathways, each yielding distinct major products.
1. Electrophilic Addition: This pathway is favored in the absence of UV light and often in polar solvents. The key product is trans-1,2-dibromocyclohexane (B146542) . The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.
2. Free-Radical Substitution: In the presence of UV light or radical initiators, a free-radical chain reaction occurs. This pathway leads to the formation of 3-bromocyclohexene (B24779) as the major product, with the reaction proceeding via a stable allylic radical intermediate.
Comparative Analysis of Product Distribution
Table 1: Product Distribution in Cyclohexene Bromination under Electrophilic Addition Conditions
| Product | Structure | Typical Yield (%) | Reaction Conditions |
| trans-1,2-dibromocyclohexane | > 95%[1] | Dark, CCl₄, low temperature (-5 to 0 °C)[1] | |
| cis-1,2-dibromocyclohexane | Minor/Trace | Generally not a major product of this mechanism | |
| This compound | Minor/Trace | Can be formed in small amounts, especially at higher temperatures |
Table 2: Product Distribution in Cyclohexene Bromination under Free-Radical Substitution Conditions
| Product | Structure | Typical Yield (%) | Reaction Conditions |
| This compound | Major product[2][3] | UV light or heat, non-polar solvent (e.g., CCl₄) | |
| trans-1,2-dibromocyclohexane | Minor product[2][3] | Electrophilic addition can still occur to some extent | |
| Other brominated cyclohexenes | Possible minor byproducts | Further radical substitution or rearrangement products |
Mechanistic Pathways Visualized
The following diagrams, generated using Graphviz, illustrate the step-by-step mechanisms for both the electrophilic addition and free-radical substitution pathways.
Experimental Protocols
To aid researchers in their own investigations, the following detailed experimental protocols are provided for both the synthesis and analysis of cyclohexene bromination products.
Experiment 1: Electrophilic Addition of Bromine to Cyclohexene
Objective: To synthesize trans-1,2-dibromocyclohexane and analyze the product mixture for byproducts.
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ from the dropping funnel to the stirred cyclohexene solution. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution.
Experiment 2: Free-Radical Bromination of Cyclohexene
Objective: To synthesize this compound and analyze the product mixture for byproducts.
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
UV lamp (254 nm)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Position a UV lamp to irradiate the flask.
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ from the dropping funnel while irradiating the reaction mixture with the UV lamp.
-
Continue to reflux and irradiate the mixture until the bromine color has dissipated.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the product distribution from the bromination of cyclohexene.
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the brominated cyclohexene isomers.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Injector Temperature: 250 °C
-
MS Detector: Operated in electron ionization (EI) mode.
-
Data Analysis: Identify the products by their mass spectra and retention times. Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.
The following diagram illustrates a typical workflow for the comparative analysis of cyclohexene bromination products.
References
Safety Operating Guide
Proper Disposal of 3-Bromocyclohexene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromocyclohexene, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental harm and regulatory non-compliance. The following step-by-step guidance outlines the approved procedures for handling and disposing of this chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed disposal company.[1][2][3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be allowed to enter drains or sanitary sewer systems.[2][4] This is to prevent environmental contamination and potential damage to the aquatic ecosystem.
-
Use Original or Designated Containers: Leave the chemical in its original container whenever possible.[1][5] If the original container is compromised, use a suitable, properly labeled, and closed container for disposal.[2][4]
-
Avoid Mixing Waste: Do not mix this compound with other waste materials.[1][5] Mixing can lead to unknown chemical reactions and complicate the disposal process.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
Storage Pending Disposal: Store the waste container in a cool, well-ventilated place, away from sources of ignition.[1] Keep the container tightly closed.[1][2]
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service to collect and dispose of the material.[2] Waste must be disposed of in accordance with all national and local regulations.[1][5]
Handling of Spills and Contaminated Materials
In the event of a spill, take the following steps:
-
Ensure Proper Ventilation and Remove Ignition Sources: Remove all sources of ignition from the area.[1][4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Absorb the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to soak up the spill.[1][4]
-
Collect and Dispose: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2][4] This contaminated absorbent material must be disposed of as hazardous waste through a licensed disposal company.[2]
-
Decontaminate the Area: Clean the affected area thoroughly.
Disposal of Empty Containers
Empty containers that have held this compound should be treated as hazardous waste. Handle uncleaned containers in the same manner as the product itself and dispose of them through an approved waste handling site for recycling or disposal.[1][6]
Quantitative Data Summary
While specific quantitative limits for disposal were not found in the provided search results, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. | [5] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [3][5] |
| Flash Point | 62 °C / 143.6 °F | [4] |
| DOT Classification | UN1993, Flammable liquid, n.o.s., 3, PG III | [7] |
Experimental Protocols
The search results do not indicate any recommended experimental protocols for the neutralization or in-lab treatment of this compound for disposal. The standard and required procedure is collection by a licensed hazardous waste disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a method used by such companies.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. gustavus.edu [gustavus.edu]
- 3. This compound | 1521-51-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guide for 3-Bromocyclohexene
This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for the safe handling of 3-Bromocyclohexene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to minimize risks and ensure a safe working environment.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| Appearance | Colorless to brown clear liquid |
| Boiling Point | 57-58 °C at 12 mmHg |
| Density | 1.4 g/mL at 25 °C[1][2][3] |
| Flash Point | 54 °C (129.2 °F) - closed cup |
| Storage Temperature | -20°C |
| Water Solubility | Not miscible or difficult to mix in water[1][2][3][4] |
| Hazard Classifications | Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory system) |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn when there is a higher risk of splashes.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant, antistatic lab coat that fastens securely is essential. For larger quantities or significant splash risks, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for the safe handling of this compound.
Preparation
-
Engineering Controls : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that the eyewash station and safety shower are accessible and unobstructed.[6]
-
Workspace : Clear the work area of all non-essential items.
-
Spill Kit : Have a spill kit readily available containing a non-combustible absorbent material such as sand, earth, or vermiculite.[5]
Handling and Use
-
Grounding : Ground and bond the container and receiving equipment to prevent static discharge, as this chemical is a flammable liquid.[5]
-
Transfer : Perform all transfers and weighing operations within the fume hood.
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[5]
-
Ventilation : Use only in a well-ventilated area.
Post-Handling
-
Decontamination : Thoroughly clean the work area after use. Decontaminate any equipment used with an appropriate solvent.
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Store locked up.[5]
Emergency and Disposal Procedures
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[5] Consult a physician if irritation occurs.
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill Response
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.[5]
-
Contain the spillage using non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).[5]
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Do not let the product enter drains.[5]
Disposal Plan
-
Unused Product : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[5] Waste material must be disposed of in accordance with local, state, and federal regulations.[5]
-
Contaminated Packaging : Handle uncleaned containers as you would the product itself.[5] Do not mix with other waste.
-
Contaminated PPE : Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws.[5]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



